(+)-Bufuralol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
64100-61-4 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m1/s1 |
InChI Key |
SSEBTPPFLLCUMN-CYBMUJFWSA-N |
Isomeric SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of (+)-Bufuralol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol is a non-selective β-adrenoceptor antagonist that also exhibits partial agonist activity.[1][2] It is a chiral molecule, existing as two enantiomers: (R)-(+)-bufuralol and (S)-(-)-bufuralol. The pharmacological activity of bufuralol primarily resides in the (S)-(-)-enantiomer, which is a potent β-blocker, while the (R)-(+)-enantiomer is significantly less active at β-adrenoceptors but is a preferred substrate for metabolism by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[3][4] This stereoselectivity in both its pharmacodynamics and pharmacokinetics makes bufuralol a valuable tool in pharmacological research, particularly in studies of drug metabolism and β-adrenergic receptor function. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, pharmacological properties, and metabolic profile of (+)-bufuralol.
Discovery and Synthesis of this compound
The synthesis of bufuralol and the investigation of its structure-activity relationships were first described in the 1970s.[5] The development of enantioselective synthetic routes has been a key focus of subsequent research to allow for the specific investigation of the individual enantiomers.
Enantioselective Synthesis of (R)-(+)-Bufuralol
An effective method for the enantioselective synthesis of (R)-bufuralol has been reported, utilizing a dynamic kinetic resolution of a key chlorohydrin intermediate. The overall yield for this multi-step synthesis is approximately 31%.[6]
Experimental Protocol: Enantioselective Synthesis of (R)-(+)-Bufuralol
This protocol is a summary of the key steps described in the literature for the synthesis of (R)-bufuralol.
Step 1: Synthesis of 2-acetyl-7-ethylbenzofuran
-
Formylation of 2-ethylphenol: 2-ethylphenol is reacted with paraformaldehyde and triethylamine in the presence of magnesium chloride to yield 3-ethyl-2-hydroxybenzaldehyde.
-
Cyclization: The resulting benzaldehyde is then reacted with chloroacetone in the presence of potassium hydroxide in ethanol to form 2-acetyl-7-ethylbenzofuran.
Step 2: Synthesis of the racemic chlorohydrin
-
α-Bromination: 2-acetyl-7-ethylbenzofuran is brominated at the α-position of the acetyl group.
-
Reduction: The resulting α-bromo ketone is reduced using sodium borohydride to yield the racemic chlorohydrin, 1-(7-ethylbenzofuran-2-yl)-2-chloroethanol.
Step 3: Dynamic Kinetic Resolution
-
Enzymatic Acetylation: The racemic chlorohydrin is subjected to a dynamic kinetic resolution using a lipase (such as Candida antarctica lipase B) and an acyl donor (e.g., isopropenyl acetate) in the presence of a ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2). The enzyme selectively acetylates the (R)-enantiomer of the chlorohydrin.
-
In situ Racemization: The ruthenium catalyst facilitates the in situ racemization of the unreacted (S)-chlorohydrin, allowing for a theoretical yield of over 50% for the (R)-acetate.
Step 4: Conversion to (R)-(+)-Bufuralol
-
Epoxide Formation: The resulting (R)-1-(7-ethylbenzofuran-2-yl)-2-chloroethyl acetate is treated with a base (e.g., potassium carbonate) to form the corresponding chiral epoxide.
-
Aminolysis: The epoxide is then opened by reaction with tert-butylamine to yield (R)-(+)-bufuralol.
Step 5: Purification
-
The final product is purified by column chromatography on silica gel to afford (R)-(+)-bufuralol with high enantiomeric excess.
Caption: Workflow for the enantioselective synthesis of this compound.
Pharmacological Profile
Bufuralol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[7] It also possesses intrinsic sympathomimetic activity (ISA), or partial agonist activity, particularly at β2-adrenoceptors, which can lead to vasodilation.[6] The β-blocking activity resides predominantly in the (S)-(-)-enantiomer.[7]
Quantitative Pharmacological Data
| Parameter | This compound (R-enantiomer) | (-)-Bufuralol (S-enantiomer) | Reference |
| β-Adrenoceptor Blocking Potency | Lower | Higher | [7] |
| Partial Agonist Activity (ISA) | Present, primarily at β2-receptors | Present, primarily at β2-receptors | [6] |
β-Adrenergic Receptor Signaling Pathway
As a β-adrenoceptor antagonist, bufuralol blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors. This action inhibits the downstream signaling cascade that is typically initiated by agonist binding.
Caption: Simplified β-adrenergic receptor signaling pathway and the action of bufuralol.
Metabolic Profile
The metabolism of bufuralol is a key area of its scientific interest, as it is a well-established probe substrate for CYP2D6 activity. The metabolism is highly stereoselective, with the (+)-enantiomer being preferentially metabolized by CYP2D6.
Major Metabolic Pathway: 1'-Hydroxylation
The primary metabolic pathway for bufuralol is hydroxylation at the 1'-position of the butyl side chain to form 1'-hydroxybufuralol. This reaction is almost exclusively catalyzed by CYP2D6 at low substrate concentrations. Other cytochrome P450 enzymes, such as CYP2C19 and CYP1A2, can also contribute to bufuralol metabolism, particularly at higher concentrations.[9]
Quantitative Metabolic Data
The kinetic parameters for the 1'-hydroxylation of bufuralol enantiomers highlight the stereoselectivity of CYP2D6.
| Enantiomer | Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol CYP) | Reference |
| This compound | CYP2D6 | ~5-15 | ~20-40 | [10] |
| (-)-Bufuralol | CYP2D6 | ~10-30 | ~5-15 | [10] |
| (+/-)-Bufuralol | CYP2C19 | ~36 | - | [9] |
Note: These values are approximate and can vary depending on the experimental conditions.
Experimental Protocol: In Vitro Metabolism of Bufuralol
This protocol outlines a general procedure for assessing the in vitro metabolism of bufuralol using human liver microsomes (HLMs).
Materials:
-
This compound hydrochloride
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally related compound not present in the incubation)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at various concentrations to determine kinetics) to the incubation mixtures.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis of the formation of 1'-hydroxybufuralol.
Analytical Methodology: HPLC Separation of Bufuralol Enantiomers
A sensitive and selective high-performance liquid chromatographic (HPLC) method is essential for the stereoselective analysis of bufuralol in biological matrices.
Experimental Protocol: HPLC Analysis of Bufuralol Enantiomers in Plasma
This protocol is based on a reported method for the analysis of bufuralol enantiomers in plasma.[4]
Chromatographic Conditions:
-
Column: Chirobiotic V (vancomycin-based chiral stationary phase), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol : Glacial Acetic Acid : Triethylamine (100 : 0.015 : 0.01, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Sample Preparation (Plasma):
-
Protein Precipitation: To 1 mL of plasma, add a precipitating agent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase before injection into the HPLC system.
Quantitative Data from HPLC Analysis:
| Parameter | S-(-)-bufuralol | R-(+)-bufuralol | Reference |
| Retention Time (min) | ~10.5 | ~11.7 | |
| Linearity Range (ng/mL) | 5 - 500 | 5 - 500 | |
| Limit of Detection (ng/mL) | 2 | 2 | |
| Within-run Precision (%RSD) | 2.1 - 4.4 | 2.2 - 4.2 | |
| Between-run Precision (%RSD) | 2.5 - 4.9 | 2.6 - 4.9 | |
| Accuracy (% recovery) | 98.4 - 102.4 | 97.8 - 102.2 |
Conclusion
This compound and its enantiomer, (-)-bufuralol, represent a fascinating case of stereoselectivity in pharmacology and drug metabolism. The distinct biological properties of each enantiomer underscore the importance of chiral separation and analysis in drug development. The well-characterized metabolism of this compound by CYP2D6 has established it as an invaluable in vitro and in vivo probe for phenotyping and drug-drug interaction studies. This technical guide has provided a detailed overview of the key aspects of this compound's discovery, synthesis, and scientific application, offering a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism.
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Preparation of Alcohols and Amines [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Bufuralol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bufuralol is the dextrorotatory enantiomer of Bufuralol, a non-selective β-adrenergic receptor antagonist with partial agonist activity.[1][2] It is a well-established probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, making it a critical tool in drug metabolism and pharmacokinetic studies.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Chemical Structure and Stereochemistry
The chemical structure of Bufuralol features a benzofuran ring system linked to a substituted ethanolamine side chain. The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-(+)-Bufuralol and (S)-(-)-Bufuralol. The β-adrenergic blocking activity resides mainly in the (-)-isomer.[1]
IUPAC Name: (R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol
Key Functional Groups:
-
Benzofuran: A bicyclic aromatic ether.
-
Secondary Amine: The tert-butylamino group.
-
Secondary Alcohol: The hydroxyl group on the ethanolamine side chain.
Physicochemical Properties
Table 1: General Chemical Properties of Bufuralol
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃NO₂ | [4] |
| Molecular Weight | 261.36 g/mol | [4][5] |
| Boiling Point | 393.2 °C at 760 mmHg |
Table 2: Properties of (±)-Bufuralol Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄ClNO₂ | [6] |
| Molecular Weight | 297.82 g/mol | [7] |
| Melting Point | 143-146 °C | |
| Form | Solid |
Table 3: Solubility of (±)-Bufuralol Hydrochloride
| Solvent | Solubility | Source(s) |
| Water | Soluble | |
| Methanol | Soluble | |
| Ethanol | 15 mg/mL | [8] |
| Dimethylformamide (DMF) | 15 mg/mL | [8] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [8] |
| PBS (pH 7.2) | 5 mg/mL | [8] |
Experimental Protocols
Detailed experimental protocols for determining the fundamental physicochemical properties of this compound are provided below. These are generalized methods that can be adapted for this specific compound.
Melting Point Determination
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
Solubility Determination
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
pKa Determination
Methodology: Potentiometric Titration
-
Sample Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low). The solution should be of a known concentration.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Titration:
-
The solution of this compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at the half-equivalence point on the titration curve.
-
Signaling and Metabolic Pathways
β-Adrenergic Receptor Blockade
As a β-adrenergic antagonist, this compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors.[9] This blockade prevents the activation of the Gs protein-coupled signaling cascade.
Caption: β-Adrenergic receptor signaling pathway and its inhibition by Bufuralol.
Metabolic Pathway: CYP2D6-Mediated Hydroxylation
The primary metabolic pathway of Bufuralol is the 1'-hydroxylation of the ethyl group, a reaction predominantly catalyzed by the CYP2D6 enzyme in the liver.[3][10] This metabolic step is a key determinant of Bufuralol's pharmacokinetic profile.
References
- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Bufuralol | C16H23NO2 | CID 71733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Blackboard [gsrs.ncats.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. What is the mechanism of Bupranolol Hydrochloride? [synapse.patsnap.com]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of (+)-Bufuralol as a Beta-Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bufuralol is a non-selective beta-adrenoceptor antagonist recognized for its partial agonist activity, a characteristic often referred to as intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive examination of the molecular mechanisms underlying the beta-blocking and partial agonist effects of this compound. It details the compound's interaction with β1 and β2-adrenergic receptors, the subsequent impact on downstream signaling pathways, particularly the adenylyl cyclase-cAMP system, and the experimental methodologies used to elucidate these actions. Quantitative pharmacological data are presented to provide a clear comparative reference for researchers.
Introduction
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. These agents competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This compound is a member of this class, distinguished by its non-selective antagonism at both β1 and β2-adrenergic receptors and its notable partial agonist activity, primarily at the β2-adrenoceptor.[1][2] The beta-adrenoceptor blocking activity of bufuralol is primarily associated with its (-)-isomer.[2] Understanding the nuanced mechanism of action of compounds like this compound, which exhibit both antagonistic and partial agonistic properties, is crucial for the development of novel therapeutics with tailored pharmacological profiles.
Receptor Binding Affinity
Table 1: Receptor Binding Affinity of Bufuralol
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Bufuralol (racemate) | β-adrenoceptor | Potency | Comparable to Propranolol | Various | [2] |
Note: Specific Ki or pA2 values for this compound at β1 and β2 receptors were not identified in the provided search results. The table reflects the qualitative comparison found in the literature.
Downstream Signaling Pathways: A Duality of Action
The binding of this compound to beta-adrenergic receptors initiates a cascade of intracellular events. As a competitive antagonist, it blocks the canonical signaling pathway activated by agonists like epinephrine. However, its partial agonist properties mean it can also weakly activate these same pathways.
Antagonistic Action: Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway
Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G protein, Gs. Agonist binding triggers a conformational change in the receptor, leading to the activation of Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the characteristic physiological responses of beta-adrenergic stimulation, such as increased heart rate and contractility.
This compound, in its antagonistic capacity, competitively inhibits the binding of endogenous catecholamines, thereby preventing the activation of this signaling cascade and reducing downstream cAMP production.
Partial Agonist Action: Intrinsic Sympathomimetic Activity (ISA)
The partial agonism of this compound, particularly at the β2-adrenoceptor, results in a submaximal activation of the Gs-adenylyl cyclase-cAMP pathway in the absence of a full agonist.[1] This intrinsic sympathomimetic activity (ISA) means that this compound can elicit a mild stimulatory response, which can be advantageous in certain clinical contexts by preventing excessive bradycardia. The partial agonistic activity of bufuralol has been observed to cause vasodilation, which is attributed to its effect on β2-adrenoceptors.[1]
Table 2: Functional Activity of Bufuralol
| Compound | Receptor Subtype | Parameter | Value | Effect | Species/Tissue | Reference |
| Bufuralol (racemate) | β2-adrenoceptor | Intrinsic Activity | Partial Agonist | Vasodilation | Cat and Dog | [1] |
Note: Specific EC50 values for this compound's partial agonist activity in cAMP assays were not identified in the provided search results.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro pharmacological assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound for β1 and β2-adrenergic receptors.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is incubated with a membrane preparation containing the receptor of interest. The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing either β1 or β2-adrenergic receptors are prepared from cell lines (e.g., CHO, HEK293) or tissue homogenates.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled antagonist like propranolol) from total binding. The IC50 is determined by non-linear regression of the competition curve, and the Ki is calculated.
-
Functional cAMP Accumulation Assays
These assays measure the ability of a compound to modulate the production of the second messenger cAMP, thereby assessing its functional activity as an agonist, antagonist, or partial agonist.
-
Objective: To determine the EC50 of this compound for its partial agonist activity and the IC50 for its antagonist activity at β1 and β2-adrenergic receptors.
-
Principle: Whole cells expressing the receptor of interest are treated with the test compound. For antagonist assays, cells are co-incubated with a known agonist. The intracellular cAMP levels are then measured.
-
Methodology:
-
Cell Culture: Cells stably or transiently expressing β1 or β2-adrenergic receptors are cultured in appropriate media.
-
Compound Treatment:
-
Partial Agonism (EC50): Cells are incubated with increasing concentrations of this compound.
-
Antagonism (IC50): Cells are pre-incubated with increasing concentrations of this compound followed by stimulation with a fixed concentration of a full agonist (e.g., isoproterenol).
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP response against the log concentration of this compound. EC50 and IC50 values are determined using non-linear regression.
-
Visualizations
Signaling Pathway of a Beta-Adrenergic Receptor
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Ki determination.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for EC50/IC50 determination.
Conclusion
This compound exhibits a dual mechanism of action at beta-adrenergic receptors. As a non-selective antagonist, it competitively inhibits the binding of endogenous catecholamines, thereby blocking the downstream Gs-adenylyl cyclase-cAMP signaling pathway. Concurrently, its partial agonist activity, predominantly at the β2-adrenoceptor, allows for a submaximal stimulation of this same pathway. This intricate pharmacological profile, characterized by both beta-blockade and intrinsic sympathomimetic activity, underscores the complexity of ligand-receptor interactions and their therapeutic implications. Further quantitative characterization of the binding affinities and functional potencies of the individual enantiomers of bufuralol will provide a more complete understanding of its mechanism of action and guide the development of future beta-blockers with refined therapeutic properties.
References
- 1. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Bufuralol pharmacokinetics and metabolism in humans
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (+)-Bufuralol in Humans
Introduction
Bufuralol is a non-selective beta-adrenoceptor antagonist that possesses a chiral center, resulting in two enantiomers: this compound (R-bufuralol) and (-)-bufuralol (S-bufuralol).[1] Although they are physicochemically similar, these enantiomers display significant differences in their pharmacological activity and metabolic profiles.[1] In drug metabolism research, this compound is a well-established probe substrate used to assess the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, both in vitro and in vivo.[2][3] The gene for CYP2D6 is highly polymorphic in the human population, leading to distinct phenotypes of drug metabolism, including poor, intermediate, extensive, and ultrarapid metabolizers.[4][5] Understanding the pharmacokinetics and metabolism of this compound is therefore critical for phenotyping individuals for CYP2D6 activity and predicting potential drug-drug interactions.
Pharmacokinetics
The disposition of bufuralol is stereoselective, with notable differences between the (+) and (-) enantiomers. Following oral administration, the plasma levels and area under the plasma curve (AUC) of the more pharmacologically active (-)-bufuralol are higher than those of the (+)-isomer.[6] Consequently, the plasma clearance of (-)-bufuralol is lower.[6] Both enantiomers are cleared almost entirely by metabolism.[6]
Studies in healthy volunteers have shown bimodal metabolism of the drug, reflecting the genetic polymorphism of CYP2D6.[7][8] Peak plasma concentrations of bufuralol are typically observed between 1.5 to 2 hours after oral administration.[7][8]
Table 1: Pharmacokinetic Parameters of Bufuralol in Humans After Oral Administration
| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Reference(s) |
| Time to Peak (Tmax) | ~2 hours | Longer than Extensive Metabolizers | [7][8] |
| Elimination Half-life (t½) | 2.61 ± 0.18 hours | 4.85 ± 0.35 hours | [7][8] |
Note: The data reflects the bimodal distribution observed in study populations, corresponding to different CYP2D6 metabolizer phenotypes.
Metabolism of this compound
The metabolism of bufuralol is complex and stereoselective, involving several pathways and cytochrome P450 enzymes.
Primary Metabolic Pathway: 1'-Hydroxylation
The principal metabolic pathway for bufuralol in humans is hydroxylation at the 1'-position of the butyl side chain, which forms the metabolite 1'-hydroxybufuralol.[2][3][4] This reaction is predominantly catalyzed by the high-affinity, polymorphic enzyme CYP2D6.[1][2][3] The rate of 1'-hydroxybufuralol formation is a reliable and sensitive marker for CYP2D6 activity.[3][4] this compound is the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to its (-)-enantiomer, leading to a more rapid metabolism of the (+)-enantiomer through this specific pathway.[1]
Contributing Cytochrome P450 Enzymes
While CYP2D6 is the primary enzyme at low substrate concentrations, other isoforms contribute to bufuralol metabolism, particularly at higher concentrations.[1][2][4]
-
CYP2C19: This enzyme can metabolize bufuralol to 1'-hydroxybufuralol, although with a much lower affinity (approximately 7-fold higher Km) and lower intrinsic clearance (37-fold lower) compared to CYP2D6.[9]
-
CYP1A2: This isoform is also involved in bufuralol 1'-hydroxylation and is primarily responsible for the formation of minor aromatic hydroxylation products.[9][10]
Minor Metabolic Pathways
In addition to 1'-hydroxylation, bufuralol undergoes other metabolic transformations:
-
Aromatic Hydroxylation: Human liver microsomes form at least five minor metabolites, including 4-hydroxybufuralol and 6-hydroxybufuralol.[10] The formation of these products is suggested to be catalyzed by CYP1A2.[10]
-
Conjugation: Conjugation represents another metabolic route. For this compound, conjugation is considered a principal metabolic pathway, whereas aromatic hydroxylation is the main pathway for the (-)-enantiomer.[6]
Table 2: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by Human Cytochrome P450 Isoforms
| Enzyme | Apparent Km (µM) | Apparent Vmax | Reference(s) |
| CYP2D6 | 5 (approx.)* | - | [9] |
| CYP2C19 | 36 | - | [9] |
| Human Liver Microsomes (Sample 1) | 61 | 3.2 nmol/mg protein/h | [5] |
| Human Liver Microsomes (Sample 2) | 171 | 5.8 nmol/mg protein/h | [5] |
*Note: The Km for recombinant CYP2D6 was stated to be approximately 7-fold lower than the 36 µM reported for CYP2C19.[9]
Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This assay quantifies the formation of 1'-hydroxybufuralol from bufuralol in HLMs to determine enzyme kinetics.
1. Materials and Reagents:
-
Human liver microsomes (HLMs)
-
This compound (substrate)
-
1'-Hydroxybufuralol standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solvent (e.g., ice-cold acetonitrile)
-
Internal standard for analytical quantification
2. Incubation Procedure: [2]
-
Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Add this compound at various concentrations to characterize enzyme kinetics.
-
Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding an ice-cold quenching solvent.
-
Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
3. Analytical Method:
-
The concentration of 1'-hydroxybufuralol in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]
-
An internal standard is used to ensure accuracy and precision.
4. Data Analysis: [2]
-
The rate of metabolite formation is calculated and plotted against the substrate concentration.
-
Michaelis-Menten kinetics are typically used to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
Protocol 2: Analysis of Bufuralol and Metabolites in Human Plasma
Sensitive methods are required for the simultaneous determination of bufuralol and its metabolites in human plasma.
1. Sample Preparation:
-
Immunoaffinity extraction can be used for the enantioselective determination of bufuralol and its metabolites.[12]
-
Alternatively, protein precipitation followed by liquid-liquid or solid-phase extraction can be employed.
2. Derivatization (for GC-MS):
-
For analysis by gas chromatography, derivatization may be necessary. For example, forming O-trimethylsilyl, N-trifluoroacetyl derivatives.[13]
3. Chromatographic Separation and Detection:
-
HPLC with Fluorescence Detection: This is a common method, often using a reversed-phase column. It offers high sensitivity, with minimal detectable levels of 1'-hydroxybufuralol around 0.1 ng/mL.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Mass fragmentography offers high sensitivity, capable of detecting bufuralol at 1 ng/mL and its metabolites at approximately 250 pg/mL.[13]
-
LC-MS/MS: This is the current standard for bioanalytical assays, offering high sensitivity and selectivity.
Conclusion
This compound is extensively metabolized in humans, primarily through 1'-hydroxylation mediated by the polymorphic enzyme CYP2D6. This makes it an invaluable probe drug for phenotyping CYP2D6 activity. While other enzymes like CYP2C19 and CYP1A2 contribute to its metabolism, their roles are generally minor, especially at therapeutic concentrations. The pharmacokinetics of bufuralol are stereoselective and clearly distinguish between extensive and poor metabolizer phenotypes. The established in vitro and analytical methodologies allow for detailed characterization of its metabolic profile, which is essential for drug development and clinical pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective immunoaffinity extraction for simultaneous determination of optically active bufuralol and its metabolites in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Bufuralol as a Selective CYP2D6 Probe Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide array of xenobiotics, including an estimated 20-25% of clinically used drugs.[1] The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants, leading to significant interindividual differences in enzyme activity.[1] This genetic variability results in distinct metabolic phenotypes, ranging from poor to ultrarapid metabolizers, which has profound implications for drug efficacy and safety.[1][2] Therefore, accurate assessment of CYP2D6 activity is paramount in drug development and personalized medicine.
(+)-Bufuralol, a non-selective beta-adrenergic antagonist, has been extensively validated and is widely recognized as a selective probe substrate for determining CYP2D6 activity both in vitro and in vivo.[3][4] Its primary metabolic pathway is the 1'-hydroxylation of the butyl side chain to form 1'-hydroxybufuralol, a reaction almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[3][5] This technical guide provides a comprehensive overview of the use of this compound as a CYP2D6 probe substrate, including detailed experimental protocols, quantitative kinetic data, and visual representations of its metabolism and experimental workflows.
Metabolic Pathway of this compound
The principal metabolic fate of this compound is its conversion to 1'-hydroxybufuralol, which serves as a reliable marker for CYP2D6 activity.[3] While CYP2D6 is the primary catalyst for this reaction, other minor metabolites have been identified, and at higher concentrations, other CYP isoforms such as CYP1A2 and CYP2C19 may contribute to bufuralol metabolism.[5][6]
Metabolism of this compound by CYP Enzymes.
Quantitative Data
The kinetic parameters of this compound 1'-hydroxylation are essential for characterizing CYP2D6 activity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of this compound 1'-Hydroxylation by Human CYP2D6 Allelic Variants
| CYP2D6 Genotype | Km (µM) | Vmax (relative) | Intrinsic Clearance (Vmax/Km) (relative) | Reference |
| 1/1, 1/2, 1/2X2, 2/2 | Lower | Higher | Higher | [7] |
| 4/4, 4/4L, 4D/4L | Higher | Lower | Lower | [7] |
| 10B/10B | Higher | Lower | Lower | [7] |
| *53 | - | - | Nearly 10x greater than CYP2D6.1 | [2] |
Note: Specific numerical values for Vmax are often reported in units of pmol/min/pmol P450 and can vary between experimental systems.
Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Recombinant Cytochrome P450 Isoforms
| Enzyme | Km (µM) | Intrinsic Clearance (Vmax/Km) (relative to CYP2D6) | Reference |
| Human CYP2D6 | 1-15 | High | [8] |
| Human CYP1A2 | ~145 | Lower | [6] |
| Human CYP2C19 | ~36 | 37-fold lower than CYP2D6 | [6] |
Table 3: IC50 Values of Known CYP2D6 Inhibitors using the Bufuralol Hydroxylation Assay
| Compound | IC50 (µM) | Type of Inhibition | Reference |
| Quinidine | 0.02 | Competitive | [9] |
| (S)-Fluoxetine | 0.22 | Competitive | [9] |
| (R)-Fluoxetine | 1.38 | Competitive | [9] |
| (S)-Norfluoxetine | 0.31 | Competitive | [9] |
| (R)-Norfluoxetine | 1.48 | Competitive | [9] |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay using this compound
This protocol outlines a typical procedure for assessing the inhibitory potential of test compounds on CYP2D6-mediated bufuralol 1'-hydroxylation in human liver microsomes (HLMs) or with recombinant human CYP2D6 (rhCYP2D6).[10]
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs) or rhCYP2D6
-
This compound Hydrochloride
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test Compounds and Positive Control Inhibitor (e.g., Quinidine)
-
Acetonitrile or Methanol (ice-cold, for reaction termination)
-
96-well plates
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in water or buffer.
-
Prepare stock solutions of test compounds and quinidine in a suitable solvent (e.g., DMSO, methanol), ensuring the final solvent concentration in the incubation is <1%.[10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Assay Procedure:
-
Add the potassium phosphate buffer, HLM or rhCYP2D6, and test compound or quinidine to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.[10]
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.[10]
-
Terminate the reaction by adding ice-cold acetonitrile or methanol.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for analysis.
4. Analytical Method: The formation of 1'-hydroxybufuralol can be quantified using either High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
HPLC with Fluorescence Detection: This method takes advantage of the native fluorescence of 1'-hydroxybufuralol.[8]
-
Excitation: 252 nm
-
Emission: 302 nm
-
-
LC-MS/MS: This is a highly sensitive and specific method.[11]
-
Precursor Ion ([M+H]+): m/z 278.2
-
Product Ion: m/z 116.1
-
Workflow for a CYP2D6 inhibition assay.
In Vivo CYP2D6 Phenotyping
In vivo phenotyping with bufuralol allows for the classification of an individual's CYP2D6 metabolic capacity.
1. Subject Selection:
-
Recruit healthy volunteers with informed consent.
-
Genotyping for CYP2D6 alleles prior to the study can aid in selecting a cohort with diverse metabolic phenotypes.[1]
2. Drug Administration:
-
Administer a single, low oral dose of bufuralol hydrochloride (e.g., 10-30 mg) to ensure metabolism is specific to CYP2D6.[1]
3. Sample Collection:
-
Collect urine samples at timed intervals (e.g., 0-8 or 0-12 hours) post-dose.
-
A single time-point plasma sample (e.g., at 3 or 4 hours) can also be utilized.[1]
4. Analysis:
-
Quantify bufuralol and 1'-hydroxybufuralol concentrations in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate the metabolic ratio (e.g., urinary ratio of bufuralol to 1'-hydroxybufuralol) to determine the CYP2D6 phenotype.
Selectivity and Considerations
While this compound is a highly selective probe for CYP2D6, it is important to consider that other enzymes, such as CYP1A2 and CYP2C19, can contribute to its metabolism, particularly at higher substrate concentrations.[5][6] Therefore, when conducting in vitro studies, using a bufuralol concentration at or below the Km for CYP2D6 is recommended to ensure selectivity.[9] For studies in complex systems like liver microsomes from individuals with low or deficient CYP2D6 activity, the contribution of other CYPs may become more apparent.[6] The use of specific inhibitors for other CYPs can help to dissect the contribution of each enzyme.
How this compound functions as a probe.
Conclusion
This compound is a robust and reliable probe substrate for the characterization of CYP2D6 activity. Its high affinity for CYP2D6 and the well-established analytical methods for its primary metabolite, 1'-hydroxybufuralol, make it an invaluable tool for researchers, scientists, and drug development professionals.[8] A thorough understanding of its kinetic parameters, metabolic pathways, and appropriate experimental conditions is crucial for obtaining accurate and reproducible data in the assessment of CYP2D6-mediated drug metabolism and drug-drug interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Early Pharmacological Studies of (+)-Bufuralol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bufuralol, a non-selective β-adrenoceptor antagonist, was the subject of extensive pharmacological investigation in the late 1970s and 1980s. These early studies were pivotal in characterizing its mechanism of action, metabolic fate, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the foundational research on this compound, with a focus on its metabolism by cytochrome P450 enzymes, its pharmacokinetics in humans, and its primary pharmacological effects. The information is presented to be a valuable resource for researchers in drug metabolism and development.
Core Pharmacology: Mechanism of Action
Bufuralol is a non-selective beta-adrenoceptor blocking agent, exhibiting properties similar in potency to propranolol.[1] Its primary mechanism of action involves the competitive antagonism of β-adrenergic receptors, which are G protein-coupled receptors that mediate the effects of endogenous catecholamines.[2][3] The β-adrenoceptor blocking activity resides predominantly in the (-)-isomer of bufuralol.[1] In addition to its antagonist effects, bufuralol also possesses partial agonist activity, particularly at the β2-adrenoceptor, which can lead to vasodilation.[4]
Signaling Pathway of β-Adrenoceptor Blockade by Bufuralol
The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of bufuralol.
References
- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fates of Bufuralol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoselective metabolic pathways of the chiral β-adrenoceptor antagonist, (+)-bufuralol, and its enantiomers. Bufuralol is a classic probe substrate for cytochrome P450 2D6 (CYP2D6), and its metabolism is markedly different between its (+)- and (-)-enantiomers, a critical consideration in drug development and clinical pharmacology. This document details the primary metabolic routes, the kinetics of the key enzymatic reactions, and the experimental protocols used to elucidate these pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.
Introduction
Bufuralol is a non-selective β-adrenoceptor antagonist with one chiral center, existing as two enantiomers: this compound and (-)-bufuralol. The pharmacological activity of bufuralol resides primarily in the (-)-enantiomer. The metabolism of bufuralol is highly stereoselective, with significant differences in the metabolic pathways and kinetics of its enantiomers. This stereoselectivity is of great importance as it can lead to different pharmacokinetic profiles and pharmacological effects between the enantiomers.
The primary metabolic pathway for bufuralol is oxidation, catalyzed predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6.[1] Other isoforms, such as CYP1A2 and CYP2C19, also contribute to its metabolism, particularly at higher substrate concentrations.[1][2] The main oxidative metabolic routes are 1'-hydroxylation and, to a lesser extent, aromatic hydroxylation. Additionally, conjugation represents another metabolic pathway.[1]
This guide will delve into the specifics of these metabolic pathways for each enantiomer, presenting a detailed comparison of their metabolic kinetics and the experimental methodologies used for their investigation.
Metabolic Pathways of Bufuralol Enantiomers
The metabolism of bufuralol is diverse and stereoselective, involving several key enzymatic reactions.
1'-Hydroxylation
The most significant metabolic pathway for both enantiomers of bufuralol is 1'-hydroxylation, which leads to the formation of 1'-hydroxybufuralol. This reaction is primarily mediated by CYP2D6.[1][2] Experimental data consistently show that this compound is the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to (-)-bufuralol, resulting in a more rapid metabolism of the (+)-enantiomer through this pathway.[1] While CYP2D6 is the high-affinity enzyme for this reaction, CYP1A2 and CYP2C19 can also catalyze the 1'-hydroxylation of bufuralol, albeit with lower affinity (higher Km).[1][2]
Aromatic Hydroxylation
Aromatic hydroxylation is another oxidative metabolic pathway for bufuralol. Interestingly, this pathway appears to be more prominent for the (-)-enantiomer compared to the (+)-enantiomer.
Conjugation
Direct conjugation of the parent drug, likely through glucuronidation by UDP-glucuronosyltransferases (UGTs), is also a metabolic route for bufuralol. Evidence suggests that conjugation may be a more favored pathway for the (+)-enantiomer.
Quantitative Data on Metabolic Kinetics
The stereoselective metabolism of bufuralol is evident in the kinetic parameters of the enzymes involved. The following tables summarize the available quantitative data for the 1'-hydroxylation of (+)- and (-)-bufuralol.
Table 1: Kinetic Parameters for 1'-Hydroxylation of this compound
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| CYP2D6 | 2-15 | 0.2-1.5 | [1] |
| CYP1A2 | ~230 | Low | [1] |
| CYP2C19 | High Km | Low Vmax | [1] |
Table 2: Kinetic Parameters for 1'-Hydroxylation of (-)-Bufuralol
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| CYP2D6 | 15-50 | 0.05-0.5 | [1] |
| CYP1A2 | High Km | Low Vmax | [1] |
| CYP2C19 | High Km | Low Vmax | [1] |
Note: The values presented are approximate ranges gathered from various sources and can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes) and conditions.
Experimental Protocols
The elucidation of bufuralol's metabolic pathways relies on a series of well-established in vitro experimental protocols.
Incubation with Human Liver Microsomes (HLMs)
This is a standard method to study the overall hepatic metabolism of a drug candidate.
-
Objective: To determine the rate of metabolism of bufuralol enantiomers in a system that contains a full complement of hepatic drug-metabolizing enzymes.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
(+)- and (-)-Bufuralol
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
-
Procedure:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and the bufuralol enantiomer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a suitable analytical method like HPLC.
-
Incubation with Recombinant Human CYP Enzymes
This approach is used to identify the specific CYP isoforms responsible for the metabolism of bufuralol.
-
Objective: To determine the contribution of individual CYP enzymes (e.g., CYP2D6, CYP1A2, CYP2C19) to the metabolism of bufuralol enantiomers.
-
Materials:
-
Recombinant human CYP enzymes (expressed in a heterologous system like insect cells or E. coli)
-
NADPH-cytochrome P450 reductase (if not co-expressed with the CYP enzyme)
-
Other materials are the same as for the HLM assay.
-
-
Procedure:
-
The procedure is similar to the HLM assay, but instead of HLMs, a specific concentration of a recombinant human CYP enzyme and its reductase are used.
-
HPLC Analysis of Bufuralol and its Metabolites
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for separating and quantifying bufuralol and its metabolites.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: A chiral stationary phase (CSP) column is essential for the separation of the bufuralol enantiomers and their chiral metabolites. For achiral separations, a reversed-phase C18 column can be used.
-
Mobile Phase: The composition of the mobile phase is dependent on the column used. A typical mobile phase for a reversed-phase C18 column is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducible results.
-
Detection: Fluorescence detection is highly sensitive for bufuralol and its hydroxylated metabolites (e.g., excitation at 252 nm and emission at 302 nm). UV detection at around 252 nm is also applicable.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of known concentrations of the bufuralol enantiomers and their metabolites.
-
The concentration of the analytes in the experimental samples is determined by comparing their peak areas to the calibration curve.
-
Conclusion
The metabolism of bufuralol is a clear example of stereoselectivity in drug metabolism, with significant implications for its pharmacokinetics and pharmacodynamics. The (+)-enantiomer is preferentially metabolized via 1'-hydroxylation by CYP2D6, while the (-)-enantiomer, which carries the desired pharmacological activity, is cleared more slowly by this pathway and may be metabolized to a greater extent by other routes such as aromatic hydroxylation. A thorough understanding of these differential metabolic pathways, supported by robust in vitro experimental data, is crucial for the rational development of chiral drugs and for personalizing medicine based on an individual's CYP2D6 genotype and metabolic capacity. The experimental protocols and data presented in this guide provide a framework for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
The Role of 1'-Hydroxy Bufuralol in CYP2D6-Mediated Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the role of 1'-hydroxy bufuralol in drug metabolism, with a specific focus on its interaction with the cytochrome P450 2D6 (CYP2D6) enzyme. 1'-Hydroxy bufuralol is the principal metabolite of bufuralol, a non-selective beta-adrenoceptor antagonist. Its formation is a critical indicator of CYP2D6 activity, an enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs.[1][2] Understanding the dynamics of 1'-hydroxy bufuralol formation is paramount for drug development, particularly in the context of predicting drug-drug interactions and understanding inter-individual variability in drug response.
Core Concepts: Bufuralol Metabolism and the Significance of 1'-Hydroxy Bufuralol
The primary metabolic pathway of bufuralol is the hydroxylation at the 1'-position of its butyl side chain, a reaction that produces 1'-hydroxy bufuralol.[2][3] At therapeutic concentrations, this reaction is highly specific to the catalytic activity of CYP2D6, making the rate of 1'-hydroxy bufuralol formation a reliable in vitro and in vivo biomarker for CYP2D6 activity.[2][3][4]
While CYP2D6 is the high-affinity enzyme for this reaction, other cytochrome P450 isoforms, such as CYP1A2 and CYP2C19, can contribute to bufuralol 1'-hydroxylation, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity.[5][6][7] Besides 1'-hydroxylation, bufuralol can be metabolized to minor products, including 4-hydroxybufuralol and 6-hydroxybufuralol, reactions that are primarily catalyzed by CYP1A2.[4][8] There is no significant evidence to suggest that 1'-hydroxy bufuralol itself acts as an inhibitor of CYP2D6; its primary role is that of a metabolic product.[3]
The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants.[2] This genetic variability leads to a spectrum of metabolic phenotypes, broadly categorized as poor, intermediate, extensive, and ultrarapid metabolizers.[2][6] This variation directly impacts the kinetics of bufuralol 1'-hydroxylation and is a crucial consideration in pharmacogenomic studies and personalized medicine.[5]
Quantitative Data: Kinetics of Bufuralol 1'-Hydroxylation
The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are essential for characterizing the affinity and catalytic rate of CYP2D6-mediated bufuralol 1'-hydroxylation. The intrinsic clearance (Vmax/Km) provides a measure of the enzyme's catalytic efficiency. The following tables summarize key kinetic data from various in vitro studies.
Table 1: Michaelis-Menten Constants for Bufuralol 1'-Hydroxylation by CYP2D6 in Human Liver Microsomes
| Enzyme Source | Km (µM) | Vmax (nmol/mg protein/h) | Reference |
| Human Liver Microsomes (Sample 1) | 61 | 3.2 | [9] |
| Human Liver Microsomes (Sample 2) | 171 | 5.8 | [9] |
| Human Liver Microsomes (Average of 32 samples) | - | 4.2 ± 1.0 (SD) | [9] |
| Human Liver Microsomes (CYP2D6 extensive metabolizer) | 14 | - | [7] |
Table 2: Kinetic Parameters for Bufuralol 1'-Hydroxylation by Recombinant CYP Isoforms
| Enzyme | Km (µM) | Relative Vmax | Relative Intrinsic Clearance (Vmax/Km) | Reference |
| Recombinant CYP2D6 | ~5 | - | 37-fold higher than CYP2C19 | [7] |
| Recombinant CYP2C19 | 36 | - | - | [7] |
Table 3: Impact of CYP2D6 Genotype on Bufuralol 1'-Hydroxylation Kinetics
| Genotype Group | Km Trend | Vmax Trend | Vmax/Km Ratio Trend | Reference |
| CYP2D61/1, 1/2, 1/2X2, 2/2 | Lower | Higher | Higher | [10] |
| CYP2D64/4, 4/4L, 4D/4L, 10B/10B | Higher | Lower | Lower | [10] |
| CYP2D61/4D, 1/4L, 1/5 | - | - | Relatively High | [10] |
| CYP2D61/9, 2/4D, *2/5, 2/10B, 2E/4E, 3/5, 4L/9, 10B/39 | - | - | Lower | [10] |
Experimental Protocols
The quantification of 1'-hydroxy bufuralol is a standard method for assessing CYP2D6 activity and inhibition. Below is a detailed methodology for a typical in vitro experiment using human liver microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6).
Objective: To determine the rate of 1'-hydroxy bufuralol formation as a measure of CYP2D6 activity and to assess the inhibitory potential of test compounds.
Materials:
-
Enzyme Source: Human liver microsomes or recombinant human CYP2D6.
-
Substrate: Bufuralol hydrochloride.
-
Cofactor: NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive Control Inhibitor: Quinidine (a potent CYP2D6 inhibitor).
-
Test Compounds (potential inhibitors).
-
Termination Solution: Ice-cold acetonitrile or methanol.
-
96-well microplates.
-
Incubator (37°C).
-
Centrifuge.
-
Analytical Instrument: HPLC with fluorescence detection or a fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bufuralol (e.g., 10 mM in water).
-
Prepare stock solutions of test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate format):
-
In each well, add the potassium phosphate buffer.
-
Add the test compound or positive control inhibitor at various concentrations. For control wells, add the vehicle solvent.
-
Add the enzyme source (e.g., HLMs at a final concentration of 0.1-0.5 mg/mL).
-
Add the bufuralol substrate. The final concentration should be near the Km value to ensure sensitivity in inhibition assays.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time must be within the linear range of product formation.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[1]
-
-
Protein Precipitation:
-
Centrifuge the plate (e.g., at 4,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[1]
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Fluorescence Microplate Reader: Measure the fluorescence intensity of 1'-hydroxy bufuralol directly in the plate. Set the excitation wavelength to approximately 252 nm and the emission wavelength to 302 nm.[1][11]
-
HPLC with Fluorescence Detection: For more specific quantification, inject the supernatant onto an HPLC system.
-
-
Data Analysis:
-
Quantify the amount of 1'-hydroxy bufuralol formed by comparing the signal to a standard curve generated with known concentrations of the metabolite.
-
Calculate the rate of formation (e.g., pmol/min/mg protein).
-
For inhibition studies, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Bufuralol
The following diagram illustrates the primary metabolic conversion of bufuralol to 1'-hydroxy bufuralol, catalyzed by CYP2D6.
Caption: Metabolic pathway of bufuralol to its major metabolite.
Experimental Workflow for CYP2D6 Inhibition Assay
This diagram outlines the sequential steps of the in vitro bufuralol 1'-hydroxylation assay.
Caption: Workflow for a typical in vitro bufuralol 1'-hydroxylation assay.
Logical Relationship: Genotype to Phenotype
This diagram illustrates the relationship between an individual's CYP2D6 genotype, the resulting metabolic phenotype, and its clinical implications.
Caption: Relationship between CYP2D6 genotype, phenotype, and clinical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
genetic polymorphism affecting (+)-Bufuralol metabolism
An In-depth Technical Guide on the Genetic Polymorphism Affecting (+)-Bufuralol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a non-selective beta-adrenoceptor antagonist, is a well-established probe substrate for assessing the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The metabolism of this compound, particularly its 1'-hydroxylation, is almost exclusively catalyzed by CYP2D6 at therapeutic concentrations.[2][3] The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants.[1] This genetic variability leads to a wide range of enzymatic activity, resulting in distinct metabolic phenotypes within the population. These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), also referred to as extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4][5]
Understanding the genetic polymorphism affecting this compound metabolism is critical in drug development. It provides a framework for phenotyping individuals, predicting potential drug-drug interactions, and anticipating inter-individual variability in the pharmacokinetics and pharmacodynamics of new chemical entities metabolized by CYP2D6. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and metabolic pathways associated with the genetic polymorphism of this compound metabolism.
Data Presentation: Quantitative Analysis of Bufuralol Metabolism
The kinetic parameters of this compound 1'-hydroxylation vary significantly depending on the CYP2D6 genotype and the in vitro system used. The following tables summarize key quantitative data from studies on human liver microsomes (HLM) and recombinant CYP2D6 enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for this compound 1'-Hydroxylation in Human Liver Microsomes
| Phenotype/Sample | Apparent Km (µM) | Vmax (nmol/mg protein/h) | Reference(s) |
| Extensive Metabolizer (Sample 1) | 61 | 3.2 | [6] |
| Extensive Metabolizer (Sample 2) | 171 | 5.8 | [6] |
| Average of 32 Liver Samples | - | 4.2 (± 1.0 SD) | [6] |
| Poor Metabolizer | - | 1.97 | [6] |
| High-Affinity Component (Human Liver Microsomes) | ~50 | - | [7] |
| Low-Affinity Component (Human Liver Microsomes) | ~250 | - | [7] |
Table 2: Kinetic Parameters of Bufuralol Metabolism by Recombinant CYP2D6 Allelic Variants
| CYP2D6 Allele | Km (µM) | vmax (turnover, min-1) | vmax/Km (min-1µM-1) | Reference(s) |
| 1 | 1.8 ± 0.3 | 2.8 ± 0.1 | 1.6 | [1] |
| 34 | 2.2 ± 0.5 | 0.53 ± 0.04 | 0.24 | [1] |
| 17-2 | 1.7 ± 0.2 | 0.31 ± 0.01 | 0.18 | [1] |
| 17-3 | 1.3 ± 0.2 | 0.20 ± 0.01 | 0.15 | [1] |
| *53 | 0.43 ± 0.13 | 4.8 ± 0.4 | 11 | [1] |
Experimental Protocols
In Vitro Bufuralol 1'-Hydroxylation Assay
This assay is a standard method to determine CYP2D6 activity in vitro using human liver microsomes (HLM) or recombinant enzymes.
Objective: To quantify the formation of 1'-hydroxybufuralol from this compound as a measure of CYP2D6 catalytic activity.
Materials:
-
Human Liver Microsomes (pooled or from individual donors)
-
This compound hydrochloride
-
1'-Hydroxybufuralol (analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for HPLC analysis (e.g., debrisoquine)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Reagent Preparation: Prepare stock solutions of bufuralol, 1'-hydroxybufuralol, and the internal standard in an appropriate solvent (e.g., methanol or water). Prepare the NADPH regenerating system according to the manufacturer's instructions.[8]
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and HLM (final protein concentration typically 0.1-0.5 mg/mL).[8][9]
-
Substrate Addition: Add bufuralol to the master mix to achieve the desired final concentrations. For kinetic studies, a range of concentrations (e.g., 0.5 to 100 µM) should be used.[8]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[10]
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.[8]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range of metabolite formation.[8][10]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[8]
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed to pellet the precipitated proteins.[3]
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Detection and Quantification: Separate 1'-hydroxybufuralol from bufuralol using a C18 column. Detect the fluorescent metabolite with an excitation wavelength of approximately 252 nm and an emission wavelength of 302 nm.[3][8] Quantify the amount of 1'-hydroxybufuralol formed by comparing its peak area to a standard curve.
CYP2D6 Genotyping using Real-Time Quantitative PCR (qPCR)
This protocol outlines a general approach for identifying single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
Objective: To determine the CYP2D6 genotype of an individual to predict their metabolic phenotype.
Materials:
-
Genomic DNA extracted from a biological sample (e.g., blood, saliva, buccal cells)
-
TaqMan® Genotyping Master Mix
-
TaqMan® SNP Genotyping Assays for specific CYP2D6 alleles (e.g., *2, *5, *10, *14, *41)[11]
-
TaqMan® Copy Number Assay for CYP2D6 (e.g., targeting Exon 9)[11]
-
Reference gene assay for CNV analysis (e.g., RNase P)
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the collected biological sample.
-
Reaction Setup for SNP Genotyping: For each SNP assay, prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, the specific SNP genotyping assay, and the genomic DNA sample.
-
Reaction Setup for CNV Analysis: Prepare a separate PCR reaction mix for the CNV assay, containing the CYP2D6 copy number assay, the reference gene assay, and the genomic DNA sample.
-
qPCR Amplification: Perform the qPCR on a real-time PCR instrument using the appropriate thermal cycling conditions as recommended by the assay manufacturer.
-
Data Analysis for SNP Genotyping: Analyze the amplification plots to determine the allelic discrimination for each SNP. The instrument's software will assign a genotype (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous) for each sample.
-
Data Analysis for CNV: Analyze the qPCR data to determine the copy number of the CYP2D6 gene relative to the reference gene. This is typically done using the ΔΔCt method. The results will indicate the presence of gene deletions (*5 allele) or duplications/multiplications.[11]
-
Genotype to Phenotype Translation: Combine the results from the SNP and CNV analyses to determine the individual's diplotype (the combination of alleles on both chromosomes). Based on the known function of each allele (e.g., normal function, decreased function, no function), assign a predicted metabolic phenotype (PM, IM, NM, or UM).[5]
Mandatory Visualizations
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gene2rx.com [gene2rx.com]
- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
In Vitro Formation of 1'-Hydroxy Bufuralol in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol, a non-selective beta-adrenergic antagonist, undergoes extensive metabolism in the liver, with the principal pathway being the hydroxylation at the 1'-position to form 1'-Hydroxy bufuralol.[1] This reaction is a widely utilized and specific probe for the activity of the cytochrome P450 enzyme CYP2D6.[1][2] Due to the significant genetic polymorphism of CYP2D6, which plays a crucial role in the metabolism of numerous clinically important drugs, the in vitro assessment of bufuralol 1'-hydroxylation is a cornerstone of drug metabolism studies, aiding in the characterization of potential drug-drug interactions and phenotyping individuals for CYP2D6 activity.[1][2] This guide provides a comprehensive overview of the experimental protocols, key kinetic data, and the metabolic pathway for the in vitro formation of 1'-Hydroxy bufuralol in liver microsomes.
Metabolic Pathway
The primary enzyme responsible for the 1'-hydroxylation of bufuralol is Cytochrome P450 2D6 (CYP2D6).[2][3] At lower substrate concentrations, this reaction is almost exclusively catalyzed by CYP2D6.[4] However, at higher concentrations, other enzymes like CYP1A2 may also contribute to a lesser extent.[3]
Quantitative Data: Enzyme Kinetics
The kinetic parameters for bufuralol 1'-hydroxylase activity can vary depending on the specific human liver microsomes (HLMs) used, largely due to the genetic polymorphism of CYP2D6.[5] Below is a summary of reported Michaelis-Menten constants.
| Enzyme Source | Apparent K_m (µM) | Apparent V_max (nmol/mg protein/h) | Reference |
| Human Liver Microsomes (Sample 1) | 61 | 3.2 | [6] |
| Human Liver Microsomes (Sample 2) | 171 | 5.8 | [6] |
| Human Liver Microsomes (Average of 32 samples) | - | 4.2 ± 1.0 (SD) | [6] |
| Human Liver Microsomes (Low K_m phenotype) | ~50 | - | [3] |
| Human Liver Microsomes (High K_m phenotype) | ~250 | - | [3] |
| Human Liver Microsomes (CYP2C93/3) | 171 | 0.313 (pmol/min/mg protein) | [7] |
| Recombinant CYP Isoform | Apparent K_m (µM) | Reference |
| Rat P450 2D1 | 8.4 | [8] |
| Rat P450 2C11 | 83 | [8] |
| Rat P450 1A1 | 230 | [8] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro bufuralol 1'-hydroxylation assay using human liver microsomes.
Reagent Preparation
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.[2]
-
Bufuralol Stock Solution: Prepare a 10 mM stock solution of bufuralol hydrochloride in methanol or water.[2][5] Further dilute to working concentrations in the phosphate buffer.
-
1'-Hydroxy bufuralol Standard Stock Solution: Prepare a 1 mM stock solution of 1'-Hydroxy bufuralol in methanol for the standard curve.[2]
-
NADPH Regenerating System (NRS):
-
Human Liver Microsomes (HLMs): Pooled or single-donor HLMs, stored at -80°C. Thaw on ice before use.[5]
-
Quenching Solution: Ice-cold acetonitrile.[5]
-
Internal Standard: A suitable internal standard (e.g., debrisoquine) can be added to the quenching solution for accurate quantification.[2]
Incubation Procedure
-
Prepare Master Mix: On ice, prepare a master mix containing potassium phosphate buffer and human liver microsomes. The final microsomal protein concentration typically ranges from 0.1 to 0.5 mg/mL.[1][5]
-
Add Substrate: Add bufuralol to the master mix to achieve the desired final concentrations. For kinetic studies, a range from 0.5 to 100 µM is commonly used.[5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the system to reach thermal equilibrium.[1][5]
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., 1% v/v of Solution A and 0.1% v/v of Solution B).[1][5]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range of metabolite formation.[5][8]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[5]
Sample Analysis (HPLC with Fluorescence Detection)
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein.[5]
-
Supernatant Transfer: Transfer the supernatant to an HPLC vial for analysis.[5]
-
HPLC System:
-
Column: A C18 reverse-phase analytical column is commonly used.[1][2]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., 2 mM perchloric acid or water with trifluoroacetic acid).[1][5]
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.[1][5]
-
-
Quantification:
-
Prepare a standard curve of 1'-Hydroxy bufuralol by plotting the peak area against known concentrations.[1]
-
Quantify the amount of 1'-Hydroxy bufuralol formed in the microsomal incubations by comparing its peak area to the standard curve. The minimal detectable level can be as low as 0.1 ng/mL.[1][9]
-
Conclusion
The in vitro formation of 1'-Hydroxy bufuralol in liver microsomes is a robust and essential assay in drug development. Its specificity as a probe for CYP2D6 activity, combined with a well-established and sensitive analytical method, allows for the reliable assessment of this critical drug-metabolizing enzyme. Careful control of experimental parameters, particularly incubation time and protein concentration, is crucial for obtaining accurate and reproducible kinetic data.[10] This guide provides a foundational framework for researchers to design and execute these studies effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-Bufuralol 1'-Hydroxylation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the (+)-bufuralol 1'-hydroxylation assay, a widely used in vitro method for assessing the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. This assay is critical in drug development for evaluating potential drug-drug interactions and for phenotyping individuals based on their CYP2D6 metabolic capacity.
Principle of the Assay
The this compound 1'-hydroxylation assay is based on the specific enzymatic conversion of the substrate, this compound, to its primary metabolite, 1'-hydroxybufuralol. This reaction is predominantly catalyzed by the CYP2D6 enzyme.[1] The rate of 1'-hydroxybufuralol formation is a direct measure of CYP2D6 activity. The assay can be performed using various enzyme sources, including human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.[1] The reaction requires the presence of a cofactor, NADPH, which is typically provided through an NADPH-regenerating system.[1] The production of 1'-hydroxybufuralol is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.[2][3]
Metabolic Pathway of this compound
This compound is a non-selective beta-adrenergic antagonist that undergoes extensive metabolism in the liver. The primary metabolic pathway is the hydroxylation at the 1'-position of the butyl side chain, a reaction almost exclusively catalyzed by CYP2D6, making it a highly specific probe for this enzyme's activity.[2][4]
References
Application Notes and Protocols for Using (+)-Bufuralol as a CYP2D6 Probe In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1] Its activity is highly variable among individuals due to genetic polymorphisms, which can lead to significant differences in drug efficacy and toxicity.[2] Therefore, assessing the potential of new chemical entities (NCEs) to inhibit CYP2D6 is a crucial step in drug development to avert potential drug-drug interactions (DDIs).[3][4] (+)-Bufuralol is a well-established probe substrate for in vitro assessment of CYP2D6 activity.[5][6] Its primary metabolic pathway, 1'-hydroxylation to form 1'-hydroxybufuralol, is almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[2][5] The fluorescent nature of 1'-hydroxybufuralol also allows for a direct and continuous monitoring of the reaction, making it suitable for high-throughput screening.[7]
This document provides detailed application notes and protocols for utilizing this compound as a selective in vitro probe for CYP2D6 activity, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Kinetic Parameters of this compound 1'-Hydroxylation by CYP2D6
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters for characterizing enzyme kinetics. The Km value for this compound 1'-hydroxylation by CYP2D6 can vary depending on the enzyme source (e.g., human liver microsomes, recombinant enzymes) and the specific CYP2D6 genetic variant.[8][9]
| Enzyme Source/Variant | Km (µM) | Vmax (pmol/min/pmol CYP2D6 or mg protein) | Reference |
| Human Liver Microsomes (High Activity) | ~50 | Varies | [8] |
| Human Liver Microsomes (Low Activity) | ~250 | Varies | [8] |
| Recombinant CYP2D6.1 (Wild-type) | ~5 - 15 | Varies | [2][9] |
| Recombinant CYP2D6.17 (Reduced activity) | ~10 - 30 (2-fold higher than wild-type) | Decreased by ~50% vs. wild-type | [9] |
| Recombinant CYP2C19 | 36 | 37-fold lower intrinsic clearance than CYP2D6 | [10] |
Note: The exact values for Km and Vmax can vary depending on the experimental system and conditions.
Table 2: IC50 Values of Known CYP2D6 Inhibitors using this compound as a Substrate
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (µM) | Reference |
| Quinidine | 0.04 | [11] |
| Berberine | 45 | [12] |
| Hydrastine | 350 | [12] |
| Halofantrine | 1.06 | [11] |
Note: IC50 values are dependent on assay conditions, including substrate concentration.
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay using this compound
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening of potential inhibitors.[1]
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP2D6
-
This compound hydrochloride
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[1]
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)[13]
-
Test compounds and a known CYP2D6 inhibitor (e.g., quinidine) as a positive control
-
Suitable solvent for test compounds (e.g., DMSO, methanol)[1]
-
Acetonitrile or methanol (ice-cold) to terminate the reaction[1]
-
96-well plates
-
Incubator (37°C)
-
Plate centrifuge
-
Fluorescence plate reader or HPLC-fluorescence detector/LC-MS/MS system[1][2]
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[1]
-
Prepare a stock solution of this compound (e.g., 10 mM in water) and store at -20°C.[1]
-
Dissolve test compounds and the positive control inhibitor in a suitable solvent to make stock solutions (e.g., 10 mM). The final solvent concentration in the incubation mixture should be kept low (e.g., <1%) to avoid solvent-mediated effects.[1]
-
-
Incubation Mixture Preparation (per well):
-
In each well of a 96-well plate, add the following components to achieve the desired final concentrations in a total volume of, for example, 200 µL:
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes. This allows the test compounds to interact with the enzyme before the reaction is initiated.[1]
-
-
Reaction Initiation:
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time should be within the linear range of product formation.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile or methanol. This will precipitate the proteins.[1]
-
-
Protein Precipitation:
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Analysis:
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathway of this compound to 1'-Hydroxybufuralol catalyzed by CYP2D6.
Caption: Workflow for an in vitro CYP2D6 inhibition assay using this compound.
Caption: Diagram illustrating the principle of competitive inhibition of CYP2D6.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Clinical assessment of CYP2D6-mediated herb-drug interactions in humans: Effects of milk thistle, black cohosh, goldenseal, kava kava, St. John's wort, and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (+)-Bufuralol Metabolites Using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Bufuralol, a non-selective beta-adrenoceptor antagonist, is extensively used as a probe substrate to assess the activity of the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] The accurate quantification of its metabolites is crucial for in vitro drug metabolism studies, phenotyping, and drug-drug interaction assays. The primary metabolic pathway for this compound is 1'-hydroxylation, predominantly catalyzed by CYP2D6, leading to the formation of 1'-hydroxy bufuralol.[1][3] This application note provides a detailed protocol for the sensitive and selective quantification of this compound's major metabolite, 1'-hydroxy bufuralol, in a biological matrix (e.g., human liver microsomes) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes several metabolic transformations, with 1'-hydroxylation being the most prominent pathway, primarily mediated by the CYP2D6 enzyme. Other minor metabolic routes include aromatic hydroxylation and conjugation.[3][4] The stereoselective nature of bufuralol's metabolism means that the (+) and (-) enantiomers can follow different metabolic routes and kinetics.[1] For this compound, aliphatic hydroxylation to form 2'-hydroxy-bufuralol and subsequent conjugation are also observed metabolic pathways.[4]
Caption: Metabolic Pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for the analysis of 1'-hydroxy bufuralol. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Acceptance Criteria |
| Linearity Range | 50 - 2000 ng/mL[5] | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[5] | Within ±20% of nominal value |
| Precision (Intra-day & Inter-day) | < 12%[5] | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | 93 - 119%[5] | Within ±15% of nominal value (±20% for LLOQ) |
| Recovery | > 69%[5] | Consistent and reproducible |
Table 2: Mass Spectrometry Parameters for 1'-hydroxy bufuralol
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Precursor Ion ([M+H]⁺) | m/z 278.2[7] |
| Product Ion (for MRM) | m/z 116.1[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
Experimental Protocols
A typical experimental workflow for an in vitro this compound metabolism assay involves incubation with human liver microsomes, sample preparation to remove proteins, and subsequent analysis by LC-MS/MS.[2][6]
Caption: Experimental Workflow for Metabolite Quantification.
In Vitro Incubation Protocol
This protocol is designed for determining the rate of 1'-hydroxy bufuralol formation in human liver microsomes.[3][6]
-
Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound stock solution
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Ice-cold acetonitrile
-
-
Procedure:
-
Prepare the incubation mixture on ice, containing potassium phosphate buffer, HLMs (final concentration typically 0.2-0.5 mg/mL), and this compound at various concentrations to characterize enzyme kinetics.[2][6]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.[6]
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[6]
-
Sample Preparation Protocol (Protein Precipitation)
This is a common and straightforward method for sample cleanup.[5][6]
-
Procedure:
-
To the 100 µL of the terminated incubation sample, add 200 µL of the precipitation solution (ice-cold acetonitrile with internal standard).[5]
-
Vortex the mixture vigorously for 1 minute.[5]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5][6]
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[8]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[6]
-
Column Temperature: Maintained at around 40°C.[6]
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these metabolites.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]
-
Data Analysis: The concentration of 1'-hydroxy bufuralol is calculated by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the metabolite.[3]
-
LC-MS/MS System Components
The LC-MS/MS system is an integrated platform where each component plays a critical role in the accurate quantification of metabolites.
Caption: LC-MS/MS System Logical Relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
fluorescence-based CYP2D6 inhibition assay with (+)-Bufuralol
An essential procedure in drug discovery and development is the evaluation of the potential of new chemical entities (NCEs) to inhibit cytochrome P450 (CYP) enzymes.[1][2] The CYP2D6 isozyme is particularly critical, as it is responsible for the metabolism of approximately 25% of all clinically used drugs.[1][2][3] Inhibition of CYP2D6 can lead to significant drug-drug interactions, potentially causing adverse effects or therapeutic failure.[1][2]
This application note provides a detailed protocol for a robust and sensitive in vitro fluorescence-based assay to determine the inhibitory potential of NCEs on CYP2D6. The assay utilizes (+)-Bufuralol, a well-characterized probe substrate, which is metabolized by CYP2D6 to its fluorescent product, 1'-hydroxybufuralol.[3] The rate of formation of this metabolite is monitored by fluorescence, providing a direct measure of enzyme activity.[2][3] This method is suitable for a high-throughput screening (HTS) format, offering a rapid and cost-effective alternative to lower-throughput techniques like liquid chromatography-mass spectrometry (LC-MS).[2]
Principle of the Assay
The assay quantifies the activity of the CYP2D6 enzyme by measuring the rate of conversion of the non-fluorescent substrate, this compound, into the fluorescent metabolite, 1'-hydroxybufuralol.[2][3] This hydroxylation reaction is highly specific to CYP2D6 and requires the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) cofactor, which is typically provided by an NADPH-regenerating system.[3]
When a test compound inhibits CYP2D6, the rate of 1'-hydroxybufuralol formation decreases. This reduction in the fluorescence signal is directly proportional to the inhibitory potency of the test compound.[2] By measuring the enzyme activity across a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.[2][3]
Data Presentation
Quantitative data for the assay, including typical kinetic parameters and IC50 values for known inhibitors, are summarized below. These values can serve as a reference for assay validation and comparison of new compounds.
Table 1: Typical Kinetic Parameters for this compound 1'-Hydroxylation
| Parameter | Value | Enzyme Source |
|---|---|---|
| Km (Michaelis Constant) | 5-15 µM | Human Liver Microsomes |
| Km (Michaelis Constant) | ~36 µM | Recombinant CYP2C19[4] |
| Km (Michaelis Constant) | ~5 µM | Recombinant CYP2D6[4] |
Note: The Km can vary depending on the specific conditions and enzyme source. Bufuralol can also be metabolized by CYP2C19, though with a much lower affinity (higher Km) and clearance rate compared to CYP2D6.[4]
Table 2: IC50 Values of Known CYP2D6 Inhibitors
| Inhibitor | IC50 (µM) | Enzyme Source |
|---|---|---|
| Quinidine | 0.05 - 0.5 | Human Liver Microsomes[3] |
| Diphenhydramine | ~11 | Recombinant CYP2D6[3] |
| Chlorpheniramine | ~11 | Recombinant CYP2D6[3] |
| Berberine | 45 | Human Liver Microsomes[3] |
| Hydrastine | 350 | Human Liver Microsomes[3] |
Biochemical Reaction
The enzymatic reaction catalyzed by CYP2D6 is the primary mechanism of the assay.
References
Application of (+)-Bufuralol in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bufuralol is a non-selective beta-blocker that has become a cornerstone in the field of drug metabolism and pharmacokinetics. Its primary value lies in its role as a highly specific probe substrate for Cytochrome P450 2D6 (CYP2D6), a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[1] Due to this specificity, this compound is extensively utilized in both in vitro and in vivo studies to investigate the potential of new chemical entities (NCEs) to cause drug-drug interactions (DDIs) by inhibiting or inducing CYP2D6 activity. Understanding these interactions is a crucial aspect of drug development, as unexpected alterations in drug metabolism can lead to adverse effects or loss of therapeutic efficacy.[2]
These application notes provide a comprehensive overview of the use of this compound in DDI studies, including detailed experimental protocols, a summary of key quantitative data, and visual representations of metabolic pathways and experimental workflows.
Metabolic Pathway of this compound
The principal metabolic pathway of this compound is the hydroxylation at the 1'-position of its butyl side chain, a reaction almost exclusively catalyzed by the CYP2D6 enzyme at low substrate concentrations.[3] This reaction produces the metabolite 1'-hydroxybufuralol.[1] The high specificity of this reaction makes the rate of 1'-hydroxybufuralol formation a reliable marker for CYP2D6 activity.[3] While other minor metabolites such as 4-hydroxybufuralol and 6-hydroxybufuralol can be formed, 1'-hydroxylation is the major route.[4][5] Interestingly, there is no significant evidence to suggest that 1'-hydroxybufuralol itself acts as an inhibitor of CYP2D6.[3] Although CYP2D6 is the primary enzyme, at higher concentrations, other enzymes like CYP2C19 and CYP1A2 may also contribute to bufuralol metabolism.[6]
Figure 1: Metabolic pathway of this compound.
Application in DDI Studies
The primary application of this compound is to assess the inhibitory potential of investigational drugs on CYP2D6. By measuring the rate of 1'-hydroxybufuralol formation in the presence and absence of a test compound, researchers can determine if the new drug is likely to interfere with the metabolism of other drugs cleared by CYP2D6. This is a critical step mandated by regulatory agencies like the FDA and EMA to ensure the safety of new therapeutic agents.[7][8][9]
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay using this compound
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP2D6 activity using human liver microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6).
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP2D6
-
This compound hydrochloride
-
Test compound (potential inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold) or other quenching solvent
-
96-well microplates
-
Incubator (37°C)
-
Centrifuge
-
HPLC system with fluorescence or mass spectrometry detection[1][10]
Protocol Workflow:
Figure 2: Experimental workflow for a CYP2D6 inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound hydrochloride in water (e.g., 10 mM) and store at -20°C.[1]
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions.
-
Prepare a suspension of HLMs or rhCYP2D6 in potassium phosphate buffer. The final protein concentration in the incubation is typically between 0.1-0.5 mg/mL.[2]
-
-
Incubation Setup (in a 96-well plate):
-
To each well, add the potassium phosphate buffer, HLM or rhCYP2D6 suspension, and the test compound at various concentrations. Include control wells without the test compound (vehicle control) and wells without the NADPH regenerating system (negative control).
-
It is recommended to perform all incubations in duplicate or triplicate.[1]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.[1]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells.[1]
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.[1]
-
-
Protein Precipitation:
-
Centrifuge the plate (e.g., at 4,000 rpm for 10 minutes at 4°C) to precipitate the proteins.[1]
-
-
Analysis:
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
-
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound metabolism by CYP2D6 and the inhibitory potential of known compounds. These values can vary depending on the experimental system (e.g., specific HLMs, recombinant enzyme system) and conditions.
Table 1: Michaelis-Menten Kinetic Parameters for this compound 1'-Hydroxylation by CYP2D6
| Enzyme Source | K_m_ (μM) | V_max_ (rate) | Reference |
| Recombinant CYP2D6 | ~5 | Not specified | [6] |
| Human Liver Microsomes (CYP2D6 deficient, in presence of quinidine) | 38 | Not specified | [6] |
| Recombinant CYP2C19 | 36 | Not specified | [6] |
| Human Liver Microsomes (high CYP2D6 activity) | 14 | Not specified | [6] |
| Purified CYP2D6 variants (*1, *34, *17-2, *17-3, *53) | 1.8 - 11.2 | Varies by variant | [12] |
Table 2: Inhibitory Constants (K_i_) of Known Inhibitors on CYP2D6-mediated Bufuralol 1'-Hydroxylation
| Inhibitor | Inhibition Type | K_i_ (μM) | Reference |
| Asenapine | Competitive | 1.75 - 1.89 | [13] |
| Quinidine | Competitive | Potent inhibitor (specific value not stated) | [6] |
| Ticlopidine | Not specified | Potent inhibitor (equipotent on CYP2C19 and CYP2D6) | [6] |
| S-mephenytoin (on CYP2C19-mediated bufuralol hydroxylation) | Not specified | 42 | [6] |
Table 3: IC50 Values of Known CYP2D6 Inhibitors
| Inhibitor | IC50 (μM) | Reference |
| Quinidine | Potent inhibitor (specific value not stated in provided text) | [2] |
| Paroxetine | Potent inhibitor (specific value not stated in provided text) | [8] |
Conclusion
This compound remains an invaluable tool in drug development for the assessment of CYP2D6-mediated drug-drug interactions. Its well-characterized metabolic pathway and the availability of robust in vitro assay protocols allow for the reliable prediction of the DDI potential of new drug candidates. The data and protocols presented here provide a solid foundation for researchers to design and execute their own DDI studies, contributing to the development of safer and more effective medicines. It is important to note that while in vitro studies are crucial, further in vivo studies or physiologically based pharmacokinetic (PBPK) modeling may be required to fully understand the clinical relevance of any observed interactions.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quotientsciences.com [quotientsciences.com]
- 15. medpace.com [medpace.com]
High-Throughput Screening of CYP2D6 Inhibitors Using (+)-Bufuralol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in drug metabolism, responsible for the oxidative transformation of approximately 25% of clinically used drugs.[1][2] Inhibition of CYP2D6 can lead to significant drug-drug interactions, resulting in adverse drug reactions or therapeutic failure.[2] Consequently, the early identification of potential CYP2D6 inhibitors is a critical step in the drug discovery and development pipeline. This document provides a detailed application note and protocol for a robust, fluorescence-based high-throughput screening (HTS) assay to identify and characterize CYP2D6 inhibitors using (+)-bufuralol as a probe substrate.
The assay is founded on the principle that CYP2D6 catalyzes the 1'-hydroxylation of this compound to its metabolite, 1'-hydroxy bufuralol, which is intrinsically fluorescent.[1][2] In the presence of a CYP2D6 inhibitor, the rate of formation of this fluorescent product is diminished. This reduction in fluorescence is directly proportional to the inhibitory potency of the test compound, allowing for the determination of the half-maximal inhibitory concentration (IC50).[1] This HTS method offers a rapid, cost-effective, and reliable alternative to lower-throughput techniques like liquid chromatography-mass spectrometry (LC-MS).[1]
Data Presentation
The inhibitory potential of compounds is quantified by their IC50 values. The table below summarizes the IC50 values for several known CYP2D6 inhibitors determined using the this compound hydroxylation assay. This data can serve as a reference for assay validation and for comparing the potency of novel chemical entities.
| Inhibitor | IC50 (µM) | Enzyme Source |
| Quinidine | 0.05 - 0.5 | Human Liver Microsomes |
| Berberine | 45 | Human Liver Microsomes |
| Hydrastine | 350 | Human Liver Microsomes |
| Diphenhydramine | ~11 | Recombinant CYP2D6 |
| Chlorpheniramine | ~11 | Recombinant CYP2D6 |
Mandatory Visualization
Signaling Pathway: CYP2D6-Mediated Bufuralol Metabolism
Caption: Enzymatic conversion of this compound to 1'-hydroxy bufuralol by CYP2D6.
Experimental Workflow: High-Throughput Screening of CYP2D6 Inhibitors
Caption: Workflow for the HTS of CYP2D6 inhibitors using a fluorescence-based assay.
Experimental Protocols
This section provides a detailed methodology for performing the high-throughput screening of CYP2D6 inhibitors in a 96-well plate format.
Materials and Reagents
-
Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP2D6.
-
Substrate: this compound hydrochloride.
-
Cofactor System: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive Control Inhibitor: Quinidine.
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Solvent: Dimethyl sulfoxide (DMSO) for compound dilution.
-
Assay Plate: 96-well black, flat-bottom microplates.
-
Instrumentation: Fluorescence microplate reader with temperature control.
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound hydrochloride in water. Aliquot and store at -20°C. Further dilute in buffer to a working concentration. The final substrate concentration in the assay should be near the Km value for CYP2D6 to ensure sensitivity.[2]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. Prepare fresh before use and keep on ice.
-
Test Compound and Quinidine Stock Solutions (e.g., 10 mM): Dissolve compounds in 100% DMSO.
-
Intermediate Dilutions: Perform serial dilutions of the test compounds and quinidine in a suitable solvent (e.g., DMSO or buffer), ensuring the final solvent concentration in the assay is low (e.g., <1%) to avoid impacting enzyme activity.[2]
Assay Procedure
-
Assay Plate Setup:
-
Add 50 µL of 100 mM potassium phosphate buffer (pH 7.4) to all wells of a 96-well black microplate.[2]
-
Add 2 µL of the serially diluted test compounds or positive control (quinidine) to the respective wells.[2]
-
For control wells (100% activity), add 2 µL of the vehicle (e.g., DMSO).[2]
-
For background control wells (no enzyme activity), add buffer instead of the enzyme solution in the next step.
-
-
Enzyme Addition:
-
Add 20 µL of the enzyme source (e.g., HLMs at a final concentration of 0.1-0.5 mg/mL) to each well, except for the background control wells.[2]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.[2] This allows the inhibitors to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a reaction initiation solution containing this compound and the NADPH regenerating system in pre-warmed buffer.
-
Add 28 µL of the reaction initiation solution to each well to start the enzymatic reaction. This can be done in two steps: add 10 µL of the bufuralol solution, followed by 18 µL of the NADPH regenerating system.[2]
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
References
Measuring Bufuralol 1'-Hydroxylase Activity in Human Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol 1'-hydroxylase activity serves as a critical in vitro tool for assessing the function of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] CYP2D6 is a key enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[4] Due to the highly polymorphic nature of the CYP2D6 gene, individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers, which significantly impacts drug efficacy and the potential for adverse drug reactions.[2][5] The conversion of bufuralol to its primary metabolite, 1'-hydroxybufuralol, is almost exclusively catalyzed by CYP2D6 at low substrate concentrations, making it a highly specific probe for determining CYP2D6 activity in human liver microsomes (HLMs).[1][3][6]
These application notes provide detailed protocols for measuring bufuralol 1'-hydroxylase activity in HLMs, methods for determining enzyme kinetics, and protocols for assessing the inhibitory potential of new chemical entities against CYP2D6.
Metabolic Pathway of Bufuralol
Bufuralol is predominantly metabolized by CYP2D6 through hydroxylation at the 1'-position of its ethyl side chain to form 1'-hydroxybufuralol.[2] While other enzymes like CYP2C19 and CYP1A2 may contribute to this reaction at higher substrate concentrations, CYP2D6 is the high-affinity enzyme primarily responsible for this metabolic conversion.[2][7]
Experimental Protocols
General Workflow for Measuring Bufuralol 1'-Hydroxylase Activity
The following diagram outlines the general experimental workflow for an in vitro bufuralol 1'-hydroxylation assay.
Reagents and Materials
-
Human Liver Microsomes (pooled)
-
(±)-Bufuralol hydrochloride
-
1'-Hydroxybufuralol (analytical standard)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1][8]
-
Acetonitrile (HPLC grade)
-
Perchloric acid or Trifluoroacetic acid (TFA)
-
Internal Standard (e.g., Debrisoquine)
-
Water (HPLC grade)
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with a fluorescence detector and a reversed-phase C18 column[1][9]
Preparation of Solutions
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH to 7.4.[1]
-
Bufuralol Stock Solution (10 mM): Dissolve bufuralol hydrochloride in water or methanol.[1][4] Further dilute to desired working concentrations in the phosphate buffer.
-
1'-Hydroxybufuralol Standard Stock Solution (1 mM): Dissolve in methanol.[1] Prepare a series of calibration standards by serial dilution.
-
Internal Standard Stock Solution: Prepare a stock solution in a suitable solvent like methanol.[1]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.[4]
Incubation Procedure for Enzyme Kinetics
-
Thaw pooled human liver microsomes on ice.
-
In a microcentrifuge tube, prepare the incubation mixture (final volume typically 200 µL) containing:
-
Pre-incubate the mixture for 5 minutes at 37°C.[1]
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.[1][10]
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath.[1][11] The incubation time should be within the linear range of metabolite formation.[9]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.[1][9]
-
Add the internal standard to each sample.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[1]
-
Transfer the supernatant to HPLC vials for analysis.[1]
HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of acetonitrile and water, often with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 2 mM perchloric acid.[1][12]
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 252 nm and an emission wavelength of 302 nm.[2][12]
-
Quantification: Generate a calibration curve by plotting the peak area ratio of 1'-hydroxybufuralol to the internal standard against the concentration of the 1'-hydroxybufuralol standards.[1] The concentration of the metabolite in the samples is then determined from this curve.
Data Presentation
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are key parameters for characterizing enzyme kinetics.
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| Human Liver Microsomes (Sample 1) | 61 | 0.053 | [13] |
| Human Liver Microsomes (Sample 2) | 171 | 0.097 | [13] |
| Human Liver Microsomes (High CYP2D6) | ~50 | - | [11] |
| Human Liver Microsomes (Low CYP2D6) | ~250 | - | [11] |
| Recombinant CYP2D6 | 36 (approx. 7-fold lower than CYP2C19) | - | [14] |
| Recombinant CYP2C19 | 36 | - | [14] |
| Recombinant Rat CYP2D1 | 8.4 | - | [15] |
| Recombinant Rat CYP2C11 | 83 | - | [15] |
| Recombinant Rat CYP1A1 | 230 | - | [15] |
Note: Vₘₐₓ values can vary significantly depending on the specific batch of human liver microsomes and the expression levels of CYP2D6.[11]
Inhibition of Bufuralol 1'-Hydroxylase Activity
Assessing the inhibitory potential of new chemical entities on CYP2D6 is a critical step in drug development.[4]
| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Target Enzyme(s) | Reference |
| Quinidine | - | - | Potent inhibitor of CYP2D6 | [4][14] |
| Quinine | - | - | No inhibition of CYP2C19 | [2][14] |
| Ticlopidine | - | - | Equipotent inhibitor of CYP2C19 & CYP2D6 | [2][14] |
| S-mephenytoin | - | 42 (for CYP2C19) | CYP2C19 | [14] |
| Debrisoquine | - | 184 (in Fischer 344 rat) | CYP2D6 | [16] |
Conclusion
The bufuralol 1'-hydroxylase assay is a robust and widely accepted method for characterizing the activity of CYP2D6 in human liver microsomes.[10] The detailed protocols and data presented here provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data for the assessment of drug-drug interaction potential and for understanding the role of CYP2D6 in the metabolism of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential roles of cytochromes P450 2D1, 2C11, and 1A1/2 in the hydroxylation of bufuralol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bufuralol 1'-hydroxylase activity of the rat. Strain differences and the effects of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Analysis of Multiple CYP450 Metabolites Including 1'-Hydroxy bufuralol by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 (CYP450) superfamily of enzymes is essential for the metabolism of a wide range of xenobiotics, including approximately 75% of all marketed drugs.[1] Early assessment of a drug candidate's potential to inhibit or induce CYP450 enzymes is a critical step in drug discovery and development to mitigate the risk of drug-drug interactions (DDIs).[1][2] In vitro assays using human liver microsomes (HLMs), which are rich in CYP450 enzymes, are a widely accepted method for this evaluation.[1][2]
The "cocktail" or "cassette" approach, where multiple CYP450-specific probe substrates are incubated simultaneously, offers a high-throughput and efficient strategy for assessing the activity of several enzymes in a single experiment.[1] This method significantly reduces variability compared to individual incubations. This application note provides a detailed protocol for the simultaneous analysis of multiple CYP450 metabolites, with a specific focus on 1'-Hydroxy bufuralol, the primary metabolite of the CYP2D6 probe substrate bufuralol, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Principle
This assay quantifies the formation of specific metabolites from a cocktail of probe substrates incubated with HLMs. The rate of metabolite formation is a direct measure of the activity of the respective CYP450 isoenzyme. Bufuralol is a specific probe for CYP2D6, and its hydroxylation to 1'-Hydroxy bufuralol is a well-characterized marker of CYP2D6 activity.[3][4] The simultaneous quantification of multiple metabolites is achieved using a highly sensitive and specific LC-MS/MS method, which allows for the monitoring of multiple compounds in a single run.[5]
Signaling Pathway of CYP450-Mediated Drug Metabolism
The metabolism of drugs by CYP450 enzymes is a key component of Phase I drug metabolism. This process typically introduces or exposes functional groups on the parent drug, making it more polar and facilitating subsequent Phase II conjugation reactions and excretion. The general mechanism involves the transfer of an electron from NADPH to the CYP450 reductase, which in turn reduces the heme iron of the CYP450 enzyme. This enables the activation of molecular oxygen and subsequent oxidation of the substrate.[1]
Figure 1: Simplified pathway of CYP450-mediated drug metabolism.
Experimental Workflow
The overall experimental workflow for the simultaneous analysis of multiple CYP450 metabolites involves the incubation of a cocktail of probe substrates with human liver microsomes, quenching the reaction, sample preparation, and subsequent analysis by LC-MS/MS.[1]
Figure 2: Experimental workflow for CYP450 metabolite analysis.
Materials and Reagents
-
CYP450 Probe Substrates: Phenacetin (CYP1A2), Coumarin (CYP2A6), Bupropion (CYP2B6), Diclofenac (CYP2C9), S-Mephenytoin (CYP2C19), Bufuralol (CYP2D6), and Midazolam (CYP3A4).
-
Metabolite Standards: Acetaminophen, 7-Hydroxycoumarin, Hydroxybupropion, 4'-Hydroxydiclofenac, 4'-Hydroxymephenytoin, 1'-Hydroxy bufuralol, and 1'-Hydroxymidazolam.
-
Internal Standard (IS): A stable isotope-labeled analog of one of the metabolites or a structurally similar compound (e.g., Dextrorphan).
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol or DMSO (for stock solutions)
Detailed Protocols
In Vitro Incubation Protocol
-
Prepare Substrate Cocktail: Prepare a stock solution of the CYP450 probe substrate cocktail in a suitable solvent (e.g., methanol or DMSO).[1]
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[3][4]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[3][4]
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[4][5] The incubation time should be within the linear range of metabolite formation.[5]
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[1][4]
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[1][3]
LC-MS/MS Analysis Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used (e.g., Kinetex C18, 2.1 x 50 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[1]
-
Flow Rate: 0.3-0.5 mL/min[1]
-
Column Temperature: 40°C[1]
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these metabolites.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[5] The specific precursor-to-product ion transitions for each metabolite and the internal standard need to be optimized.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the simultaneous analysis of multiple CYP450 metabolites. These values may vary depending on the specific instrumentation and experimental conditions.
| Metabolite | CYP Isoform | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Acetaminophen | CYP1A2 | 152.1 | 110.1 | 25-2000 | 25 |
| 7-Hydroxycoumarin | CYP2A6 | 163.0 | 107.2 | 10-500 | 10 |
| 4'-Hydroxydiclofenac | CYP2C9 | 312.0 | 266.0 | 0.5-100 | 0.5 |
| 4'-Hydroxymephenytoin | CYP2C19 | 235.0 | 150.1 | 10-2000 | 10 |
| 1'-Hydroxy bufuralol | CYP2D6 | 278.2 | 186.1 | 50-2000 | 50 |
| Dextrorphan | CYP2D6 | 258.0 | 157.1 | 10-500 | 10 |
| 1'-Hydroxymidazolam | CYP3A4 | 342.1 | 203.1 | 0.5-100 | 0.5 |
| 6β-Hydroxytestosterone | CYP3A4 | 305.0 | 269.0 | 10-500 | 10 |
Data compiled from multiple sources for illustrative purposes.[5][6][7]
Conclusion
The described cocktail approach coupled with a sensitive and specific LC-MS/MS method provides a robust and high-throughput platform for the simultaneous assessment of the activity of multiple major CYP450 enzymes.[1] The inclusion of 1'-Hydroxy bufuralol allows for the specific evaluation of CYP2D6 activity, a highly polymorphic enzyme responsible for the metabolism of a significant number of clinically important drugs.[1][3] This methodology is invaluable for drug discovery and development scientists to characterize the metabolic profile of new chemical entities and to identify potential drug-drug interactions early in the development pipeline.[1] The provided protocols and data serve as a comprehensive guide for the implementation of this powerful analytical technique.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive and specific LC-MS/MS cocktail assay for CYP450 enzymes: Application to study the effect of catechin on rat hepatic CYP activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols for In Vitro CYP2D6 Phenotyping Using Bufuralol 1'-Hydroxylation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1] Genetic polymorphisms in the CYP2D6 gene can lead to significant interindividual variability in drug response, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[2] Therefore, assessing the activity of CYP2D6 is crucial in drug discovery and development to predict drug-drug interactions (DDIs), understand pharmacokinetic variability, and avoid potential adverse effects.[3]
The bufuralol 1'-hydroxylation assay is a well-established and reliable in vitro method for determining CYP2D6 activity. Bufuralol, a non-selective beta-adrenergic antagonist, is almost exclusively metabolized by CYP2D6 to its primary metabolite, 1'-hydroxybufuralol, at therapeutic concentrations.[4] The rate of formation of 1'-hydroxybufuralol is a direct and sensitive measure of CYP2D6 enzymatic activity.[5]
These application notes provide a detailed protocol for performing the in vitro bufuralol 1'-hydroxylation assay using human liver microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6) enzymes. The protocol is suitable for both screening potential CYP2D6 inhibitors and for determining detailed kinetic parameters.
Principle of the Assay
The assay quantifies the enzymatic activity of CYP2D6 by measuring the formation of 1'-hydroxybufuralol from the substrate bufuralol. The reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP450 enzyme function.[1] The amount of 1'-hydroxybufuralol produced over a specific time is quantified, typically by high-performance liquid chromatography (HPLC) with fluorescence detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6][7] The inhibitory potential of a test compound is determined by measuring the reduction in 1'-hydroxybufuralol formation in its presence.[3]
Data Presentation
Enzyme Kinetics
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for characterizing the affinity of the enzyme for the substrate and its maximum catalytic rate. These parameters can vary depending on the enzyme source and specific CYP2D6 allele.
| Enzyme Source | CYP2D6 Allele | Apparent Km (µM) | Apparent Vmax | Reference |
| Human Liver Microsomes | Mixed | ~0.05 - 0.25 mM | Varies | [8] |
| Human Liver Microsomes | CYP2D61/1, 1/2, 1/2X2, 2/2 | Lower Km values | Higher Vmax values | [9] |
| Human Liver Microsomes | CYP2D64/4, 4/4L, 4D/4L, 10B/10B | Higher Km values | Lower Vmax values | [9] |
| Recombinant CYP2D6 | Wild-type (CYP2D6.1) | ~5 - 15 | Varies | [2] |
| Recombinant CYP2D6 | CYP2D6.10 (Reduced function) | Higher than wild-type | Lower than wild-type | [2] |
| Recombinant CYP2D6 | CYP2D6.17 (Reduced function) | Higher than wild-type | Lower than wild-type | [2] |
| Human Liver Microsomes (CYP2D6-deficient with quinidine) | Reflects CYP2C19 activity | 38 | - | [10] |
| Human Liver Microsomes (with S-mephenytoin and quinidine) | Reflects CYP1A2 activity | 145 | - | [10] |
IC50 Values of Known CYP2D6 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Apparent Ki (µM) | IC50 (µM) | Reference |
| Quinidine | - | - | [11] |
| Diphenhydramine | ~11 | - | [12] |
| Chlorpheniramine | ~11 | - | [12] |
| Tripelennamine | ~4-6 | - | [12] |
| Promethazine | ~4-6 | - | [12] |
| Hydroxyzine | ~4-6 | - | [12] |
| Clemastine | ~2 | - | [12] |
| Berberine | - | 45 | [10] |
| Hydrastine | - | 350 | [10] |
Signaling and Metabolic Pathways
Caption: Metabolic conversion of bufuralol to 1'-hydroxybufuralol by CYP2D6.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6) co-expressed with NADPH-cytochrome P450 reductase.[7]
-
Substrate: (±)-Bufuralol hydrochloride[5]
-
Metabolite Standard: 1'-Hydroxybufuralol[5]
-
Cofactor: NADPH regenerating system[5]:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4[5]
-
Divalent Cation: Magnesium Chloride (MgCl2)[10]
-
Termination Solution: Ice-cold acetonitrile or methanol.[1]
-
Internal Standard (for LC-MS/MS): e.g., Debrisoquine or a deuterated analog of the metabolite.[5][10]
-
Positive Control Inhibitor: Quinidine[11]
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO, methanol). The final solvent concentration in the assay should be low (e.g., <1%) to avoid affecting enzyme activity.[3]
-
Equipment:
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro bufuralol 1'-hydroxylation assay.
A. Protocol for CYP2D6 Inhibition Screening (IC50 Determination)
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[1]
-
Prepare a stock solution of bufuralol (e.g., 10 mM in water).[1] The final concentration in the assay should be at or near the Km value to ensure sensitivity.[3]
-
Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., quinidine) in the appropriate solvent.[3]
-
Prepare the NADPH regenerating system.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of potassium phosphate buffer to each well.[3]
-
Add the enzyme source (HLMs or rhCYP2D6) to a final protein concentration of 0.1-0.5 mg/mL.[3][7]
-
Add 2 µL of the test compound or positive control at various concentrations to the respective wells. For control wells, add 2 µL of the solvent.[3]
-
-
Pre-incubation:
-
Reaction Initiation:
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time should be within the linear range of product formation.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile or methanol, containing an internal standard if using LC-MS/MS.[1]
-
-
Protein Precipitation and Sample Preparation:
-
Analysis:
-
Quantify the formation of 1'-hydroxybufuralol using a validated HPLC-fluorescence or LC-MS/MS method.
-
HPLC-Fluorescence: A reversed-phase C18 column is commonly used. The excitation and emission wavelengths for 1'-hydroxybufuralol are typically around 252 nm and 302 nm, respectively.[7][13]
-
LC-MS/MS: For positive electrospray ionization (ESI+), a common precursor ion ([M+H]⁺) for 1'-hydroxybufuralol is m/z 278.2, and a characteristic product ion for quantification is m/z 116.1.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Protocol for Determining Enzyme Kinetics (Km and Vmax)
This protocol is designed to determine the kinetic parameters of bufuralol 1'-hydroxylation.
-
Reagent and Enzyme Preparation:
-
Prepare reagents as described in the screening protocol.
-
-
Incubation Procedure:
-
Prepare a master mix containing potassium phosphate buffer, MgCl2, and the enzyme source (HLMs or rhCYP2D6) at a final protein concentration of 0.1-0.5 mg/mL.[5][7]
-
In separate tubes, add varying concentrations of bufuralol (e.g., a range from 0.5 to 100 µM) to the master mix.[5][15]
-
Pre-incubate the mixtures for 5 minutes at 37°C.[5]
-
Initiate the reactions by adding the NADPH regenerating system.[15]
-
Incubate at 37°C for a time period that ensures linear product formation (e.g., 10-30 minutes).[7]
-
-
Reaction Termination and Sample Processing:
-
Analysis:
-
Quantify the concentration of 1'-hydroxybufuralol using a calibrated HPLC-fluorescence or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) at each substrate concentration (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis.
-
Conclusion
The bufuralol 1'-hydroxylation assay is a robust and specific method for the in vitro phenotyping of CYP2D6 activity. The detailed protocols and data presented in these application notes provide researchers, scientists, and drug development professionals with the necessary information to reliably assess the potential for CYP2D6-mediated metabolism and drug-drug interactions of new chemical entities. Accurate characterization of CYP2D6 interactions is a critical component of preclinical drug safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Bufuralol Hydroxylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bufuralol 1'-hydroxylation assay is a cornerstone in vitro method for assessing the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] CYP2D6 is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[2] Bufuralol, a non-selective beta-adrenergic antagonist, is predominantly and specifically metabolized by CYP2D6 to its primary metabolite, 1'-hydroxybufuralol.[3][4] This specificity makes the rate of 1'-hydroxybufuralol formation a reliable indicator of CYP2D6 activity.[1][3][4] These application notes provide detailed protocols for the preparation of reagents and the execution of the bufuralol hydroxylation assay using human liver microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6).[2]
Principle of the Assay
The assay quantifies the enzymatic conversion of bufuralol to 1'-hydroxybufuralol by CYP2D6.[2] The reaction is initiated in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary cofactors for CYP2D6 activity.[1][2] The reaction is then terminated, and the amount of 1'-hydroxybufuralol produced is measured, typically by high-performance liquid chromatography (HPLC) with fluorescence detection or by liquid chromatography-mass spectrometry (LC-MS/MS).[1][5][6] The inhibitory potential of new chemical entities (NCEs) can also be assessed by measuring the decrease in metabolite formation in the presence of the test compound.[2]
Data Presentation
Table 1: Reagent Stock Solutions and Storage
| Reagent | Stock Concentration | Solvent | Storage Temperature |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Deionized Water | 4°C |
| Bufuralol Hydrochloride | 10 mM | Water or Methanol | -20°C[1][2] |
| 1'-Hydroxybufuralol | 1 mM | Methanol | -20°C[1] |
| NADP+ (for NRS Solution A) | 26.1 mg/mL | Deionized Water | -20°C |
| Glucose-6-Phosphate (for NRS Solution A) | 66.4 mg/mL | Deionized Water | -20°C |
| Glucose-6-Phosphate Dehydrogenase (for NRS Solution B) | 40 U/mL | 5 mM Sodium Citrate Buffer | -20°C |
| Quinidine (Positive Control Inhibitor) | 1 mM | Methanol | -20°C[2] |
| Human Liver Microsomes (HLM) | Varies (typically 20 mg/mL) | - | -80°C[5] |
| Recombinant Human CYP2D6 (rhCYP2D6) | Varies | - | -80°C |
NRS: NADPH Regenerating System
Table 2: Typical Incubation Conditions
| Parameter | Typical Value | Notes |
| Enzyme Source | Human Liver Microsomes or rhCYP2D6 | HLM final protein concentration: 0.1-0.5 mg/mL[1][6][7] |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Optimal pH for CYP2D6 activity[5] |
| Substrate (Bufuralol) | 1-100 µM | A range of concentrations is used for kinetic studies[1][6] |
| Cofactor | NADPH Regenerating System | e.g., 1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH, 4 mM MgCl₂[7] |
| Incubation Temperature | 37°C | To mimic physiological conditions[5] |
| Pre-incubation Time | 5 minutes | To allow the system to reach thermal equilibrium[1][6] |
| Incubation Time | 10-45 minutes | Should be within the linear range of metabolite formation[6] |
| Final Incubation Volume | 200 µL (typical) | Can be adapted for different plate formats |
| Reaction Termination | Ice-cold Acetonitrile or Perchloric Acid | An equal volume is typically added to stop the reaction[1][5] |
Experimental Protocols
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a stock solution of potassium phosphate and adjust the pH to 7.4.[1]
-
Bufuralol Stock Solution (10 mM): Dissolve bufuralol hydrochloride in water or methanol to create a 10 mM stock solution.[1][2] This can be further diluted to working concentrations.
-
1'-Hydroxybufuralol Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of 1'-hydroxybufuralol in methanol for the standard curve.[1]
-
NADPH Regenerating System (NRS):
-
Human Liver Microsomes (HLM) or rhCYP2D6: Thaw on ice immediately before use.[2][5] Dilute to the desired final protein concentration (e.g., 0.1-0.5 mg/mL) with cold 100 mM potassium phosphate buffer.[6][7]
Incubation Procedure
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the potassium phosphate buffer and HLM or rhCYP2D6.[6]
-
Add Substrate: Add bufuralol to the master mix to achieve the desired final concentrations. For kinetic studies, a range of concentrations from 0.5 to 100 µM is recommended.[5]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[1][6]
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.[1][5]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) in a shaking water bath.[1] It is crucial to ensure the reaction is within the linear range of metabolite formation.[6]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.[1][5] An internal standard can be added at this step for accurate quantification.[6]
-
Protein Precipitation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Sample Collection: Transfer the supernatant to an HPLC vial for analysis.[1][6]
Sample Analysis (HPLC with Fluorescence Detection)
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column.[1][5]
-
Mobile Phase: Use a mobile phase gradient of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid or perchloric acid.[5][7]
-
Fluorescence Detection: Detect 1'-hydroxybufuralol using a fluorescence detector with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.[5][7][8]
-
Quantification: Quantify the amount of 1'-hydroxybufuralol formed by comparing its peak area to a standard curve prepared with known concentrations of the metabolite.[4][5]
Visualizations
Caption: Metabolic pathway of bufuralol 1'-hydroxylation catalyzed by CYP2D6.
Caption: General experimental workflow for the in vitro bufuralol hydroxylation assay.
References
Troubleshooting & Optimization
Technical Support Center: (+)-Bufuralol CYP2D6 Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the (+)-Bufuralol assay to measure Cytochrome P450 2D6 (CYP2D6) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound CYP2D6 assay?
The assay measures the activity of the CYP2D6 enzyme by quantifying the rate of conversion of the probe substrate, this compound, into its primary metabolite, 1'-Hydroxybufuralol.[1][2] This metabolic reaction is highly specific to CYP2D6 activity.[2] The formation of 1'-Hydroxybufuralol, which is fluorescent, can be monitored using methods like high-performance liquid chromatography (HPLC) with a fluorescence detector or a fluorescence microplate reader.[1][3] The rate of metabolite formation is directly proportional to the CYP2D6 enzyme activity.[1]
Q2: Why is this compound considered a good probe substrate for CYP2D6?
This compound is a well-established and widely referenced probe substrate for CYP2D6 due to its high affinity and specificity for the enzyme, particularly at low concentrations.[4][5] The primary metabolic pathway, 1'-hydroxylation, is predominantly catalyzed by CYP2D6.[6] Additionally, its metabolite, 1'-Hydroxybufuralol, is fluorescent, allowing for sensitive detection.[3]
Q3: Can other CYP enzymes metabolize Bufuralol?
Yes, while CYP2D6 is the high-affinity enzyme responsible for 1'-hydroxylation, other enzymes can contribute to Bufuralol metabolism, especially at higher substrate concentrations.[4] Studies have shown that CYP2C19 and CYP1A2 can also catalyze the formation of 1'-Hydroxybufuralol.[4][7] This can be a source of assay non-specificity.
Q4: What are the typical kinetic parameters for Bufuralol 1'-hydroxylation?
The kinetic parameters (Km and Vmax) can vary significantly depending on the source of the enzyme (e.g., pooled human liver microsomes (HLM), individual donor HLM, or recombinant enzymes) and the genetic polymorphisms of CYP2D6 within the sample.[6][8]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Signal
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of test compounds or labware. | - Run a control well with the test compound but without the enzyme or NADPH to measure its intrinsic fluorescence.[9] - Subtract the background fluorescence from your experimental wells. - Use glass-bottom plates instead of plastic, as plastic can be a source of high background fluorescence.[9] |
| Contamination of reagents. | - Use fresh, high-purity reagents (e.g., HPLC-grade solvents). - Filter buffers and solutions before use. |
| Non-specific binding of Bufuralol or its metabolite. | - Consider adding a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer, but validate its effect on enzyme activity first. - Optimize the microsomal protein concentration; keeping it minimal can reduce non-specific binding.[10] |
Issue 2: Low Signal or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Inactive enzyme. | - Ensure proper storage of human liver microsomes or recombinant CYP2D6 at -80°C.[11] Avoid repeated freeze-thaw cycles. - Confirm the activity of your enzyme lot with a known potent substrate and inhibitor (e.g., Quinidine).[2] |
| Degradation of NADPH. | - Prepare the NADPH regenerating system fresh before each experiment.[1][2] - Ensure all components of the regenerating system (NADP+, Glucose-6-phosphate, G6PDH) are active.[1] |
| Sub-optimal assay conditions. | - Verify the pH of the buffer is 7.4.[1] - Ensure the incubation temperature is maintained at 37°C.[6] - Confirm the final concentrations of all reagents (microsomal protein, Bufuralol, NADPH system) are correct. |
| Enzyme lability. | - CYP2D6 can lose activity during pre-incubation and incubation periods.[10] - Minimize pre-incubation times and keep the overall incubation time as short as possible (e.g., < 20 minutes) while staying within the linear range of product formation.[10] |
Issue 3: Poor Specificity (Metabolism by other CYPs)
| Possible Cause | Troubleshooting Steps |
| High substrate concentration. | - At high concentrations of Bufuralol, lower-affinity enzymes like CYP1A2 and CYP2C19 can contribute significantly to metabolism.[4][7] - Use a Bufuralol concentration at or near the Km for CYP2D6 (typically in the low µM range) to ensure specificity.[3] |
| Contribution from other CYPs in the test system (e.g., HLM). | - Include a specific CYP2D6 inhibitor, such as Quinidine, as a control.[4][7] The activity inhibited by Quinidine can be attributed to CYP2D6. - To investigate the contribution of other CYPs, use their respective inhibitors (e.g., α-naphthoflavone for CYP1A2, S-mephenytoin for CYP2C19).[4][7] |
| Genetic variation in liver microsomes. | - Be aware that microsomes from different donors or pooled microsomes can have varying levels of different CYP enzymes, affecting which enzymes contribute to metabolism.[4][6] Using recombinant CYP2D6 can provide the highest specificity.[2] |
Data and Protocols
Quantitative Data Summary
Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Different CYP Isoforms.
| Enzyme | Apparent Km (µM) | Source |
| CYP2D6 | ~5-15 | Recombinant / HLM (high affinity component)[4][7] |
| CYP2C19 | 36 | Recombinant[7] |
| CYP1A2 | ~145 | HLM (in presence of CYP2D6/2C19 inhibitors)[7] |
Note: Km values can vary substantially between different studies and enzyme preparations.
Table 2: IC50 Values of Common Inhibitors for CYP2D6-mediated Bufuralol Hydroxylation.
| Inhibitor | Typical IC50 |
| Quinidine | 0.03 - 0.3 µM |
| Ticlopidine | ~1 µM (also inhibits CYP2C19)[7] |
| Quinine | 0.2 - 1 µM |
Note: These values are approximate and should be determined empirically in your assay system.
Detailed Experimental Protocol: CYP2D6 Activity in Human Liver Microsomes (HLM)
This protocol outlines the measurement of Bufuralol 1'-hydroxylase activity.
1. Reagent Preparation:
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH accurately.[1]
-
Bufuralol Stock Solution (10 mM): Dissolve in water or methanol. Store at -20°C.[1][2]
-
1'-Hydroxybufuralol Standard Stock (1 mM): Dissolve in methanol for standard curve generation.
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in buffer.[1]
-
Human Liver Microsomes (HLM): Thaw on ice immediately before use. Dilute to the desired final concentration (e.g., 0.1-0.5 mg/mL) with cold buffer.[1][6]
2. Incubation Procedure:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and HLM at 37°C for 5 minutes.[1][6]
-
Add Bufuralol to the mixture at the desired final concentration (e.g., near the Km value).
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The typical final incubation volume is 200 µL.[1]
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes). Ensure this time is within the linear range of metabolite formation.[1][10]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[1]
3. Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[1]
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of 1'-Hydroxybufuralol using a reversed-phase C18 HPLC column with fluorescence detection (Excitation: ~252 nm, Emission: ~302 nm).[1][2][6][12]
-
Quantify the metabolite concentration by comparing the peak area to a standard curve prepared with 1'-Hydroxybufuralol.
Visualizations
Caption: Experimental workflow for the this compound CYP2D6 assay.
Caption: Troubleshooting decision tree for low assay signal.
Caption: Metabolic pathways of this compound hydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Bufuralol Metabolism Assays
Welcome to the technical support center for (+)-Bufuralol metabolism assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of incubation time and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound metabolism?
A1: The primary metabolic pathway for this compound is 1'-hydroxylation, which is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2][3] At lower substrate concentrations, this reaction is highly specific to CYP2D6.[2][4]
Q2: What are the typical incubation times for a this compound metabolism assay?
A2: Typical incubation times range from 10 to 45 minutes.[3] However, due to the instability of the CYP2D6 enzyme, it is highly recommended to keep the incubation time under 20 minutes to ensure the reaction remains within the linear range of metabolite formation.[3][5] The formation of 1'-hydroxybufuralol has been shown to be linear for at least 45 minutes with certain amounts of microsomal protein.[6]
Q3: What factors can influence the rate of this compound metabolism?
A3: Several factors can impact the metabolism of this compound, including:
-
Enzyme Source: The type and concentration of the enzyme source (e.g., human liver microsomes, recombinant CYP2D6) will significantly affect metabolic rates.[1]
-
Genetic Polymorphism: CYP2D6 is a highly polymorphic enzyme, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid), which will result in varied metabolic rates.[2][7]
-
Incubation Conditions: pH, temperature, and the concentration of cofactors like NADPH are critical.[8] The optimal pH is typically around 7.4, and incubations are performed at 37°C.[8]
-
Substrate Concentration: The concentration of this compound can affect which enzymes contribute to its metabolism. While CYP2D6 is the high-affinity component, other enzymes like CYP1A2 and CYP2C19 may contribute at higher concentrations.[1][2][9]
-
Enzyme Stability: CYP2D6 has been shown to be one of the least stable P450 isoforms, with its activity decreasing over longer incubation times.[5]
Q4: Why is it important to determine the linear range of metabolite formation?
A4: It is crucial to operate within the linear range to ensure that the measured rate of metabolite formation is constant over time and accurately reflects the initial velocity of the enzymatic reaction. This is essential for accurate determination of kinetic parameters like Vmax and Km. If the reaction proceeds for too long, factors like substrate depletion, product inhibition, or enzyme instability can cause the reaction rate to decrease, leading to an underestimation of the true metabolic rate.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Metabolite (1'-hydroxybufuralol) Formation | 1. Inactive Enzyme: Improper storage or handling of human liver microsomes (HLMs) or recombinant enzymes. | 1. Ensure enzymes are stored at the correct temperature (typically -80°C) and thawed properly on ice. Avoid repeated freeze-thaw cycles. Run a positive control with a known substrate for the enzyme batch. |
| 2. Missing or Degraded Cofactors: The NADPH regenerating system is essential for CYP activity.[1] | 2. Prepare the NADPH regenerating system fresh before each experiment. Ensure all components are correctly pipetted. | |
| 3. Presence of Inhibitors: Contamination of reagents or plasticware with CYP2D6 inhibitors. | 3. Use high-purity reagents and dedicated labware. Test for inhibition by running a control reaction without the test compound. | |
| 4. Incorrect pH or Temperature: Suboptimal reaction conditions.[8] | 4. Verify the pH of the buffer is ~7.4. Ensure the incubator is calibrated to 37°C. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate dispensing of small volumes of enzyme, substrate, or cofactors. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like microsomal suspensions. Prepare a master mix for common reagents to minimize variability. |
| 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction for different samples. | 2. Stagger the initiation of reactions to allow for precise timing of the quenching step for each sample. | |
| 3. Non-homogeneous Microsome Suspension: Microsomes can settle over time. | 3. Gently mix the microsomal suspension before each pipetting step to ensure a uniform concentration. | |
| Non-Linear Reaction Rate | 1. Incubation Time is Too Long: Leading to enzyme instability, substrate depletion, or product inhibition.[5] | 1. Perform a time-course experiment (e.g., 0, 5, 10, 15, 20, 30 minutes) to determine the linear range of metabolite formation. Select an incubation time that falls well within this linear phase. |
| 2. Substrate Concentration Too High: May lead to substrate inhibition or involvement of lower-affinity enzymes. | 2. Determine the enzyme kinetics by testing a range of substrate concentrations to find the Km. Work at concentrations around the Km for initial rate experiments. | |
| 3. Enzyme Instability: CYP2D6 is known to be labile.[5] | 3. Minimize pre-incubation times. Consider the use of reactive oxygen species (ROS) scavengers, which have been shown to block enzyme lability.[5] Keeping the incubation time under 20 minutes is recommended.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound Metabolism in Human Liver Microsomes (HLMs)
This protocol outlines a procedure to determine the linear range of 1'-hydroxybufuralol formation.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound hydrochloride
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (ACN) with an internal standard for quenching
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes on ice, prepare the reaction mixtures by adding the potassium phosphate buffer, HLMs (final concentration typically 0.1-0.5 mg/mL), and this compound (at a concentration close to the known Km, e.g., 5-15 µM).
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow them to reach thermal equilibrium.[1]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 10, 15, 20, 30, and 45 minutes).[1]
-
Termination of Reaction: At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[1]
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[1]
-
Analysis: Transfer the supernatant to HPLC vials for analysis of 1'-hydroxybufuralol concentration using a validated LC-MS/MS or HPLC-fluorescence method.
-
Data Analysis: Plot the concentration of 1'-hydroxybufuralol formed against the incubation time. The optimal incubation time should be selected from the linear portion of this curve.
Data Presentation
Table 1: Typical Kinetic Parameters for this compound 1'-Hydroxylation
| Enzyme Source | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes (CYP2D6) | 2 - 15 | 0.2 - 1.5 | [1] |
| Recombinant CYP2D6 | ~5 | N/A | [9] |
| Recombinant CYP2C19 | ~36 | N/A | [2][9] |
| Recombinant CYP1A2 | ~145 | N/A | [2] |
Note: These values are approximate and can vary depending on the specific experimental conditions, such as the enzyme source and protein concentration.[1]
Visualizations
Metabolic Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Bufuralol Fluorescence Assay
Welcome to the technical support center for the (+)-Bufuralol fluorescence assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound fluorescence assay?
The this compound fluorescence assay is a widely used in vitro method to determine the activity of the Cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] CYP2D6 is a crucial enzyme in drug metabolism, responsible for breaking down approximately 25% of clinically used drugs.[1][3] The assay relies on the specific enzymatic conversion of the non-fluorescent substrate, this compound, into its fluorescent metabolite, 1'-hydroxybufuralol, by CYP2D6.[1][4] The rate of 1'-hydroxybufuralol formation, which is directly proportional to CYP2D6 activity, can be measured using a fluorescence microplate reader.[1] This allows for the assessment of potential drug-drug interactions by determining the inhibitory effect of test compounds on CYP2D6 activity.[1]
Q2: What are the common types of interference in this assay?
The most common interferences in fluorescence-based assays, including the this compound assay, are:
-
Autofluorescence: The test compound itself is fluorescent and emits light at the same wavelength as 1'-hydroxybufuralol, leading to a false-positive signal.[5][6][7]
-
Fluorescence Quenching: The test compound absorbs the excitation light or the emitted fluorescence from 1'-hydroxybufuralol, resulting in a decreased signal and a potential false-negative result. This is also known as the "inner filter effect".[6][7][8]
-
Light Scattering: At high concentrations, test compounds may precipitate out of the solution, causing light scattering that can interfere with the fluorescence reading.[7]
Q3: How can I identify if my test compound is causing interference?
To determine if a test compound is interfering with the assay, the following control experiments are recommended:
-
Compound-only control: Measure the fluorescence of the test compound in the assay buffer without the enzyme or substrate. A significant signal indicates autofluorescence.
-
Fluorophore + compound control: Measure the fluorescence of a known concentration of 1'-hydroxybufuralol in the presence and absence of the test compound. A decrease in fluorescence in the presence of the compound suggests quenching or inner filter effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the this compound fluorescence assay.
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Autofluorescence of test compound, buffer components, or microplate. | Run a compound-only control to check for autofluorescence. Use black microplates with clear bottoms to minimize background fluorescence.[9] Consider using a different buffer system or higher purity reagents. |
| Low or No Signal | Inactive enzyme, incorrect buffer pH, or insufficient substrate/cofactor concentration. | Verify enzyme activity with a known positive control inhibitor like quinidine.[1] Ensure the buffer pH is optimal for CYP2D6 activity (typically pH 7.4).[1] Confirm that the concentrations of this compound and the NADPH regenerating system are at the recommended levels. |
| High Well-to-Well Variability | Pipetting errors, temperature gradients across the plate, or inadequate mixing. | Use calibrated pipettes and proper pipetting techniques. Ensure the plate is incubated at a uniform temperature. Mix reagents thoroughly in each well.[10] |
| Non-linear Reaction Kinetics | Substrate depletion, enzyme instability, or product inhibition. | Ensure the incubation time is within the linear range of the reaction.[11] Keep the enzyme on ice before use and avoid repeated freeze-thaw cycles. Dilute the enzyme if product inhibition is suspected. |
| Unexpected Inhibition/Activation | Test compound is a true inhibitor/activator, or it is an interfering substance. | Perform control experiments (autofluorescence and quenching). If interference is ruled out, the compound is likely a modulator of CYP2D6. Confirm results with an alternative assay method, such as LC-MS/MS.[2] |
Quantitative Data
IC50 Values of Known CYP2D6 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some known CYP2D6 inhibitors determined using the this compound hydroxylation assay. These values can serve as a reference for assay validation.
| Inhibitor | IC50 (nM) | Enzyme Source |
| Quinidine | 12.2 ± 4.7 | Human Liver Microsomes |
| Sertraline | - | Human Liver Microsomes |
| Paroxetine | - | Human Liver Microsomes |
| α-Naphthoflavone | - | Human Liver Microsomes |
| Ticlopidine | - | Human Liver Microsomes |
| CYP3cide | - | Human Liver Microsomes |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.[2] The table above is based on data that may not be directly comparable due to variations in experimental setups across different studies.[12]
Experimental Protocols
Protocol for Determining Autofluorescence and Quenching
1. Autofluorescence Measurement:
- Prepare a solution of the test compound in the assay buffer at the highest concentration to be used in the main experiment.
- Add this solution to the wells of a black, clear-bottom 96-well plate.
- Read the fluorescence at the excitation and emission wavelengths used for 1'-hydroxybufuralol (typically Ex: 252 nm, Em: 302 nm).[4][13][14]
- A significant fluorescence signal compared to a buffer-only blank indicates autofluorescence.
2. Quenching Measurement:
- Prepare a solution of 1'-hydroxybufuralol in the assay buffer at a concentration that gives a robust fluorescence signal.
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, mix the 1'-hydroxybufuralol solution with each dilution of the test compound.
- Include a control with 1'-hydroxybufuralol and buffer only.
- Read the fluorescence at the appropriate wavelengths.
- A concentration-dependent decrease in fluorescence compared to the control indicates quenching.
Detailed Protocol for this compound Fluorescence Assay (CYP2D6 Inhibition)
1. Reagent Preparation:
- Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH.
- This compound Stock Solution: Prepare a stock solution in water or a suitable organic solvent.
- 1'-hydroxybufuralol Standard: Prepare a stock solution for generating a standard curve.
- Test Compound Stock Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).
- Positive Control Inhibitor (e.g., Quinidine): Prepare a stock solution.
- Enzyme Solution: Dilute human liver microsomes (HLMs) or recombinant human CYP2D6 to the desired concentration in cold buffer.
- NADPH Regenerating System: Prepare according to the manufacturer's instructions.
2. Assay Procedure (96-well plate format):
- Add 50 µL of potassium phosphate buffer to all wells.
- Add 2 µL of serially diluted test compounds or positive control to the respective wells. Add 2 µL of solvent to the control wells.
- Add 20 µL of the enzyme solution (e.g., HLMs at a final concentration of 0.1-0.5 mg/mL) to each well.[1]
- Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.[1]
- Initiate the reaction by adding 10 µL of the this compound substrate solution to each well. The final concentration should be near the Km value for CYP2D6.[1]
- Add 18 µL of the pre-warmed NADPH regenerating system to each well.[1]
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
3. Fluorescence Measurement:
- Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time.
- Excitation wavelength: ~252 nm.[4][13][14]
- Emission wavelength: ~302 nm.[4][13][14]
4. Data Analysis:
- For kinetic assays, determine the initial reaction rate (slope of the fluorescence vs. time curve).
- For endpoint assays, use the final fluorescence intensity.
- Calculate the percent inhibition for each test compound concentration relative to the solvent control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Visualizations
Caption: CYP2D6 metabolic pathway for this compound.
Caption: Experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CYP2D6 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
improving (+)-Bufuralol assay sensitivity and reproducibility
Welcome to the technical support center for (+)-Bufuralol and its metabolite, 1'-Hydroxybufuralol, analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance assay sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound assay?
A this compound assay is predominantly used to determine the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] this compound is a probe substrate that is specifically metabolized by CYP2D6 to its primary metabolite, 1'-Hydroxybufuralol.[1][2][3] Quantifying the formation of 1'-Hydroxybufuralol serves as a reliable measure of CYP2D6 enzymatic activity, which is crucial for drug metabolism studies, phenotyping, and investigating potential drug-drug interactions.[1][2][4] The polymorphic nature of the CYP2D6 gene leads to significant variations in metabolic rates among individuals, making its assessment a critical step in drug development.[2][5]
Q2: What are the common analytical methods for quantifying 1'-Hydroxybufuralol?
The most common methods for quantifying 1'-Hydroxybufuralol are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][6] LC-MS/MS is often considered the gold standard due to its high sensitivity, selectivity, and wide dynamic range.[1] HPLC with fluorescence detection is also a highly sensitive method and can be a cost-effective alternative.[4][7]
Q3: What factors can negatively impact the sensitivity of my 1'-Hydroxybufuralol assay?
Low sensitivity in a 1'-Hydroxybufuralol assay can stem from inefficiencies in three main areas: sample preparation, chromatographic separation, and mass spectrometric or fluorescence detection.[8] Common issues include significant matrix effects from biological samples, suboptimal chromatographic peak shape, and inefficient ionization of the analyte.[8]
Q4: How can I improve the reproducibility of my results?
Ensuring reproducibility requires careful control over experimental conditions. Key factors include:
-
Consistent Sample Handling: Minimize freeze-thaw cycles and ensure samples are processed promptly.[9]
-
Stable Incubation Conditions: CYP2D6 activity can decrease over time in in vitro incubations.[10] It is crucial to maintain consistent incubation times (ideally less than 20 minutes), temperatures (e.g., 37°C), and microsomal protein concentrations.[10]
-
Method Validation: A thoroughly validated method with defined parameters for linearity, precision, accuracy, and recovery is essential for reproducible results.[1][8]
-
High-Quality Reagents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases to avoid contamination and baseline noise.[8]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Sensitivity / High LLOQ | Inefficient sample extraction and cleanup. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to improve recovery and reduce matrix effects. A simple protein precipitation can yield a recovery of over 69%.[1] |
| Suboptimal mass spectrometer (MS) parameters. | Optimize MS source conditions and MRM transitions for 1'-Hydroxybufuralol. A common transition for positive electrospray ionization (ESI+) is from a precursor ion of m/z 278.2 to a product ion of m/z 116.1.[8] | |
| Inefficient chromatographic separation. | Ensure the analytical column is suitable for the analysis and not degraded. Optimize the mobile phase composition and gradient.[8] | |
| Poor Peak Shape (Tailing, Splitting) | Inappropriate sample solvent. | The final sample solvent should be as similar as possible to the initial mobile phase to prevent peak distortion.[8] |
| Degraded analytical column. | Replace the analytical column. | |
| Incorrect mobile phase pH. | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like 1'-Hydroxybufuralol. Adjust the pH accordingly.[8] | |
| Noisy Baseline | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and prepare fresh mobile phases.[8] |
| Dirty ion source (for LC-MS/MS). | Perform regular maintenance and cleaning of the ion source.[8] | |
| Insufficient mobile phase degassing. | Ensure the mobile phase is properly degassed to prevent air bubbles.[8] | |
| Inconsistent Results (Poor Reproducibility) | Enzyme instability. | CYP2D6 is known to be unstable during prolonged incubations.[10] Keep incubation times short (e.g., under 20 minutes) and consistent.[10] Pre-incubating microsomes at 37°C can lead to a significant loss of activity.[10] |
| Inconsistent incubation parameters. | Strictly control incubation temperature, time, and protein concentration.[10] | |
| Sample degradation. | Store samples at -80°C for long-term stability and minimize freeze-thaw cycles.[9] The stability of 1'-Hydroxybufuralol can be affected by temperature, pH, and residual enzymatic activity.[9] |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for 1'-Hydroxybufuralol Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [8] |
| Precursor Ion ([M+H]⁺) | m/z 278.2 | [8] |
| Product Ion | m/z 116.1 | [8] |
Table 2: HPLC-Fluorescence Detection Parameters
| Parameter | Wavelength | Reference |
| Excitation | 252 nm | [7][11] |
| Emission | 302 nm | [7][11] |
Table 3: Validation Parameters from a Validated LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Performance | Reference |
| Accuracy & Precision | Within ±15% (±20% for LLOQ) | Within 12% for intra- and inter-assay precision and accuracy. | [1][12] |
| Recovery | > 69% | A simple protein precipitation method can yield a mean recovery greater than 69%. | [1] |
Experimental Protocols
Protocol 1: In Vitro Bufuralol 1'-Hydroxylation Assay Using Human Liver Microsomes
Objective: To measure the rate of 1'-Hydroxybufuralol formation as an indicator of CYP2D6 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound Hydrochloride
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System
-
Internal Standard (e.g., 1'-Hydroxybufuralol-d9)
-
Acetonitrile (ice-cold, for reaction termination)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare stock solutions of bufuralol and the internal standard. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL final protein concentration) and bufuralol in potassium phosphate buffer.[4][5] The final concentration of bufuralol should be near its Km value for CYP2D6 to ensure assay sensitivity.[4]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.[6]
-
Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.[4][6]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.[6]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[6]
-
Protein Precipitation: Centrifuge the samples (e.g., at 4,000 rpm for 10 minutes at 4°C) to precipitate the proteins.[6]
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or HPLC.
Protocol 2: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
Objective: To extract 1'-Hydroxybufuralol from a biological matrix (e.g., microsomal incubation sample) for analysis.
Procedure:
-
To 100 µL of the microsomal incubation sample, add 200 µL of a precipitation solution (e.g., acetonitrile) containing a suitable internal standard.[1]
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of this compound to 1'-Hydroxybufuralol catalyzed by CYP2D6.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Bufuralol Metabolism in Human Liver Microsomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (+)-bufuralol metabolism assays using human liver microsomes (HLMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in human liver microsomes, and which enzyme is responsible?
The primary metabolic pathway of this compound in human liver microsomes is 1'-hydroxylation, which leads to the formation of 1'-hydroxybufuralol.[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, for which this compound is a well-established probe substrate.[1] While other isoforms like CYP1A2 and CYP2C19 may contribute to its metabolism, their role is generally considered minor, especially at lower substrate concentrations.[1][2]
Q2: I am observing very low or no formation of 1'-hydroxybufuralol. What are the potential causes?
Low or absent metabolite formation can stem from several factors:
-
Poor Metabolizer Phenotype: The human liver microsomes may be from a donor with a "poor metabolizer" phenotype for CYP2D6 due to genetic polymorphisms.[1][3] This results in little to no enzyme activity.
-
Enzyme Instability: CYP2D6 is known to be one of the less stable P450 isoforms and can lose activity during pre-incubation or long incubation times.[4]
-
Inactive Cofactors: The NADPH regenerating system may be inactive or suboptimal.
-
Presence of Inhibitors: The reaction mixture may contain a known CYP2D6 inhibitor.
-
Incorrect Assay Conditions: Sub-optimal pH, temperature, or substrate/microsome concentrations can all lead to poor metabolism.
Q3: The metabolic rate I'm observing is not linear over time. Why is this happening?
Non-linear metabolite formation is a common issue and can be attributed to:
-
Enzyme Instability: As mentioned, CYP2D6 activity can decrease over longer incubation periods, causing the reaction rate to slow down.[4] A study observed a 3-fold decrease in Vmax over 2 hours.[4]
-
Substrate Depletion: If the initial concentration of this compound is too low, it may be significantly consumed during the incubation, leading to a decrease in the reaction rate.
-
Product Inhibition: While there is no strong evidence that 1'-hydroxybufuralol is a significant inhibitor of CYP2D6, this is a theoretical possibility in any enzymatic reaction.[5]
Q4: There is significant variability in metabolism between different lots of pooled human liver microsomes. Is this normal?
Yes, significant inter-individual variability in CYP2D6-mediated drug metabolism is well-documented.[3] This is primarily due to extensive genetic polymorphism of the CYP2D6 gene, leading to different phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers.[1][6] Pooled microsomes from a large number of donors (e.g., up to 150) can help to average out this variability and provide a more representative metabolic profile.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Metabolic Activity
Question: My assay shows consistently low formation of 1'-hydroxybufuralol across multiple experiments, even with new reagents. What should I check?
Answer:
-
Verify Microsome Quality and Phenotype:
-
Confirm the source and quality of your human liver microsomes. If possible, obtain information on the CYP2D6 genotype or phenotype of the donor(s). Microsomes from a "poor metabolizer" will inherently have low activity.[8]
-
Consider testing a positive control substrate for another major CYP isoform to ensure the overall microsomal preparation is active.
-
-
Optimize Assay Conditions:
-
Incubation Time: Ensure your incubation time is within the linear range of metabolite formation. For CYP2D6, shorter incubation times (e.g., 10-20 minutes) are often recommended to mitigate enzyme instability.[4]
-
Protein Concentration: Use an appropriate microsomal protein concentration, typically in the range of 0.1-0.5 mg/mL.[1][9] Very high protein concentrations can sometimes lead to issues with nonspecific binding.[4]
-
pH and Temperature: Maintain the reaction at a physiological pH of 7.4 and a constant temperature of 37°C, as deviations can significantly impact enzyme activity.[10]
-
-
Check Reagent Integrity:
-
NADPH Regenerating System: Prepare the NADPH regenerating system fresh for each experiment. Ensure all components are properly stored and have not expired.
-
Substrate Concentration: Verify the concentration of your this compound stock solution.
-
Issue 2: Poor Reproducibility
Question: I am seeing significant well-to-well or day-to-day variability in my results. How can I improve the reproducibility of my assay?
Answer:
-
Standardize Experimental Procedures:
-
Control for Enzyme Lability:
-
Analytical Method Validation:
Data Presentation
Table 1: Kinetic Parameters for this compound 1'-Hydroxylation in Human Liver Microsomes
| Parameter | Reported Value Range | Phenotype/Condition | Reference |
| Km (µM) | 1 - 15 | High-affinity component (CYP2D6) | [10] |
| ~61 - 171 | Extensive Metabolizers | [8] | |
| Higher than wild-type | Reduced function alleles (e.g., CYP2D6*10) | [9] | |
| Vmax (pmol/min/mg protein) | Varies significantly | Dependent on CYP2D6 genotype | [10] |
| 3.2 - 5.8 nmol/mg/h (~53 - 97 pmol/min/mg) | Extensive Metabolizers | [8] | |
| Lower than wild-type | Reduced function alleles | [9] |
Note: Kinetic parameters can vary depending on the specific experimental conditions and the source of the microsomes.
Table 2: Typical Urinary Metabolic Ratios for CYP2D6 Phenotyping with Bufuralol
| CYP2D6 Phenotype | Typical Urinary Metabolic Ratio (Bufuralol / 1'-Hydroxybufuralol) |
| Poor Metabolizer (PM) | > 10 |
| Intermediate Metabolizer (IM) | 1 - 10 |
| Extensive Metabolizer (EM) | < 1 |
| Ultrarapid Metabolizer (UM) | < 0.1 |
Source: Adapted from BenchChem[9]. These are approximate ranges and should be established for each specific study.
Experimental Protocols
Protocol for this compound 1'-Hydroxylation Assay in Human Liver Microsomes
This protocol provides a typical method for determining the kinetics of this compound metabolism.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[10]
-
Human Liver Microsomes (HLMs): Pooled or single-donor HLMs, thawed on ice before use. Final protein concentration is typically 0.1-0.5 mg/mL.[11]
-
This compound Stock Solution: 10 mM in methanol or water.[10][11] Prepare working solutions by diluting in phosphate buffer.
-
NADPH Regenerating System (NRS):
-
Internal Standard: A suitable compound for the analytical method (e.g., debrisoquine).[11]
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and HLMs in microcentrifuge tubes.
-
Add varying concentrations of this compound to the tubes (e.g., a range from 0.5 to 100 µM for kinetic studies).[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., 1% v/v of Solution A and 0.1% v/v of Solution B).[10]
-
Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.[1][10]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[11]
-
Vortex and centrifuge the samples to precipitate the protein.
-
Collect the supernatant for analysis.[1]
3. Analytical Method:
-
The formation of 1'-hydroxybufuralol is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or by LC-MS/MS.[1]
4. Data Analysis:
-
Calculate the rate of metabolite formation.
-
For kinetic studies, plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.[1]
Visualizations
Caption: Metabolic pathway of this compound in human liver microsomes.
Caption: Troubleshooting workflow for poor this compound metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CYP2D6 protein level is the major contributor to inter-individual variability in CYP2D6-mediated drug metabolism in healthy human liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CYP2D6 - Wikipedia [en.wikipedia.org]
- 7. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
impact of incubation conditions on bufuralol clearance predictions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro bufuralol clearance assays. Bufuralol is a selective substrate for the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), and its 1'-hydroxylation is a common probe reaction to assess CYP2D6 activity in drug metabolism studies.[1][2] Accurate prediction of its clearance is crucial but can be influenced by various experimental conditions.
Troubleshooting Guides
Unexpected or inconsistent results in bufuralol clearance assays can often be traced back to specific aspects of the experimental setup. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected clearance rates | CYP2D6 Instability: CYP2D6 is known to be one of the less stable P450 isoforms, and its activity can decrease significantly over prolonged incubation times, leading to an underestimation of clearance.[3] A 3-fold decrease in Vmax has been observed over 2 hours.[3] Suboptimal pH: In vitro assays are typically run at a pH of 7.4, but the intracellular pH of hepatocytes is closer to 7.0. This lower pH can result in a decrease in the intrinsic clearance of bufuralol.[4] Low Substrate Concentration: At very low concentrations, the reaction rate may be too slow to be accurately measured, especially for low-turnover compounds.[5] | Shorten Incubation Time: It is recommended to keep the incubation time within the linear range of metabolite formation, typically between 10 to 45 minutes, and preferably less than 20 minutes to minimize the impact of CYP2D6 instability.[1][3] Optimize pH: Consider conducting experiments at a pH of 7.0 to more closely mimic the intrahepatocyte environment, which may provide a more accurate prediction of in vivo clearance.[4] Optimize Substrate Concentration: Ensure the substrate concentration is appropriate for determining kinetic parameters. A range of concentrations (e.g., 1 to 100 µM) is often used.[1] |
| High variability between replicate experiments | Enzyme Lability: Inconsistent pre-incubation times or temperature fluctuations can lead to variable loss of CYP2D6 activity between experiments.[3] Solvent Effects: The solvent used to dissolve bufuralol (e.g., acetonitrile or DMSO) can inhibit enzyme activity if the final concentration in the incubation is too high.[1] Inconsistent Reagent Addition: The timing and order of adding reagents, especially the NADPH regenerating system to initiate the reaction, can affect the initial reaction rate. | Standardize Pre-incubation: Pre-incubate the master mix at 37°C for a consistent time (e.g., 5 minutes) to allow the system to reach thermal equilibrium before initiating the reaction.[1][6] Control Solvent Concentration: Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.[1] Standardize Reaction Initiation: Initiate the metabolic reaction consistently by adding the NADPH regenerating system or a solution of NADPH after the substrate has been added to the pre-warmed master mix.[1][7] |
| Discrepancy between in vitro and in vivo clearance predictions | Nonspecific Binding: Bufuralol may bind to proteins in the incubation mixture (e.g., microsomes), reducing the free concentration available for metabolism and leading to an underestimation of in vivo clearance.[3] Extrahepatic Metabolism: In vitro systems using liver fractions may not account for metabolism occurring in other tissues.[8] Involvement of Other Enzymes: While CYP2D6 is the primary enzyme, other isoforms like CYP1A2 and CYP2C19 can contribute to bufuralol metabolism, particularly at higher substrate concentrations.[6][9][10] | Minimize Protein Concentration: Use the minimum amount of protein in the incubation that still provides a measurable rate of metabolism to reduce nonspecific binding.[3] Consider Extrahepatic Metabolism: If significant discrepancies persist, investigate the potential for metabolism in other tissues using appropriate in vitro systems (e.g., intestinal microsomes). Characterize Contribution of Other CYPs: Use specific inhibitors or recombinant enzymes to determine the contribution of other CYP isoforms to bufuralol metabolism, especially if working with a wide range of substrate concentrations.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of bufuralol and which enzyme is responsible?
A1: The principal metabolic pathway for bufuralol is 1'-hydroxylation, which leads to the formation of 1'-hydroxybufuralol.[7] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2D6, making bufuralol a highly specific probe substrate for determining the activity of this enzyme in vitro.[1][6]
Q2: How does incubation time affect the prediction of bufuralol clearance?
A2: Incubation time is a critical factor due to the lability of the CYP2D6 enzyme.[3] Prolonged incubation at 37°C can lead to a significant loss of CYP2D6 activity, resulting in an underestimation of the clearance rate.[3] Studies have shown that the most accurate predictions of bufuralol clearance are obtained when the incubation time is less than 20 minutes.[3]
Q3: What is the optimal concentration of human liver microsomes (HLMs) to use in the incubation?
A3: The final microsomal protein concentration typically ranges from 0.1 to 0.5 mg/mL.[1][6][7] It is advisable to keep the protein concentration to a minimum to reduce nonspecific binding of bufuralol, which can lead to inaccurate clearance predictions.[3]
Q4: Can other CYP enzymes metabolize bufuralol?
A4: Yes, while CYP2D6 is the major enzyme responsible for bufuralol 1'-hydroxylation, other enzymes such as CYP1A2 and CYP2C19 can also contribute to its metabolism, particularly at higher substrate concentrations.[6][9][10] The apparent Km for bufuralol metabolism by recombinant CYP2C19 is approximately 36 µM, which is about 7-fold higher than for recombinant CYP2D6.[10]
Q5: Why is a pre-incubation step necessary?
A5: A pre-incubation step, typically for 5 minutes at 37°C, is recommended to allow the incubation mixture (containing buffer, MgCl₂, and liver microsomes) to reach thermal equilibrium before the reaction is initiated by the addition of the substrate and cofactors.[1][6] This ensures a more consistent and reproducible reaction start.
Experimental Protocols
In Vitro Metabolism of Bufuralol in Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing bufuralol metabolism in a pool of human liver microsomes.
Materials:
-
(±)-Bufuralol hydrochloride
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[7]
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal Standard (IS) for analytical quantification
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and HLMs. The final microsomal protein concentration should be between 0.1 to 0.5 mg/mL.[1][6]
-
Pre-incubation: Pre-incubate the master mix for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[6][7]
-
Initiation of Reaction: Add bufuralol to the pre-warmed master mix. A range of substrate concentrations (e.g., 1 to 100 µM) is typically used to determine kinetic parameters.[1]
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.[1][7]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range of metabolite formation.[1][3][7]
-
Termination of Reaction: Stop the reaction by adding a volume of cold acetonitrile or another organic solvent. An internal standard can be added at this step for accurate quantification.[1]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[1]
-
Analysis: Transfer the supernatant for analysis of 1'-hydroxybufuralol formation, typically by HPLC with fluorescence detection or LC-MS/MS.[7]
Data Presentation
Kinetic Parameters of Bufuralol Metabolism by Different CYP Isoforms
The following table summarizes the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for bufuralol 1'-hydroxylation by the major contributing CYP enzymes. These values are compiled from various in vitro studies using human liver microsomes and recombinant enzymes.
| Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein or pmol/min/pmol CYP) |
| CYP2D6 | 2 - 15[6] | 0.2 - 1.5[6] |
| CYP2C19 | ~36[10] | Intrinsic clearance is 37-fold lower than CYP2D6[10] |
| CYP1A2 | Km shift to 145 µM observed in the presence of CYP2D6 and CYP2C19 inhibitors[10] | Contribution is generally considered minor, especially at lower substrate concentrations[7] |
Visualizations
Experimental Workflow for In Vitro Bufuralol Metabolism Assay
Caption: Workflow for an in vitro bufuralol metabolism assay.
Bufuralol Metabolic Pathway
Caption: Primary metabolic pathway of bufuralol.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of the Hepatocyte-to-Plasma pH Gradient on the Prediction of Hepatic Clearance and Drug-Drug Interactions for CYP2D6 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of (+)-Bufuralol in assays
Welcome to the technical support center for (+)-Bufuralol assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in in vitro assays?
This compound is a well-established probe substrate for assessing the activity of the Cytochrome P450 2D6 (CYP2D6) enzyme.[1] Its primary metabolic pathway, 1'-hydroxylation to form 1'-hydroxybufuralol, is almost exclusively catalyzed by CYP2D6 at low substrate concentrations, making it a reliable marker for CYP2D6 activity and inhibition studies.[1]
Q2: What are the common causes of non-specific binding (NSB) in this compound assays?
Non-specific binding in this compound assays can arise from several factors:
-
Hydrophobic Interactions: this compound, being a lipophilic compound, can non-specifically adsorb to plasticware such as microplates and pipette tips.
-
Protein Binding: The compound can bind non-specifically to proteins present in the assay system, such as human liver microsomes (HLM) or recombinant enzymes, at sites other than the intended enzyme's active site.[2]
-
Ionic Interactions: Charge-based interactions between the positively charged this compound molecule and negatively charged surfaces can contribute to NSB.
Q3: How does non-specific binding affect my assay results?
High non-specific binding can lead to:
-
Reduced Signal-to-Noise Ratio: Increased background signal from non-specifically bound this compound or its metabolite can obscure the true signal, making it difficult to accurately quantify enzyme activity.
-
Inaccurate Kinetic Parameters: NSB can effectively lower the free concentration of this compound available to the enzyme, leading to an overestimation of the Michaelis-Menten constant (Km).
-
False Inhibition/Activation: Compounds that reduce or increase NSB can be misinterpreted as enzyme inhibitors or activators, respectively.
Q4: Can the metabolite, 1'-hydroxybufuralol, inhibit CYP2D6 activity?
Based on a comprehensive review of scientific literature, there is no direct evidence to suggest that 1'-hydroxybufuralol acts as a significant inhibitor of CYP2D6. Its primary role in these assays is as the product of the metabolic reaction.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides solutions to common issues related to high non-specific binding in this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence/signal in no-enzyme controls | Non-specific binding of this compound or its fluorescent metabolite to the microplate wells. | 1. Use of Surfactants: Add a low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant like Tween-20 to the assay buffer to reduce hydrophobic interactions with the plasticware.[3] 2. Plate Selection: Use low-binding microplates. 3. Solvent Concentration: Ensure the final concentration of organic solvents (e.g., DMSO) used to dissolve compounds is kept to a minimum (typically <1%), as higher concentrations can affect binding characteristics.[4] |
| Inconsistent results and poor reproducibility | Variable non-specific binding across wells or plates. Adsorption of this compound to pipette tips. | 1. Buffer Optimization: Adjust the pH of the buffer to be near the isoelectric point of the proteins to minimize charge-based interactions. The optimal pH for CYP2D6 activity is typically around 7.4. 2. Increase Ionic Strength: Increase the salt concentration (e.g., by adding NaCl) in the buffer to disrupt weak ionic interactions that contribute to NSB. 3. Pre-treatment of plasticware: Pre-rinsing pipette tips with the assay buffer containing blocking agents can help minimize compound loss. |
| Lower than expected enzyme activity (High Km value) | Depletion of free this compound due to non-specific binding to microsomal proteins or labware. | 1. Addition of a Blocking Protein: Include a non-interfering protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1% to 1%) in the assay buffer. BSA can block non-specific binding sites on plasticware and other proteins.[5] 2. Minimize Protein Concentration: Use the lowest concentration of human liver microsomes or recombinant enzyme that still provides a robust signal.[2] 3. Optimize Incubation Time: Shorter incubation times (e.g., less than 20 minutes) can minimize the impact of NSB and enzyme instability.[2] |
| High variability in clearance predictions | A combination of enzyme instability and non-specific binding. CYP2D6 can be unstable during pre-incubation.[2] | 1. Shorten Pre-incubation and Incubation Times: To get the most accurate predictions of bufuralol clearance, keep the amount of protein in the incubation to a minimum and the overall incubation time under 20 minutes.[2] 2. Incorporate ROS Scavengers: Reactive oxygen species (ROS) can contribute to CYP2D6 lability. Including ROS scavengers in the incubation can help maintain enzyme activity.[2] |
Data Presentation
Table 1: Michaelis-Menten Constants for this compound 1'-Hydroxylation
The following table summarizes approximate kinetic parameters for this compound metabolism by CYP2D6. Note that these values can vary depending on the experimental conditions.
| Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP or nmol/min/mg protein) |
| Human Liver Microsomes | 1 - 15 | Varies |
| Recombinant Human CYP2D6.1 (Wild-type) | ~5 - 15 | Varies |
| Recombinant Human CYP2D6.17 (Reduced function) | Higher than wild-type | Lower than wild-type |
Data compiled from multiple sources.[6][7]
Table 2: IC50 Values of Known CYP2D6 Inhibitors using Bufuralol Hydroxylation Assay
This data serves as a reference for validating your assay setup.
| Inhibitor | Approximate IC50 (nM) |
| Quinidine | 50 - 200 |
| Paroxetine | 50 - 150 |
| Fluoxetine | 500 - 1500 |
These values are illustrative and can vary based on specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using this compound
This protocol outlines a typical procedure for determining the inhibitory potential of a test compound on CYP2D6 activity in human liver microsomes (HLM).
Materials:
-
This compound hydrochloride
-
Human Liver Microsomes (HLM)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System
-
Test compound and positive control (e.g., Quinidine)
-
Acetonitrile (ice-cold) for reaction termination
-
96-well microplates (low-binding plates recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water.
-
Dissolve test compounds and quinidine in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
On ice, thaw HLM and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) with cold potassium phosphate buffer.[4]
-
-
Assay Plate Setup:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound or positive control at various concentrations. For control wells, add the vehicle solvent.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzymes.[4]
-
-
Reaction Initiation:
-
Add this compound to each well. The final concentration should be at or near its Km for CYP2D6 to ensure assay sensitivity.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells.[8]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This should be within the linear range of product formation.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile.[9]
-
-
Protein Precipitation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to 1'-hydroxybufuralol.
Experimental Workflow for CYP2D6 Inhibition Assay
Caption: Workflow for a this compound CYP2D6 inhibition assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Decision tree for troubleshooting non-specific binding.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
addressing enzyme lability in (+)-Bufuralol incubation
Welcome to the Technical support center for (+)-Bufuralol Incubation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing enzyme lability and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound metabolism, and why is its stability a concern?
A1: The primary enzyme responsible for the metabolism of this compound is Cytochrome P450 2D6 (CYP2D6).[1] It catalyzes the 1'-hydroxylation of bufuralol to 1'-hydroxybufuralol. CYP2D6 is known to be one of the least stable isoforms of the cytochrome P450 family under typical in vitro incubation conditions, which can lead to a significant loss of activity during the course of an experiment and affect the accuracy of human clearance predictions.[2]
Q2: What are the common signs of enzyme lability in my this compound incubation?
A2: Common signs of enzyme lability, specifically CYP2D6 instability, include:
-
A non-linear rate of metabolite formation over time.
-
A decrease in the maximal velocity (Vmax) of the reaction over the incubation period, while the Michaelis constant (Km) remains relatively constant.[2]
-
High variability in results between replicate experiments.
-
Complete loss of enzyme activity, especially in longer incubations.[2]
Q3: What factors contribute to CYP2D6 lability during incubation?
A3: Several factors can contribute to the instability of CYP2D6 during in vitro incubations:
-
Temperature: Incubations are typically performed at 37°C to mimic physiological conditions, but this temperature can accelerate enzyme degradation over time.[2][3]
-
Presence of NADPH: The cofactor NADPH, which is necessary for CYP450 activity, has been shown to contribute to the lability of CYP2D6.[2]
-
Reactive Oxygen Species (ROS): The generation of ROS during the enzymatic reaction can lead to oxidative damage and inactivation of the enzyme.[2]
-
Incubation Time: Longer incubation times lead to a greater loss of enzyme activity.[2]
-
pH: Deviations from the optimal pH of around 7.4 can negatively impact enzyme structure and function.[3]
-
Solvent Concentration: Organic solvents used to dissolve test compounds can inhibit or destabilize the enzyme, so their concentration should generally be kept below 1%.[4][3]
Troubleshooting Guide
Problem 1: I am observing a significant decrease in the rate of 1'-hydroxybufuralol formation over time.
Cause: This is a classic sign of enzyme lability, where the CYP2D6 enzyme is losing activity during the incubation period.[2]
Solutions:
-
Shorten the Incubation Time: For the most accurate predictions of bufuralol clearance, it is recommended to keep the incubation time under 20 minutes.[2] Ensure that you are within the linear range of product formation for your specific experimental conditions.[4][5]
-
Optimize Protein Concentration: Use the lowest concentration of human liver microsomes (HLMs) or recombinant CYP2D6 that still provides a detectable and quantifiable signal. This helps to minimize the amount of enzyme susceptible to degradation.[2] A typical concentration range for HLMs is 0.1-0.5 mg/mL.[3][5]
-
Incorporate ROS Scavengers: The addition of reactive oxygen species (ROS) scavengers to the incubation mixture has been shown to block enzyme lability.[2]
Problem 2: My results show high variability between wells and across different experiments.
Cause: High variability can be due to inconsistent enzyme activity, which is often a result of lability. It can also be caused by variations in experimental setup.
Solutions:
-
Pre-incubation: A short pre-incubation of the enzyme and test compound at 37°C for 5-10 minutes before adding the NADPH regenerating system can help to ensure thermal equilibrium and consistent interaction.[4][1][5]
-
Use of Stabilizers: Consider the use of enzyme stabilizers in your buffer solutions. Compounds like glycerol can help maintain the enzyme's conformational stability.[6][7] Proteinaceous additives such as Bovine Serum Albumin (BSA) can also help preserve enzyme activity, though their effects can be concentration-dependent.[8]
-
Consistent Reagent Handling: Thaw frozen enzyme preparations (HLMs or recombinant CYP2D6) on ice immediately before use and keep them cold until they are added to the incubation mixture.[4] Avoid repeated freeze-thaw cycles.[9]
-
Buffer Selection: Use a buffer system that is stable at 37°C and has a pKa close to the optimal pH of 7.4. Potassium phosphate buffer is commonly used.[4][3] HEPES is another good option as it is less sensitive to temperature changes.[10]
Problem 3: I am not seeing any metabolite formation, or the levels are below the limit of detection.
Cause: This could be due to complete enzyme inactivation, issues with the reagents, or problems with the analytical method.
Solutions:
-
Verify Reagent Activity:
-
NADPH Regenerating System: Ensure that your NADPH regenerating system is freshly prepared and active according to the manufacturer's instructions.[4]
-
Enzyme Source: Confirm the activity of your human liver microsomes or recombinant CYP2D6 with a known positive control substrate and inhibitor (e.g., quinidine).[4][1]
-
-
Check for Inhibition: The test compound itself or the solvent used to dissolve it may be inhibiting the enzyme. Ensure the final solvent concentration is low (<1%).[4][3]
-
Analytical Sensitivity: Confirm that your analytical method (e.g., HPLC with fluorescence detection or LC-MS/MS) is sensitive enough to detect the expected concentrations of 1'-hydroxybufuralol.[4][3][11] The excitation and emission wavelengths for fluorescence detection are typically 252 nm and 302 nm, respectively.[1][3][12]
-
Metabolism by Other Enzymes: While CYP2D6 is the primary enzyme, at higher concentrations of bufuralol, other enzymes like CYP1A2 and CYP2C19 can contribute to its metabolism.[3][13][14] However, for a complete lack of activity, this is a less likely cause than enzyme inactivation.
Quantitative Data Summary
Table 1: Kinetic Parameters for this compound 1'-Hydroxylation
| Enzyme Source | Km (µM) | Vmax | Reference |
| Recombinant CYP2D6 | ~5 (approx. 7-fold lower than CYP2C19) | - | [13] |
| Recombinant CYP2C19 | 36 | - | [13] |
| Human Liver Microsomes (High CYP2D6 activity) | 14 (shifts to 38 in presence of quinidine) | - | [13] |
| Human Liver Microsomes (High CYP2D6 & CYP2C19 activity) | Shifts to 145 in presence of S-mephenytoin and quinidine (indicating CYP1A2 activity) | - | [13] |
Note: Vmax values are highly dependent on the specific experimental conditions and enzyme concentration and are therefore not listed for general comparison.
Table 2: Recommended Incubation Conditions for this compound Assays
| Parameter | Recommended Value/Range | Rationale | References |
| pH | 7.4 | Optimal for CYP2D6 activity. | [4][3] |
| Temperature | 37°C | Mimics physiological conditions. | [4][2][3] |
| Incubation Time | < 20 minutes | Minimizes enzyme inactivation. | [2] |
| HLM Protein Concentration | 0.1 - 0.5 mg/mL | Balances signal with enzyme stability. | [3][5] |
| Final Solvent Concentration | < 1% | Avoids solvent-mediated inhibition. | [4][3] |
| Buffer | 100 mM Potassium Phosphate | Commonly used and effective. | [4][3] |
Experimental Protocols
Detailed Methodology for this compound 1'-Hydroxylation Assay in Human Liver Microsomes
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH carefully.[4][3]
-
Human Liver Microsomes (HLMs): Thaw a vial of pooled or single-donor HLMs on ice. Dilute to the desired final concentration (e.g., 0.2-0.5 mg/mL) with cold phosphate buffer.[4][5]
-
10 mM this compound Stock Solution: Dissolve this compound hydrochloride in water or methanol.[4][3]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. This typically consists of two solutions: one containing NADP+ and glucose-6-phosphate, and another with glucose-6-phosphate dehydrogenase.[4][3]
-
Positive Control Inhibitor (1 mM Quinidine): Dissolve quinidine in methanol.[4]
-
Termination Solution: Ice-cold acetonitrile or methanol.[4][5]
-
-
Incubation Procedure:
-
Prepare a master mix containing the phosphate buffer and diluted HLMs.
-
Add the desired concentrations of this compound (for kinetic studies, a range covering the Km is appropriate) and any test compounds to the appropriate wells of the 96-well plate.[3]
-
Add the HLM master mix to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[4][5]
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells.[4][1]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring this is within the linear range of metabolite formation.[4]
-
Termination: Stop the reaction by adding an equal volume of the ice-cold termination solution.[5]
-
-
Sample Analysis:
-
Protein Precipitation: Centrifuge the plate (e.g., at 4,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[4]
-
Sample Transfer: Transfer the supernatant to a new plate or HPLC vials.[15][3]
-
LC-MS/MS or HPLC-Fluorescence Analysis: Analyze the samples for the formation of 1'-hydroxybufuralol.[4][3]
-
Quantification: Determine the concentration of the metabolite by comparing the peak area to a standard curve prepared with authentic 1'-hydroxybufuralol.[3]
-
Visualizations
Caption: A standard experimental workflow for an in vitro this compound incubation assay.
Caption: The primary metabolic pathway of this compound via CYP2D6-mediated hydroxylation.
Caption: A decision tree for troubleshooting issues related to enzyme lability.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme Protectant & Stabilizer-Creative Enzymes [creative-enzymes.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on (+)-Bufuralol Metabolism In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of organic solvents on the in vitro metabolism of (+)-bufuralol, a classic probe substrate for cytochrome P450 2D6 (CYP2D6) activity. Accurate assessment of CYP2D6 function is critical in drug development, and unintended solvent effects can significantly alter experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro this compound metabolism experiments involving organic solvents.
Question 1: My this compound metabolism rate is lower than expected after dissolving the compound in an organic solvent. What are the potential causes?
Answer:
Reduced metabolic activity is a common issue when using organic solvents. The primary causes include:
-
Direct Enzyme Inhibition: Most organic solvents can directly inhibit CYP2D6 activity. The degree of inhibition is dependent on the specific solvent and its final concentration in the incubation mixture. It is crucial to keep the final solvent concentration to a minimum, typically below 1% (v/v), as higher concentrations can significantly reduce enzyme function.[1][2] For instance, DMSO has been shown to inhibit several P450-mediated reactions even at low concentrations (0.2%).[2]
-
Solvent-Induced Changes in Protein Conformation: Organic solvents can alter the three-dimensional structure of the enzyme, which may affect substrate binding and catalytic efficiency.
-
Precipitation of the Substrate: When a concentrated stock of this compound in an organic solvent is added to the aqueous incubation buffer, a phenomenon known as "solvent shock" can occur, leading to the precipitation of the substrate. This reduces the effective concentration of this compound available to the enzyme. To mitigate this, it is recommended to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing.[3]
Question 2: I am observing high variability between replicate experiments. Could the solvent be a contributing factor?
Answer:
Yes, inconsistent handling of the organic solvent is a frequent source of variability. Key factors to consider are:
-
Inaccurate Pipetting of Solvent: Small volumes of organic solvents can be challenging to pipette accurately. Any inconsistency will alter the final concentration and its inhibitory effect.
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution, the amount added to each incubation will vary.
-
Evaporation of Solvent: Volatile organic solvents like acetonitrile and methanol can evaporate from stock solutions if not stored properly, leading to a more concentrated stock over time. It is advisable to prepare fresh stock solutions regularly and store them in tightly sealed containers.
Question 3: Which organic solvent is the most suitable for in vitro this compound metabolism studies?
Answer:
The choice of solvent should be carefully considered based on the experimental goals and the solubility of the test compound. Based on studies of various P450 enzymes, methanol and acetonitrile are often considered the most suitable solvents for in vitro metabolism studies when solubility is not a limiting factor.[4]
-
Methanol: Generally shows less inhibition of CYP2D6 at concentrations up to 1% compared to other solvents.[4]
-
Acetonitrile: Also demonstrates relatively low inhibition of CYP2D6 at concentrations up to 1%.[4]
-
Ethanol: Can inhibit CYP2D6, with some studies showing inhibition even at 0.1%.[4]
-
Dimethyl Sulfoxide (DMSO): Tends to be a more potent inhibitor of CYP450 enzymes, including CYP2D6, even at low concentrations.[2][4]
It is always recommended to perform a solvent compatibility study to determine the optimal solvent and its maximum allowable concentration for your specific experimental system.
Question 4: How can I minimize the impact of the organic solvent on my experimental results?
Answer:
To minimize solvent effects, consider the following best practices:
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in the incubation mixture as low as possible, ideally ≤ 0.5% and not exceeding 1%.[2]
-
Include a Vehicle Control: Always run a control incubation containing the same final concentration of the organic solvent without the test compound to account for any baseline effects of the solvent on enzyme activity.
-
Maintain Consistent Solvent Concentrations: Ensure that the final solvent concentration is the same across all experimental conditions, including different substrate concentrations when determining kinetic parameters.
-
Proper Mixing: When adding the substrate stock solution to the incubation mixture, ensure rapid and thorough mixing to prevent precipitation.[3]
Data Presentation
The following tables summarize the reported effects of common organic solvents on CYP2D6 activity.
Table 1: Effect of Organic Solvents on CYP2D6-Mediated (+/-)-Bufuralol 1'-Hydroxylation Activity
| Solvent | Concentration (% v/v) | % Inhibition of CYP2D6 Activity | Reference |
| Methanol | 1 | 12 to 26 | [4] |
| Ethanol | 0.1 | 20 to 30 (for other CYPs, data for 2D6 not specified at this conc.) | [4] |
| Acetonitrile | 1 | 10 to 20 | [4] |
| DMSO | 0.1 | 15 to 25 | [4] |
Note: The data is based on studies using cDNA-expressed human CYP2D6. The exact level of inhibition can vary depending on the specific experimental conditions.
Table 2: General Effects of Organic Solvents on Michaelis-Menten Kinetic Parameters of CYP Enzymes
While specific data for the effect of solvents on the Km and Vmax of this compound 1'-hydroxylation is limited in the literature, studies on other CYP substrates provide insights into the potential mechanisms of inhibition.
| Solvent | General Effect on Km | General Effect on Vmax | Potential Inhibition Type |
| Methanol | May increase | May decrease | Mixed |
| Acetonitrile | May have minimal effect or increase | May decrease | Non-competitive or Mixed |
| Ethanol | Variable | May decrease | Variable |
| DMSO | May increase | May decrease | Mixed |
Note: This table represents generalized effects observed for various CYP enzymes and substrates. The actual effects on this compound metabolism should be determined empirically.
Experimental Protocols
Protocol for Determining the Effect of an Organic Solvent on this compound 1'-Hydroxylation
This protocol provides a framework for assessing the impact of a chosen organic solvent on the metabolic activity of CYP2D6 using human liver microsomes (HLMs).
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS):
-
Solution A: 26.1 mg/mL NADP+ and 66.4 mg/mL glucose-6-phosphate in deionized water.
-
Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate buffer.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in the organic solvent to be tested (e.g., methanol, acetonitrile).
-
Human Liver Microsomes (HLMs): Pooled from multiple donors, stored at -80°C. Thaw on ice before use.
2. Incubation Procedure:
-
Prepare a master mix on ice containing phosphate buffer and HLMs (final protein concentration typically 0.1-0.5 mg/mL).
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the organic solvent to be tested to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1%). Ensure the same final concentration is used in a vehicle control tube.
-
Add the this compound stock solution to achieve a final substrate concentration within the linear range of the assay (e.g., 5-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NRS.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant for analysis.
3. Analytical Procedure:
-
Analyze the formation of 1'-hydroxybufuralol using a validated LC-MS/MS or HPLC with fluorescence detection method.
-
Quantify the metabolite by comparing its peak area to that of a standard curve.
-
Calculate the rate of metabolism (e.g., in pmol/min/mg protein).
-
Compare the rates in the presence of the solvent to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: Experimental workflow for assessing solvent effects.
References
- 1. This compound 1'-hydroxylation activity in human and rhesus monkey intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
challenges in quantifying (+)-Bufuralol metabolites in complex matrices
Welcome to the technical support center for the quantification of (+)-Bufuralol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and which enzymes are responsible for their formation?
A1: The principal metabolite of this compound is 1'-hydroxybufuralol.[1][2] This hydroxylation is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, making it a widely used probe for CYP2D6 activity.[1][2] While CYP2D6 is the primary enzyme at low substrate concentrations, other enzymes like CYP2C19 and CYP1A2 can also contribute to the formation of 1'-hydroxybufuralol, especially in individuals with low CYP2D6 activity.[3][4] Minor metabolites, including 4-hydroxybufuralol and 6-hydroxybufuralol, have also been identified, with their formation linked to CYP1A2.[4]
Q2: Which analytical techniques are most suitable for quantifying this compound metabolites in complex matrices?
A2: The two most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] HPLC with fluorescence offers high sensitivity, while LC-MS/MS provides superior specificity and is the preferred method for complex biological matrices due to its ability to minimize interferences.[1][5] Older methods such as gas chromatography-mass spectrometry (GC-MS) have also been used.[6]
Q3: What are matrix effects and how do they impact the bioanalysis of this compound metabolites?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the biological sample (e.g., plasma, urine).[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[7] In the analysis of this compound metabolites, matrix effects can compromise the reliability of pharmacokinetic and toxicological data.[7] Endogenous components such as phospholipids, proteins, and salts are primary causes of matrix effects in plasma.[7]
Q4: How can I minimize matrix effects in my assay?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation.[5]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to separate the analytes from matrix components is crucial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization.[1]
-
Alternative Ionization Techniques: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.[9]
Q5: My 1'-hydroxybufuralol signal is very low. What are the potential causes and solutions?
A5: Low signal intensity for 1'-hydroxybufuralol can stem from several factors:
-
Suboptimal MS/MS Parameters: Incorrect collision energy or precursor/product ion selection can result in a weak signal. It is important to optimize these parameters using a pure standard solution.[1]
-
Low Extraction Recovery: The chosen sample preparation method may not be efficiently extracting the metabolite. Evaluating the extraction recovery and potentially switching to a different technique (e.g., from LLE to SPE) can help.[1]
-
Analyte Instability: 1'-hydroxybufuralol can be unstable and degrade during sample collection, storage (e.g., through repeated freeze-thaw cycles), or in the autosampler.[1][10] Stability studies should be performed to assess this.[1]
-
Enzyme Lability: In in vitro assays using human liver microsomes, CYP2D6 activity can decrease over long incubation times, leading to lower metabolite formation.[11] It is recommended to keep incubation times under 20 minutes.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the analyte's ionization state. | Ensure the mobile phase pH is suitable for the analyte and column chemistry. For reversed-phase chromatography, a mobile phase with a small amount of acid (e.g., 0.1% formic acid) is often used.[1] |
| Column overload or contamination. | Implement a column wash step after each run and consider using a guard column.[1] | |
| High Background Noise or Interfering Peaks | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly.[5] |
| Insufficient sample cleanup leading to matrix interference. | Employ a more rigorous sample preparation method like SPE or LLE to remove interfering components.[5] | |
| Poor Reproducibility of Results | Inconsistent sample preparation. | Standardize the sample preparation workflow and use an internal standard to correct for variability.[5] |
| Variable incubation conditions in in vitro assays. | Precisely control incubation time, temperature (typically 37°C), and component concentrations. Be mindful of CYP2D6 lability over time.[5][11] | |
| Analyte instability. | Perform stability experiments to assess the impact of freeze-thaw cycles and autosampler stability. Aliquot samples to minimize freeze-thaw events.[1][10] | |
| Low Extraction Recovery | Suboptimal extraction solvent or pH in LLE. | Test different organic solvents and adjust the sample pH to ensure the analyte is in a neutral form for efficient extraction. |
| Inappropriate sorbent or elution solvent in SPE. | Select an SPE sorbent that has a high affinity for the analyte and optimize the wash and elution solvents. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is rapid but may result in significant matrix effects.
-
Sample Aliquoting: Take 100 µL of the plasma sample.
-
Addition of Internal Standard: Add the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This method offers cleaner extracts compared to PPT.
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.
-
pH Adjustment: Add a small volume of buffer to adjust the sample pH, ensuring the analytes are in their neutral form.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for 1'-hydroxybufuralol
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [1][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.3 - 0.5 mL/min | [12] |
| Column Temperature | 40°C | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [12] |
| Linear Range | 50 - 2000 ng/mL (in rat liver microsomes) | [1] |
Table 2: Kinetic Parameters for Bufuralol 1'-hydroxylation
| Enzyme/System | Apparent Km (µM) | Vmax (nmol/mg protein/h) | Reference |
| Human Liver Microsomes (Sample 1) | 61 | 3.2 | [13] |
| Human Liver Microsomes (Sample 2) | 171 | 5.8 | [13] |
| Recombinant CYP2D6 | ~5 (Implied 7-fold lower than CYP2C19) | - | [3] |
| Recombinant CYP2C19 | 36 | - | [3] |
Visualizations
Caption: General experimental workflow for the quantification of this compound metabolites.
Caption: Troubleshooting logic for inaccurate quantification of this compound metabolites.
Caption: Metabolic pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating In Vitro CYP2D6 Assays: A Comparative Guide to Using (+)-Bufuralol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocols for validating in vitro Cytochrome P450 2D6 (CYP2D6) enzyme assays using the probe substrate (+)-bufuralol. Understanding the inhibitory or inductive potential of new chemical entities on CYP2D6 is a critical step in drug development, as this enzyme is responsible for the metabolism of approximately 25% of clinically used drugs.[1][2] this compound is a well-established and reliable probe substrate for assessing CYP2D6 activity.[3]
Comparative Performance: this compound vs. Dextromethorphan
Both this compound and dextromethorphan are widely accepted probe substrates for CYP2D6 activity. The choice between them often depends on the specific experimental goals and available analytical capabilities.
| Parameter | This compound (1'-hydroxylation) | Dextromethorphan (O-demethylation) | Key Considerations |
| Primary Metabolite | 1'-hydroxybufuralol | Dextrorphan | 1'-hydroxybufuralol is fluorescent, allowing for a direct and sensitive detection method.[1][2] |
| Km (µM) | 0.05 - 0.25[3] | 2.2 - 9.4[3] | Bufuralol's lower Km suggests a higher affinity for CYP2D6, which can be advantageous for certain kinetic studies.[3] |
| Vmax (pmol/min/mg protein) | Varies significantly with CYP2D6 genotype[3] | Varies significantly with CYP2D6 genotype[3] | Both substrates show significant variability in metabolism rates depending on the genetic makeup of the enzyme source. |
| Analytical Method | HPLC with fluorescence or UV detection, or direct fluorescence measurement[1][4][5] | HPLC-UV, LC-MS/MS | The fluorescent nature of bufuralol's metabolite simplifies the analytical workflow. |
| Other Metabolizing Enzymes | Primarily CYP2D6; minor metabolism by CYP1A2 to 4- and 6-hydroxybufuralol[6] | CYP2D6 (major), CYP3A4 (minor, N-demethylation)[7] | Dextromethorphan's metabolism by CYP3A4 should be considered when interpreting inhibition data.[3] |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay using this compound and Human Liver Microsomes (HLM)
This protocol is designed for a 96-well plate format, suitable for determining the IC50 value of a test compound.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound hydrochloride
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)[1][8]
-
Test compound and positive control (e.g., Quinidine)
-
Acetonitrile or Methanol (ice-cold) for reaction termination
-
96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).
-
-
Assay Setup:
-
In each well of a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 2 µL of the test compound or positive control at various concentrations. For control wells, add 2 µL of the solvent.
-
Add 20 µL of HLM suspension (final concentration typically 0.1-0.5 mg/mL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzymes.[1]
-
-
Reaction Initiation:
-
Add 10 µL of the this compound substrate solution. The final concentration should be at or near its Km value to ensure assay sensitivity.
-
Initiate the enzymatic reaction by adding 18 µL of the pre-warmed NADPH regenerating system.[2]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time should be within the linear range of product formation.[1] It is important to note that CYP2D6 can be unstable, and incubation times should ideally be less than 20 minutes for the most accurate clearance predictions.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile or methanol.[1]
-
-
Protein Precipitation:
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Data Analysis and Detection:
-
Fluorescence Detection: The formation of 1'-hydroxybufuralol can be measured directly using a fluorescence plate reader with excitation at 252 nm and emission at 302 nm.[1][8]
-
HPLC Analysis: For more specific quantification, samples can be analyzed by reverse-phase HPLC with fluorescence or UV detection.[4][5]
-
IC50 Determination: Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Michaelis-Menten Kinetics of this compound 1'-Hydroxylation
This protocol is for determining the kinetic parameters Km and Vmax of CYP2D6-mediated bufuralol metabolism.
Materials:
-
Recombinant human CYP2D6 or Human Liver Microsomes
-
This compound hydrochloride
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System
-
Acetonitrile or Methanol (ice-cold)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of this compound in the potassium phosphate buffer, typically ranging from 0 to 600 µM.[8]
-
In individual tubes or wells, combine the enzyme source (recombinant CYP2D6 or HLMs), potassium phosphate buffer, and varying concentrations of this compound.
-
-
Pre-incubation:
-
Pre-warm the reaction mixtures at 37°C for 3-5 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C for a time that ensures linear product formation.
-
-
Reaction Termination:
-
Stop the reaction with ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge to pellet protein and analyze the supernatant for 1'-hydroxybufuralol formation using a validated analytical method (fluorescence or HPLC).
-
-
Data Analysis:
-
Calculate the rate of product formation (velocity) at each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing the Workflow and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (+)-Bufuralol and Other CYP2D6 Substrates for Researchers
For Immediate Release
This guide provides a comprehensive comparison of (+)-Bufuralol with other key substrates of the cytochrome P450 2D6 (CYP2D6) enzyme, a critical component in the metabolism of a significant portion of clinically used drugs. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data.
Introduction to CYP2D6 and its Substrates
Cytochrome P450 2D6 (CYP2D6) is a vital enzyme primarily expressed in the liver, responsible for the oxidative metabolism of approximately 25% of all clinically prescribed drugs.[1][2] Its high degree of genetic polymorphism leads to significant inter-individual variations in metabolic activity, categorizing individuals as poor, intermediate, normal, or ultrarapid metabolizers.[2][3] This variability can profoundly impact drug efficacy and the risk of adverse reactions.
Probe substrates are essential tools for characterizing CYP2D6 activity in vitro and in vivo. An ideal probe substrate is metabolized predominantly by a single enzyme, allowing for a clear assessment of that enzyme's function. This compound, dextromethorphan, and debrisoquine are classic and widely used probe substrates for CYP2D6.[4]
Quantitative Comparison of CYP2D6 Substrates
The following table summarizes the kinetic parameters for the metabolism of this compound and other common CYP2D6 substrates. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km generally indicating a higher affinity of the substrate for the enzyme.[5] Intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency.
| Substrate | Primary Metabolic Reaction | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Experimental System |
| This compound | 1'-Hydroxylation | 0.05 - 0.25 | Varies with genotype | Generally high | Human Liver Microsomes (HLM)[6] |
| Dextromethorphan | O-demethylation | 2.2 - 9.4 | 2.2 (PM) - 10.2 (EM) | High in extensive metabolizers | Human Liver Microsomes (HLM)[6][7] |
| Debrisoquine | 4-hydroxylation | ~3 (for CYP2D6.1) | Varies with genotype | High | Recombinant CYP2D6.1[8] |
| Metoprolol | α-hydroxylation | Varies | Varies | Moderate | Human Liver Microsomes (HLM)[9] |
| Codeine | O-demethylation to Morphine | Varies | Varies | Low | Recombinant CYP2D6 |
| Amitriptyline | N-demethylation | Varies | Varies | Moderate | Human Liver Microsomes (HLM) |
| Haloperidol | Reduction | Varies | Varies | Moderate | Human Liver Microsomes (HLM) |
Note: The kinetic parameters presented are representative ranges from the literature and can vary depending on the experimental system (e.g., specific human liver microsome pool, recombinant enzyme system) and the genetic variant of CYP2D6 being studied.[6][10]
Experimental Protocols
In Vitro CYP2D6 Activity Assay using Human Liver Microsomes
This protocol outlines the general procedure for determining the kinetic parameters of CYP2D6-mediated metabolism.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
CYP2D6 substrate (e.g., this compound, Dextromethorphan)
-
CYP2D6 inhibitor (e.g., Quinidine) for control experiments
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
2. Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Add the CYP2D6 substrate at various concentrations to characterize enzyme kinetics. For inhibition studies, a single substrate concentration near the Km is typically used.
-
For inhibition assays, add the test compound (potential inhibitor) at various concentrations. Include a positive control inhibitor (e.g., quinidine).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
3. Analytical Procedure:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the formation of the specific metabolite (e.g., 1'-hydroxybufuralol for bufuralol, dextrorphan for dextromethorphan).
-
Use an internal standard to correct for variations in sample processing and instrument response.
4. Data Analysis:
-
For kinetic parameter determination, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the percent inhibition of CYP2D6 activity at each inhibitor concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Metabolic Pathways and Experimental Workflows
Bufuralol Metabolism Pathway
The primary metabolic pathway for this compound is 1'-hydroxylation, predominantly catalyzed by CYP2D6.[1][11] Other minor pathways also exist.
Caption: Metabolic pathway of this compound.
Experimental Workflow for CYP2D6 Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro CYP2D6 inhibition assay using human liver microsomes.
Caption: Workflow for a CYP2D6 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. 21stcenturypathology.com [21stcenturypathology.com]
- 4. Bufuralol, dextromethorphan, and debrisoquine as prototype substrates for human P450IID6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cytochrome P450 2D6.1 (CYP2D6.1), CYP2D6.2, and CYP2D6.17 activities toward model CYP2D6 substrates dextromethorphan, bufuralol, and debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of (+)-Bufuralol and Dextromethorphan as Probes for CYP2D6 Phenotyping
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs. Due to its highly polymorphic nature, CYP2D6 activity varies significantly across the population, leading to distinct phenotypes ranging from poor to ultrarapid metabolizers. This variability can have profound implications for drug efficacy and safety. Accurate phenotyping of CYP2D6 activity is therefore a critical aspect of drug development and personalized medicine.
Among the various probe substrates used to assess CYP2D6 activity, (+)-bufuralol and dextromethorphan are two of the most extensively studied and utilized. This guide provides an objective comparison of their performance as CYP2D6 probes, supported by experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal tool for their specific applications.
In Vitro and In Vivo Performance: A Quantitative Comparison
The suitability of a probe substrate is determined by its kinetic profile (Km, Vmax) in in vitro systems and its pharmacokinetic behavior and metabolic ratio in in vivo studies. Both this compound and dextromethorphan have been well-validated, but they exhibit different characteristics that may favor one over the other depending on the experimental context.[1]
Table 1: In Vitro Kinetic Parameters for CYP2D6 Metabolism
| Parameter | This compound (1'-hydroxylation) | Dextromethorphan (O-demethylation) | Reference(s) |
| Km (µM) | 0.05 - 0.25 | 2.2 - 9.4 | [1][2] |
| Vmax (pmol/min/mg protein) | Varies significantly with CYP2D6 genotype | Varies significantly with CYP2D6 genotype | [1] |
| Intrinsic Clearance (Vmax/Km) | Generally high, but genotype-dependent | High in extensive metabolizers | [1] |
Note: Kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzymes) and the specific CYP2D6 genetic variant being studied. The values presented are representative ranges from the literature.
Summary: In vitro, this compound generally displays a lower Km value, indicating a higher binding affinity for the CYP2D6 active site.[1] This can be an advantage in experiments with low substrate concentrations or when high sensitivity is required.
Table 2: In Vivo Performance Characteristics
| Parameter | This compound | Dextromethorphan | Reference(s) |
| Primary CYP2D6-mediated Reaction | 1'-hydroxylation | O-demethylation | [1] |
| Primary Metabolite | 1'-hydroxybufuralol | Dextrorphan | [1][3] |
| Urinary Metabolic Ratio (MR) | Bufuralol / 1'-hydroxybufuralol | Dextromethorphan / Dextrorphan | [1] |
| Phenotyping Cut-off (Poor vs. Extensive) | Varies by study | > 0.3 | [1][3] |
| Typical Oral Dose for Phenotyping | 10-30 mg | 20-40 mg | [3][4][5] |
| Commonly Used Matrix | Urine, Plasma | Urine, Plasma, Saliva | [3][4][6] |
Summary: Dextromethorphan is more commonly used for in vivo phenotyping, partly due to its availability in over-the-counter formulations, which simplifies clinical studies.[1] Its urinary metabolic ratio is a well-established biomarker for classifying individuals into different metabolizer phenotypes.[1][6] However, it's important to note that dextromethorphan is also a substrate for CYP3A4, which catalyzes its N-demethylation.[6][7] This secondary pathway should be considered when interpreting results, especially in studies involving potential CYP3A4 inhibitors or inducers.
Metabolic Pathways
The primary metabolic routes for this compound and dextromethorphan via CYP2D6 are distinct hydroxylation and demethylation reactions, respectively.
Experimental Protocols
Accurate and reproducible data relies on well-defined experimental methodologies. Below are representative protocols for in vitro and in vivo CYP2D6 phenotyping.
In Vitro CYP2D6 Inhibition Assay using this compound
This protocol outlines a typical procedure for determining the inhibitory potential of a test compound on CYP2D6 activity in human liver microsomes (HLMs).[8]
Materials:
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
This compound hydrochloride (probe substrate)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Test compound and positive control inhibitor (e.g., Quinidine)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
LC-MS/MS or fluorescence plate reader for analysis
Procedure:
-
Preparation: Prepare working solutions of bufuralol, test compounds, and quinidine in buffer. The final concentration of bufuralol should be near its Km.
-
Incubation Mixture: In a 96-well plate, add HLMs, potassium phosphate buffer, and either the test compound, quinidine (positive control), or vehicle (negative control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add bufuralol to all wells to start the reaction, followed immediately by the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[4]
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze for the formation of 1'-hydroxybufuralol using LC-MS/MS or fluorescence detection.[8]
In Vivo CYP2D6 Phenotyping using Dextromethorphan
This protocol describes a common in vivo procedure for determining an individual's CYP2D6 phenotype using the urinary metabolic ratio.[3][5]
Procedure:
-
Subject Selection: Recruit healthy volunteers with informed consent. Subjects should abstain from medications known to inhibit or induce CYP2D6 for a specified period before the study.
-
Drug Administration: Administer a single oral dose of dextromethorphan hydrobromide (e.g., 20-30 mg).[5][9]
-
Sample Collection: Collect all urine produced over a specified time interval (e.g., 0-8 hours or 0-10 hours) post-dose.[3][5]
-
Sample Preparation: Measure the total volume of urine collected. An aliquot is then treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Extraction: Extract dextromethorphan and its metabolite dextrorphan from the urine sample using a suitable method (e.g., solid-phase extraction).
-
Analysis: Quantify the concentrations of dextromethorphan and dextrorphan in the extracts using a validated analytical method, typically HPLC or LC-MS/MS.[3]
-
Calculation and Phenotyping: Calculate the urinary metabolic ratio (MR) as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan. Classify the individual's phenotype based on the calculated MR (e.g., Poor Metabolizer: MR > 0.3).[3][6]
Conclusion and Recommendations
Both this compound and dextromethorphan are robust and reliable probe substrates for interrogating CYP2D6 activity. The optimal choice depends on the specific research question and experimental design.[1]
-
For in vitro kinetic and inhibition studies, this compound's high affinity (low Km) makes it an excellent choice, particularly for sensitive assays or when screening for weak inhibitors.[1] Its fluorescent properties also offer an alternative analytical endpoint.[6]
-
For in vivo clinical phenotyping, dextromethorphan is often preferred due to its established history, well-defined metabolic ratio cut-offs for different phenotypes, and ease of administration.[1][10] However, its metabolism by CYP3A4 must be considered as a potential confounding factor.[7]
Ultimately, the selection of a CYP2D6 probe substrate should be guided by a thorough understanding of the study's objectives, the analytical capabilities available, and the specific advantages and limitations of each compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
- 7. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dose dependency of dextromethorphan for cytochrome P450 2D6 (CYP2D6) phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity of (+)-Bufuralol with CYP1A2 and CYP2C19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Bufuralol, a selective β-adrenergic antagonist, is a well-established probe substrate for cytochrome P450 2D6 (CYP2D6). However, emerging evidence indicates that this compound also interacts with other CYP450 isoforms, notably CYP1A2 and CYP2C19. Understanding this cross-reactivity is crucial for accurate interpretation of drug metabolism studies and for predicting potential drug-drug interactions. This guide provides a comparative analysis of the interaction of this compound with CYP1A2 and CYP2C19, supported by available experimental data and detailed methodologies.
Quantitative Comparison of this compound Interaction with CYP Isoforms
While direct inhibitory constants (IC50 or Ki) of this compound on CYP1A2 and CYP2C19 are not extensively reported, the available kinetic data regarding its metabolism by these enzymes provide valuable insights into its cross-reactivity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, with a lower Km value generally indicating a higher affinity of the enzyme for the substrate.
| CYP Isoform | Parameter | Value (µM) | Enzyme Source |
| CYP2C19 | Apparent Km for (+/-)-bufuralol 1'-hydroxylation | 36[1] | Recombinant human CYP2C19 |
| CYP1A2 | Apparent Km for bufuralol 1'-hydroxylation | 145[1] | Human Liver Microsomes (in the presence of CYP2D6 and CYP2C19 inhibitors) |
Note: The provided Km value for CYP1A2 is an approximation derived from studies in human liver microsomes where the activities of CYP2D6 and CYP2C19 were inhibited.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the metabolic pathway of bufuralol and the experimental workflow for assessing CYP450 inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme kinetics and inhibition. Below are generalized protocols for determining the inhibitory potential of a compound on CYP1A2 and CYP2C19 activity.
Protocol 1: CYP1A2 Inhibition Assay using Phenacetin O-deethylation
This assay measures the inhibition of the O-deethylation of phenacetin to acetaminophen, a reaction primarily catalyzed by CYP1A2.
1. Reagents and Materials:
-
Human liver microsomes (HLM) or recombinant human CYP1A2
-
Phenacetin (probe substrate)
-
This compound (test inhibitor)
-
α-Naphthoflavone (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS or HPLC system for analysis
2. Assay Procedure:
-
Prepare stock solutions of phenacetin, this compound, and α-naphthoflavone in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add potassium phosphate buffer, HLM or recombinant CYP1A2, and varying concentrations of this compound or the positive control. Include a vehicle control without inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the formation of acetaminophen using a validated LC-MS/MS or HPLC method.
3. Data Analysis:
-
Calculate the percent inhibition of CYP1A2 activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis.
Protocol 2: CYP2C19 Inhibition Assay using (S)-Mephenytoin 4'-hydroxylation
This assay quantifies the inhibition of the 4'-hydroxylation of (S)-mephenytoin, a specific reaction catalyzed by CYP2C19.
1. Reagents and Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2C19
-
(S)-Mephenytoin (probe substrate)
-
This compound (test inhibitor)
-
Ticlopidine or omeprazole (positive control inhibitors)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Prepare stock solutions of (S)-mephenytoin, this compound, and the positive control inhibitor in an appropriate solvent.
-
In a 96-well plate, combine potassium phosphate buffer, HLM or recombinant CYP2C19, and a range of concentrations of this compound or the positive control. Include a vehicle control.
-
Pre-warm the plate at 37°C for approximately 5 minutes.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring linearity of metabolite formation.
-
Stop the reaction by adding a quenching solvent such as ice-cold acetonitrile.
-
Process the samples by protein precipitation (centrifugation).
-
Analyze the supernatant for the formation of 4'-hydroxy-mephenytoin using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of CYP2C19 activity remaining at each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of remaining activity against the inhibitor concentration and fitting to a four-parameter logistic equation.
-
For Ki determination, conduct the assay with varying concentrations of both the substrate and inhibitor and analyze the data using appropriate kinetic models.
Conclusion
The available data indicates that this compound, while primarily a CYP2D6 substrate, also serves as a substrate for CYP1A2 and CYP2C19, demonstrating cross-reactivity. The affinity of bufuralol for CYP2C19 appears to be higher than for CYP1A2, as suggested by the lower apparent Km value. For researchers in drug development, this cross-reactivity is an important consideration, as high concentrations of bufuralol could potentially lead to interactions with drugs metabolized by CYP1A2 and CYP2C19. The provided experimental protocols offer a framework for further investigation into the inhibitory potential of this compound and other compounds on these crucial drug-metabolizing enzymes.
References
A Researcher's Guide to the Reproducibility of the Bufuralol 1'-Hydroxylation Assay
For researchers, scientists, and drug development professionals engaged in the study of cytochrome P450 2D6 (CYP2D6) metabolism, the bufuralol 1'-hydroxylation assay is a foundational tool for in vitro phenotyping. This guide provides a comprehensive comparison of the bufuralol assay with its primary alternatives—dextromethorphan O-demethylation and debrisoquine 4-hydroxylation. Detailed experimental protocols, quantitative data on analytical reproducibility, and visual representations of metabolic pathways and experimental workflows are presented to facilitate the selection and implementation of the most suitable assay for specific research needs.
Comparing the Workhorse Assays for CYP2D6 Activity
The choice of a probe substrate is a critical step in designing experiments to assess CYP2D6 activity. Bufuralol, dextromethorphan, and debrisoquine are the most commonly used substrates, each with a unique set of advantages and disadvantages.
| Feature | Bufuralol 1'-Hydroxylation | Dextromethorphan O-Demethylation | Debrisoquine 4-Hydroxylation |
| Primary Metabolic Pathway | 1'-hydroxylation primarily by CYP2D6.[1] | O-demethylation to dextrorphan primarily by CYP2D6; N-demethylation by CYP3A4.[1] | 4-hydroxylation by CYP2D6.[1] |
| Analytical Method | HPLC with fluorescence detection, LC-MS/MS.[1] | HPLC, GC, LC-MS/MS.[1] | GC, HPLC, LC-MS/MS.[1] |
| Advantages | High affinity for CYP2D6, and the fluorescent nature of its metabolite simplifies analysis.[1] | Well-characterized in both in vivo and in vitro studies and is readily available.[1] | Historically significant with extensive clinical data available.[1] |
| Disadvantages | It is also a substrate for CYP1A2 and CYP2C19, which can lead to confounding results in systems with low CYP2D6 activity.[1][2] | Metabolism by CYP3A4 can interfere with the selective assessment of CYP2D6.[1] | Can be subject to polymorphic metabolism by other enzymes; less commonly used in current in vitro screening.[1] |
| Typical Km (µM) | 1-15 (for high-affinity site in HLM).[1] | 2-10 (in HLM).[1] | 5-20 (in HLM).[1] |
| Typical Vmax (pmol/min/mg) | Varies significantly with CYP2D6 genotype.[1] | Varies significantly with CYP2D6 genotype.[1] | Varies significantly with CYP2D6 genotype.[1] |
HLM: Human Liver Microsomes
A Closer Look at Reproducibility and Robustness
The reproducibility of the bufuralol 1'-hydroxylation assay is influenced by several factors, most notably the genetic polymorphism of the CYP2D6 enzyme.[1] The robustness of an assay, its ability to remain unaffected by small, deliberate variations in methodology, is crucial for generating reliable data. Key parameters to control include:
-
pH: The optimal pH for CYP2D6 activity is approximately 7.4. Deviations can significantly impact enzyme function.[1]
-
Temperature: Incubations are typically performed at 37°C to mimic physiological conditions. Temperature fluctuations can alter enzyme kinetics.[1]
-
Solvent Concentration: The concentration of organic solvents used to dissolve bufuralol and inhibitors should be minimized (typically <1%) as they can inhibit enzyme activity.[1]
While comprehensive, multi-laboratory validation studies specifically for the bufuralol 1'-hydroxylation assay are not extensively published, the principles of good in vitro practice and assay validation are well-established and should be adhered to.
Quantitative Data on Analytical Reproducibility
The following tables summarize the available data on the precision and accuracy of the analytical methods used to quantify the substrates and metabolites in these assays. This data is a critical component of overall assay reproducibility.
Table 1: Intra- and Inter-Day Precision and Accuracy for Bufuralol Enantiomers in Human Plasma
| Analyte | Concentration (ng/mL) | Intra-Run %RSD (n=6) | Inter-Run %RSD (n=6) | Intra-Run %Error | Inter-Run %Error |
| S-(-)-bufuralol | 5 | 4.4 | 4.9 | 2.4 | 1.6 |
| 50 | 2.1 | 2.5 | 1.6 | 0.8 | |
| 400 | 2.5 | 3.2 | 2.1 | 1.2 | |
| R-(+)-bufuralol | 5 | 4.9 | 4.9 | 1.8 | 1.8 |
| 50 | 2.6 | 2.6 | 1.2 | 0.6 | |
| 400 | 3.1 | 3.5 | 1.5 | 1.1 | |
| Data adapted from a study on the enantiomeric resolution of bufuralol in plasma. The acceptance criteria for precision (%RSD) were <15% and for accuracy were between 85% and 115%.[3] |
Table 2: Intra- and Inter-Day Precision and Accuracy for 1'-Hydroxybufuralol in Rat Liver Microsomes (LC-MS/MS Method)
| Analyte | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) |
| 1'-Hydroxybufuralol | 50 (LLOQ) | 12 | 11 | 93-119 | 95-115 |
| 150 | 8 | 9 | 98-105 | 99-103 | |
| 1500 | 5 | 7 | 101-104 | 100-102 | |
| This data is from a validated LC-MS/MS method for the quantification of 1'-Hydroxybufuralol. The intra- and inter-day precision were within the limits set by FDA and EMA guidelines.[4] |
Table 3: Intra- and Inter-Day Precision and Accuracy for 4-Hydroxydebrisoquine in Urine (HPLC Method)
| Analyte | Concentration | Intra-Assay Reproducibility (%CV) | Inter-Assay Reproducibility (%CV) | Accuracy (%) |
| Debrisoquine | 0.5 µg/mL | 2.9 | 3.5 | 98.6 |
| 5 µg/mL | 1.8 | 2.1 | 101.2 | |
| 20 µg/mL | 1.2 | 1.5 | 100.5 | |
| 4-Hydroxydebrisoquine | 0.5 µg/mL | 3.8 | 3.9 | 97.4 |
| 5 µg/mL | 2.1 | 2.5 | 101.8 | |
| 20 µg/mL | 1.5 | 1.9 | 100.9 | |
| The coefficients of variation at all concentrations were less than 4% for both compounds, indicating a simple, fast, and accurate HPLC method.[5][6] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.
Bufuralol 1'-Hydroxylation Assay
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[1][7]
-
NADPH Regenerating System (NRS):
-
Bufuralol Stock Solution: 10 mM bufuralol hydrochloride in methanol.[1][7]
-
Human Liver Microsomes (HLM): Pooled or single-donor HLM, stored at -80°C. Thaw on ice before use.[1]
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.1-0.5 mg/mL).[1][8]
-
Add bufuralol to the master mix to achieve the desired final concentrations (e.g., a range from 0.5 to 100 µM for kinetic studies).[1]
-
Initiate the reaction by adding the NADPH regenerating system.[1][7]
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[1][8]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[1][8]
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile and water with a suitable buffer.
-
Detect 1'-hydroxybufuralol using a fluorescence detector with excitation at 252 nm and emission at 302 nm.[1]
-
Quantify the metabolite by comparing its peak area to a standard curve of authentic 1'-hydroxybufuralol.
Dextromethorphan O-Demethylation Assay
The protocol is similar to the bufuralol assay with the following key differences:
-
Substrate: Dextromethorphan hydrobromide (stock solution in methanol).[1]
-
Analysis: LC-MS/MS is the preferred method for quantifying the metabolite, dextrorphan, due to its high sensitivity and specificity, especially considering potential interference from the CYP3A4 pathway.[1]
Debrisoquine 4-Hydroxylation Assay
The protocol follows the same general principles as the bufuralol assay, with debrisoquine as the substrate and 4-hydroxydebrisoquine as the metabolite to be quantified, typically by HPLC or LC-MS/MS.
Visualizing the Processes
To better understand the experimental process and the underlying biological reactions, the following diagrams have been generated.
Metabolic pathway of bufuralol to 1'-hydroxybufuralol.
General experimental workflow for in vitro CYP2D6 activity assays.
Conclusion and Recommendations
The bufuralol 1'-hydroxylation assay is a robust and reliable method for assessing CYP2D6 activity in vitro.[1] Its high affinity for CYP2D6 and the fluorescent nature of its primary metabolite offer distinct advantages. However, for studies where selectivity is paramount, the potential for metabolism by other CYPs should be considered and controlled for. In such cases, co-assessment with other probe substrates like dextromethorphan or the use of specific inhibitors can provide a more comprehensive understanding of CYP2D6 function. The choice of assay should be guided by the specific research question, the experimental system, and the available analytical instrumentation. Adherence to well-validated protocols and careful control of experimental parameters are essential for ensuring the reproducibility and reliability of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bufuralol and Dextromethorphan as CYP2D6 Probes
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1] Its highly polymorphic nature leads to significant inter-individual variability in drug response, making the accurate assessment of CYP2D6 activity a critical aspect of drug development and personalized medicine. Bufuralol and dextromethorphan are two of the most widely utilized probe substrates for this purpose.[2] This guide provides an in-depth, head-to-head comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal probe for their specific needs.
In Vitro Performance: A Tale of Two Substrates
In the controlled environment of in vitro assays, both bufuralol and dextromethorphan serve as reliable probes for CYP2D6 activity. The choice between them often hinges on the specific experimental goals and the kinetic parameters of interest.
Bufuralol is often favored for its high affinity for CYP2D6, as evidenced by its generally lower Michaelis-Menten constant (Km) value.[2] This high affinity can be advantageous in certain experimental setups. Dextromethorphan, on the other hand, has been extensively characterized across a multitude of CYP2D6 genetic variants, providing a rich dataset for comparative studies.[2]
| Parameter | Bufuralol (1'-hydroxylation) | Dextromethorphan (O-demethylation) | Reference(s) |
| Km (µM) | 0.05 - 0.25 | 2.2 - 9.4 | [2] |
| Vmax (pmol/min/mg protein) | Varies significantly with CYP2D6 genotype | Varies with CYP2D6 genotype (e.g., 2.2 in poor metabolizers to 10.2 in extensive metabolizers) | [2] |
| Intrinsic Clearance (Vmax/Km) | Generally high, but genotype-dependent | High in extensive metabolizers | [2] |
Note: The kinetic parameters can vary depending on the experimental system (e.g., specific human liver microsome pool, recombinant enzyme system) and the genetic variant of CYP2D6 being studied. The values presented are representative ranges from the literature.
In Vivo Performance: Clinical Utility and Considerations
For in vivo phenotyping, dextromethorphan is more commonly employed. Its urinary metabolic ratio of parent drug to its O-demethylated metabolite, dextrorphan, is a well-established biomarker for categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.[2] The over-the-counter availability of dextromethorphan also simplifies its use in clinical studies.[2]
While a direct head-to-head clinical trial comparing the in vivo pharmacokinetics of bufuralol and dextromethorphan in the same cohort has not been identified in the literature, separate studies provide valuable insights into their individual performance.[2] A key consideration for in vivo studies with dextromethorphan is its metabolism by CYP3A4, which can be a confounding factor in drug-drug interaction studies.[2][3]
Metabolic Pathways
The primary metabolic pathways of both bufuralol and dextromethorphan are well-characterized, with CYP2D6 playing a pivotal role.
Bufuralol Metabolism: The principal metabolic pathway of bufuralol is the 1'-hydroxylation to form 1'-hydroxybufuralol, a reaction almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[4][5] Other minor metabolites have been identified, but the 1'-hydroxylation pathway is the most reliable indicator of CYP2D6 activity.[6]
Dextromethorphan Metabolism: Dextromethorphan is primarily metabolized via O-demethylation to its active metabolite, dextrorphan, a reaction predominantly catalyzed by CYP2D6.[3] A secondary pathway involves N-demethylation to 3-methoxymorphinan, which is mainly carried out by CYP3A4.[7]
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for in vitro CYP2D6 inhibition assays using both probes.
CYP2D6 Inhibition Assay Using Bufuralol
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6)
-
Bufuralol hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control inhibitor (e.g., Quinidine)
-
Test compounds
-
Acetonitrile or methanol (ice-cold) for reaction termination
Procedure:
-
Preparation: Prepare stock solutions of bufuralol, quinidine, and test compounds in an appropriate solvent.
-
Incubation Mixture: In each well of a 96-well plate, add the following:
-
Potassium phosphate buffer
-
Test compound or positive control at various concentrations
-
HLMs or rhCYP2D6 (e.g., 0.2-0.5 mg/mL for HLMs)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add the bufuralol substrate solution. The final concentration should be at or near its Km value for CYP2D6.
-
Start Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile or methanol.
-
Protein Precipitation: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant for the formation of 1'-hydroxybufuralol using a validated analytical method, such as fluorescence detection (Excitation: 252 nm, Emission: 302 nm) or LC-MS.[8]
CYP2D6 Inhibition Assay Using Dextromethorphan
This protocol is also designed for a 96-well plate format.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6)
-
Dextromethorphan hydrobromide
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control inhibitor (e.g., Quinidine)
-
Test compounds
-
Acetonitrile or other suitable organic solvent for reaction termination
Procedure:
-
Preparation: Prepare stock solutions of dextromethorphan, quinidine, and test compounds.
-
Incubation Mixture: In each well, combine potassium phosphate buffer, the test compound or positive control, and HLMs or rhCYP2D6.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the dextromethorphan substrate solution (a typical concentration is 5 µM).[9]
-
Start Reaction: Add the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).[9]
-
Reaction Termination: Terminate the reaction with an organic solvent.
-
Protein Precipitation: Centrifuge the plate.
-
Analysis: Analyze the supernatant for the formation of dextrorphan using a validated LC-MS/MS method.
Conclusion and Recommendations
Both bufuralol and dextromethorphan are well-validated and reliable probe substrates for assessing CYP2D6 activity.[2] The choice between them should be guided by the specific research question, the experimental system, and available analytical capabilities.
-
For in vitro kinetic studies, both substrates are suitable. Bufuralol's lower Km may be advantageous in certain contexts, suggesting a higher affinity for CYP2D6.[2]
-
For in vivo phenotyping, dextromethorphan is the more commonly used and well-established probe, with its urinary metabolic ratio serving as a reliable biomarker.[2]
-
For drug-drug interaction studies, the potential for CYP3A4-mediated metabolism of dextromethorphan must be considered when interpreting inhibition data.[2]
Ultimately, a thorough understanding of the strengths and limitations of each probe, as outlined in this guide, will enable researchers to design more robust and informative studies of CYP2D6-mediated drug metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Species Spotlight: A Comparative Guide to (+)-Bufuralol Metabolism in Rats versus Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of (+)-bufuralol, a non-selective β-adrenoceptor antagonist, in rats and humans. Understanding the species-specific differences in drug metabolism is a cornerstone of preclinical drug development, enabling more accurate extrapolation of animal data to human clinical outcomes. This compound is a well-established probe substrate for cytochrome P450 2D6 (CYP2D6), a key enzyme in human drug metabolism, making this comparison particularly relevant for predicting the metabolic fate of new chemical entities.
Key Metabolic Pathways: A Tale of Two Species
In both rats and humans, the primary metabolic transformation of this compound is 1'-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[1] This process converts the parent drug into its major metabolite, 1'-hydroxybufuralol. However, the specific enzymes responsible and the kinetic efficiency of this conversion exhibit significant divergence between the two species.
In humans , the 1'-hydroxylation of this compound is predominantly and with high affinity mediated by CYP2D6 .[1] The activity of this enzyme is subject to genetic polymorphism, leading to different metabolizer phenotypes within the human population. While other isoforms like CYP1A2 and CYP2C19 may play a minor role, their contribution is generally negligible, especially at therapeutic concentrations.[1]
In rats , the metabolic landscape is more complex. The ortholog to human CYP2D6, CYP2D1 , is the primary enzyme responsible for this compound 1'-hydroxylation.[1] However, other isoforms, including CYP2D2, CYP2C11, and CYP1A1/2 , also contribute to this metabolic pathway.[1] This broader enzymatic involvement underscores a key difference in the metabolic machinery of rats compared to humans.
Beyond the principal 1'-hydroxylation, a minor metabolic pathway involving 1',2'-ethenylation has been reported, catalyzed by rat CYP2D4 and human CYP2D6.[1]
Quantitative Comparison of In Vitro Metabolism
The differences in the enzymatic pathways are reflected in the kinetic parameters of this compound 1'-hydroxylation in liver microsomes. The following tables summarize the available quantitative data for a direct comparison.
Table 1: Kinetic Parameters for this compound 1'-Hydroxylation in Human and Rat Liver Microsomes
| Species | Enzyme(s) | Km (µM) | Vmax (nmol/min/mg protein) |
| Human | CYP2D6 (high affinity) | ~5 - 15[1] | Not consistently reported |
| CYP2D6 (low affinity) | ~61 - 171[1][2] | 0.053 - 0.097[1] | |
| CYP1A2 | ~145[1] | Not consistently reported | |
| CYP2C19 | ~36[1] | Not consistently reported | |
| Rat | CYP2D1 | 8.4[1] | Not specified |
| CYP2C11 | 83[1] | Not specified | |
| CYP1A1 | 230[1] | Not specified |
Note: Kinetic parameters can vary depending on the specific experimental conditions, such as the source of microsomes and substrate concentrations used.
In Vivo Pharmacokinetics: Human Profile
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting and replicating metabolic studies. Below are detailed methodologies for key experiments.
In Vitro Metabolism in Liver Microsomes
This protocol outlines the determination of kinetic parameters for this compound metabolism.
1. Materials and Reagents:
-
Pooled human or rat liver microsomes
-
This compound hydrochloride
-
1'-Hydroxybufuralol (analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., debrisoquine)
2. Incubation Procedure:
-
Prepare a master mix containing potassium phosphate buffer, MgCl₂, and liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Add this compound at a range of concentrations (e.g., 1-200 µM) to initiate the reaction.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant using a validated HPLC method with fluorescence or mass spectrometric detection to quantify the formation of 1'-hydroxybufuralol.
4. Data Analysis:
-
Plot the rate of metabolite formation against the substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Quantification of this compound and Metabolites by HPLC
This protocol describes a typical HPLC method for analyzing samples from in vitro or in vivo studies.
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Injection Volume: 10-50 µL.
2. Detection:
-
Fluorescence Detector: Excitation wavelength of 252 nm and an emission wavelength of 302 nm for sensitive detection of bufuralol and its hydroxylated metabolites.
-
Mass Spectrometer (LC-MS/MS): For higher selectivity and structural confirmation, using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the parent drug and its metabolites.
3. Sample Preparation:
-
Plasma/Serum: Protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted or directly injected.
-
Microsomal Incubates: As described in the in vitro metabolism protocol.
4. Quantification:
-
A calibration curve is constructed using known concentrations of analytical standards of this compound and its metabolites.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve, normalized using the internal standard.
Visualizing the Metabolic Landscape
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Metabolic pathways of this compound in humans and rats.
Caption: Experimental workflow for in vitro metabolism studies.
References
A Comparative Analysis of the Catalytic Efficiency of CYP2D6 Allelic Variants on (+)-Bufuralol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of various Cytochrome P450 2D6 (CYP2D6) allelic variants in the metabolism of the probe substrate (+)-Bufuralol. Understanding the catalytic efficiency of these variants is crucial for predicting drug metabolism, potential drug-drug interactions, and interindividual differences in drug response. The data presented herein is compiled from in vitro studies utilizing recombinant CYP2D6 enzymes.
Introduction to CYP2D6 and its Polymorphisms
Cytochrome P450 2D6 is a critical enzyme in the metabolism of approximately 25% of clinically used drugs. The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants. These genetic variations can result in enzymes with normal, decreased, increased, or no function, leading to different drug metabolizer phenotypes, categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. Such variability can significantly impact a drug's efficacy and toxicity. This compound is a selective beta-adrenergic antagonist that is extensively metabolized by CYP2D6 to 1'-hydroxybufuralol, making it an ideal probe substrate for studying the enzyme's activity.
Comparative Kinetic Parameters of CYP2D6 Allelic Variants with this compound
The following table summarizes the key kinetic parameters, Michaelis constant (Km) and maximal velocity (Vmax), for the 1'-hydroxylation of this compound by several CYP2D6 allelic variants. A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction. The catalytic efficiency of the enzyme is often represented by the Vmax/Km ratio.
| CYP2D6 Allele | Km (µM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |
| CYP2D6.1 (Wild-Type) | 10 ± 2 | 1.8 ± 0.1 | 0.18 | [1] |
| CYP2D6.2 | No significant difference from CYP2D6.1 | No significant difference from CYP2D6.1 | - | [2] |
| CYP2D6.17 | No appreciable change from wild-type | Decreased by 50% | Reduced | [3] |
| 2-fold higher than wild-type | Decreased by 50% | Reduced | [3] | |
| CYP2D6.17-2 | 12 ± 2 | 0.43 ± 0.03 | 0.036 | [1] |
| CYP2D6.17-3 | 12 ± 2 | 0.40 ± 0.02 | 0.033 | [1] |
| CYP2D6.29 | Minimal effect | Reduced by 36% (relative to CYP2D6.2) | Reduced | [4] |
| CYP2D6.34 | 11 ± 2 | 0.50 ± 0.03 | 0.045 | [1] |
| CYP2D6.35 | No significant difference from CYP2D6.1 | No significant difference from CYP2D6.1 | - | [2] |
| CYP2D6.53 | 2.0 ± 0.4 | 3.0 ± 0.1 | 1.5 | [1] |
| Thr309Ala Mutant | 11 ± 2 | 1.7 ± 0.1 | 0.15 | [1] |
Note: The data for CYP2D6.17 presents conflicting findings from different expression systems as reported in the source. The data for CYP2D6.2, CYP2D6.29 and CYP2D6.35 are qualitative descriptions from the sources.
Experimental Protocol: Determination of Kinetic Parameters
The following methodology outlines a typical in vitro experiment to determine the kinetic parameters of CYP2D6 allelic variants with this compound, based on the protocol described by Hanna et al. (2018).[1]
1. Enzyme and Reagent Preparation:
-
Recombinant CYP2D6 Enzymes: Purified recombinant CYP2D6 allelic variants are used. The concentration of active P450 is determined using the carbon monoxide difference spectrum method.
-
NADPH-Cytochrome P450 Reductase (CPR): Purified recombinant CPR is used to reconstitute the activity of the CYP2D6 enzymes.
-
Lipids: A solution of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is prepared and sonicated to form liposomes.
-
Substrate: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., water or methanol).
-
Buffer: A potassium phosphate buffer (e.g., 100 mM, pH 7.4) is used for the reaction.
-
NADPH-Regenerating System: A system consisting of glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ is prepared to ensure a constant supply of NADPH during the reaction.
2. Reconstitution of Enzyme Activity:
-
Purified CYP2D6 enzyme, CPR, and DLPC liposomes are mixed in a specific molar ratio (e.g., 1:2:150) and incubated at room temperature for a defined period (e.g., 10 minutes) to allow for the formation of a functional enzyme-reductase complex within the lipid environment.
3. Enzyme Reaction:
-
The reconstituted enzyme mixture is added to a reaction vessel containing the potassium phosphate buffer.
-
Varying concentrations of this compound are added to the reaction mixtures to determine the Km.
-
The reaction mixtures are pre-incubated at 37°C for a few minutes.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
The reaction is allowed to proceed for a specific time at 37°C, ensuring that the product formation is within the linear range.
4. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, which precipitates the proteins.
-
The samples are then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the substrate and its metabolite, is collected for analysis.
5. Product Quantification:
-
The concentration of the 1'-hydroxybufuralol metabolite in the supernatant is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.
6. Data Analysis:
-
The rate of product formation (velocity) is plotted against the substrate concentration.
-
The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the kinetic parameters of CYP2D6 variants.
Caption: Workflow for determining CYP2D6 kinetic parameters.
References
- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Prediction of CYP2D6 Catalyzed Drug Metabolism by Taking Variant Substrate Specificities and Novel Polymorphic Haplotypes into Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of cytochrome P450 2D6.1 (CYP2D6.1), CYP2D6.2, and CYP2D6.17 activities toward model CYP2D6 substrates dextromethorphan, bufuralol, and debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
A Comparative Guide to LC-MS/MS Method Validation for 1'-Hydroxy Bufuralol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 1'-Hydroxy bufuralol against an alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The information is supported by experimental data to assist in the selection of the most appropriate analytical method.
1'-Hydroxy bufuralol is the principal metabolite of bufuralol, a beta-adrenergic receptor blocker.[1] The formation of this metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, making its quantification a key indicator of CYP2D6 activity.[1][2] Accurate measurement is crucial for in vitro and in vivo drug metabolism studies, particularly for assessing potential drug-drug interactions.[1][2][3] While several analytical techniques can be used, LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and selectivity.[1][2]
Comparative Analysis of Analytical Methods
The choice of an analytical method often involves a trade-off between performance, speed, and cost. Below is a comparison of a validated LC-MS/MS method with a conventional HPLC-fluorescence method for the analysis of 1'-Hydroxy bufuralol.
| Parameter | LC-MS/MS Method | HPLC with Fluorescence Detection |
| Linearity Range | 50-2000 ng/mL[4][5] | Typically narrower, may require more sensitive detectors for low concentrations |
| Intra-day Precision | 2-12%[4][5] | Generally within acceptable limits (<15%) |
| Inter-day Precision | 2-12%[4][5] | Generally within acceptable limits (<15%) |
| Accuracy | 93-119%[4][5] | Generally within acceptable limits (85-115%) |
| Limit of Detection (LOD) | 0.01 ng/mL[5] | 0.1 ng/ml[6] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[4][5] | Higher than LC-MS/MS, may not be sufficient for all applications |
| Selectivity | High, based on mass-to-charge ratio | Lower, potential for interference from matrix components |
| Throughput | High, especially with UHPLC systems[2] | Lower compared to modern LC-MS/MS |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC with fluorescence detection methods are provided below. These protocols are based on established and validated procedures.
Validated LC-MS/MS Method
This protocol is designed for the quantification of 1'-Hydroxy bufuralol in biological matrices such as rat liver microsomes.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the microsomal incubation sample, add 200 µL of a precipitation solution (e.g., acetonitrile and acetone, 1:1 v/v) containing a suitable internal standard (e.g., 1'-Hydroxy bufuralol-d9).[2][7]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[8]
2. Liquid Chromatography Conditions
-
LC System: A UHPLC system is recommended for rapid analysis.[9]
-
Column: A C18 reversed-phase column (e.g., Kinetex C18) is commonly used.[1][9]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3-0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Gradient: A suitable gradient elution should be optimized to separate 1'-Hydroxy bufuralol from the parent drug and other matrix components.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[9]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]
-
MRM Transitions:
-
1'-Hydroxy bufuralol: The protonated precursor ion [M+H]⁺ at m/z 278.2 is typically monitored. Common product ions for quantification and qualification are m/z 186.2 (quantifier) and m/z 204.2 (qualifier).[7]
-
Internal Standard: An appropriate stable isotope-labeled internal standard, such as 1'-Hydroxy bufuralol-d9, should be used.[7]
-
4. Method Validation
-
The method should be validated according to regulatory guidelines from the FDA and EMA.[10]
-
Linearity: Assessed by analyzing a series of calibration standards over a defined range (e.g., 50-2000 ng/mL).[2][4]
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2] Acceptance criteria are typically within ±15% (±20% for the LLOQ).[2]
Alternative Method: HPLC with Fluorescence Detection
This method offers a viable alternative, particularly when an LC-MS/MS system is not available.[2]
1. Sample Preparation (Protein Precipitation)
-
Similar to the LC-MS/MS method, protein precipitation with an acid (e.g., perchloric acid) can be employed.[6]
2. High-Performance Liquid Chromatography Conditions
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer or water with perchloric acid) and an organic solvent (e.g., acetonitrile).[2][11]
-
Flow Rate: Typically around 1 mL/min.[9]
3. Detection
-
Detector: Fluorescence detector.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the metabolic pathway, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Robustness of the Bufuralol 1'-Hydroxylation Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of cytochrome P450 2D6 (CYP2D6) metabolism, the bufuralol 1'-hydroxylation assay remains a cornerstone for in vitro phenotyping.[1] This guide provides a comprehensive comparison of the bufuralol assay with its common alternatives, dextromethorphan O-demethylation and debrisoquine 4-hydroxylation. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid in the selection and application of the most appropriate assay for specific research needs.
Comparison of Key CYP2D6 Probe Substrates
The selection of a probe substrate for assessing CYP2D6 activity is a critical decision in experimental design. Bufuralol, dextromethorphan, and debrisoquine are frequently employed substrates, each with a distinct profile of advantages and disadvantages.[1]
| Feature | Bufuralol | Dextromethorphan | Debrisoquine |
| Metabolic Pathway | Primarily 1'-hydroxylation by CYP2D6.[1] Also a substrate for CYP1A2 and CYP2C19.[1] | O-demethylation to dextrorphan primarily by CYP2D6; N-demethylation by CYP3A4.[1] | 4-hydroxylation by CYP2D6.[1] |
| Analytical Method | HPLC with fluorescence detection, LC-MS/MS.[1] | HPLC, GC, LC-MS/MS.[1] | GC, HPLC, LC-MS/MS.[1] |
| Advantages | High affinity for CYP2D6, fluorescent metabolite simplifies analysis.[1] | Well-characterized in vivo and in vitro, readily available.[1] | Historically significant, extensive clinical data available.[1] |
| Disadvantages | Metabolism by other CYPs can confound results in systems with low CYP2D6 activity.[1] | Metabolism by CYP3A4 can interfere with selective CYP2D6 assessment.[1] | Can be subject to polymorphic metabolism by other enzymes; less commonly used in current in vitro screening.[1] |
| Typical Km (µM) in HLM | 1-15 (for high-affinity site)[1] | 2-10 | 5-20 |
| Typical Vmax (pmol/min/mg) in HLM | Varies significantly with CYP2D6 genotype.[1] | Varies significantly with CYP2D6 genotype.[1] | Varies significantly with CYP2D6 genotype.[1] |
| *HLM: Human Liver Microsomes. Km and Vmax values can vary depending on the experimental system and conditions.[2] |
Understanding Assay Robustness
The robustness of an assay is its capacity to remain unaffected by small, deliberate variations in method parameters, which is critical for generating reliable data.[1] Key parameters to control for the bufuralol 1'-hydroxylation assay include:
-
pH: The optimal pH for CYP2D6 activity is typically around 7.4. Deviations can significantly impact enzyme function.[1]
-
Temperature: Incubations are almost universally performed at 37°C to mimic physiological conditions.[1]
-
Solvent Concentration: The concentration of organic solvents used to dissolve bufuralol and inhibitors should be kept to a minimum (typically <1%) as they can inhibit enzyme activity.[1]
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of bufuralol and a general experimental workflow for in vitro CYP2D6 activity assays.
Detailed Experimental Protocols
Accurate determination of CYP2D6 activity requires standardized and well-validated experimental protocols.
In Vitro Bufuralol 1'-Hydroxylation Assay
This protocol describes a typical incubation using human liver microsomes (HLMs).[2]
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[1]
-
NADPH Regenerating System (NRS):
-
Bufuralol Stock Solution: 10 mM bufuralol hydrochloride in methanol.[1]
-
Human Liver Microsomes (HLM): Pooled or single-donor HLM, stored at -80°C. Thaw on ice before use.[1]
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.1-0.5 mg/mL).[1]
-
Add bufuralol to the master mix to achieve the desired final concentrations (e.g., a range from 0.5 to 100 µM for kinetic studies).[1]
-
Pre-incubate the mixture for 5 minutes at 37°C.[1]
-
Initiate the reaction by adding the NADPH regenerating system.[1]
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[1]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[1]
3. Sample Analysis:
-
Centrifuge the samples to precipitate proteins.[2]
-
Transfer the supernatant to an HPLC vial.[3]
-
Inject an aliquot onto a C18 reverse-phase HPLC column.[1]
-
Use a mobile phase gradient of acetonitrile and water with a suitable buffer.[1]
-
Detect 1'-hydroxybufuralol using a fluorescence detector (excitation ~252 nm, emission ~302 nm).[1]
-
Quantify the metabolite by comparing its peak area to a standard curve.[1]
Alternative Assay Protocols
The protocols for dextromethorphan O-demethylation and debrisoquine 4-hydroxylation assays are similar to the bufuralol assay with the primary differences being the substrate used and the analytical method for metabolite quantification. LC-MS/MS is often the preferred method for analyzing dextrorphan and 4-hydroxydebrisoquine.[1]
Conclusion
The bufuralol 1'-hydroxylation assay is a robust and reliable method for assessing CYP2D6 activity in vitro.[1][2] Its high affinity for CYP2D6 and the fluorescent nature of its primary metabolite offer distinct advantages.[1] However, researchers must be mindful of the potential for metabolism by other CYP isoforms, which can confound results, particularly in systems with low CYP2D6 activity.[1] For studies where selectivity is paramount, co-assessment with other probe substrates like dextromethorphan or the use of specific inhibitors can provide a more complete picture of CYP2D6 function.[1]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (+)-Bufuralol
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. For researchers, scientists, and professionals in drug development, the proper handling of compounds like (+)-Bufuralol, a beta-adrenoceptor antagonist, is paramount. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, ensuring the protection of personnel and the environment.
Core Disposal Principles
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is that it must be managed as chemical waste and disposed of through a licensed and approved waste disposal facility.[1][2][3][4][5] Under no circumstances should this compound be discarded with regular household garbage or allowed to enter sewage systems or waterways.[6]
Quantitative Disposal Guidelines
| Guideline Category | Do | Don't |
| Waste Segregation | Segregate this compound waste from other laboratory waste streams. | Do not mix with incompatible chemicals. |
| Containerization | Use a designated, properly sealed, and clearly labeled hazardous waste container. | Do not use containers that may react with or be degraded by the chemical. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols. | Do not use ambiguous or incomplete labels. |
| Disposal Route | Arrange for collection by your institution's certified chemical waste disposal service. | Do not pour down the drain or dispose of in standard trash.[6] |
| Spill Management | In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. | Do not attempt to clean up large spills without proper personal protective equipment (PPE) and institutional safety support. |
Experimental Protocol: Decontamination and Disposal of this compound Waste
The following protocol outlines the standard procedure for handling and disposing of solid and liquid waste contaminated with this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Solid Waste Disposal:
-
Contaminated Materials: All solid materials that have come into contact with this compound, such as weighing papers, contaminated gloves, and paper towels, must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
3. Liquid Waste Disposal:
-
Unused Solutions: Collect all unused solutions containing this compound in a dedicated, sealed, and appropriately labeled hazardous liquid waste container.[7]
-
Solvent Rinses: Rinses of glassware or equipment with solvents (e.g., methanol, chloroform) that have come into contact with this compound must also be collected as hazardous waste.[7]
4. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable cleaning agent, followed by 70% ethanol.[7]
-
All materials used for decontamination, such as wipes, should be disposed of as solid hazardous waste.
5. Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's official chemical waste management program.[7] Adhere to all local, regional, and national regulations for hazardous waste disposal.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.lgcstandards.com [assets.lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Bufuralol
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of (+)-Bufuralol. Adherence to these guidelines is critical for ensuring the personal safety of laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
This compound hydrochloride is a chemical compound that should be handled with care. It is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1][2]. Until further toxicological data is available, it should be treated as a potentially hazardous substance[3].
Engineering Controls: The First Line of Defense
Proper engineering controls are paramount to minimize exposure. All manipulations of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. The laboratory should be well-ventilated, and equipped with accessible eyewash stations and safety showers. A designated area for working with this compound is recommended to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. It is crucial to change gloves immediately if they become contaminated. For continuous work, gloves should be changed every two hours. The selected gloves must be impermeable and resistant to the chemical[4]. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required to prevent any contact with the substance[5]. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is mandatory. For procedures with a higher risk of contamination, consider using a disposable gown[5]. |
| Respiratory Protection | N95 Respirator | An N95 respirator or equivalent is recommended when handling the powder outside of a chemical fume hood or in the event of a spill to minimize inhalation risk[5]. |
Operational Protocols: A Step-by-Step Approach
A structured workflow is essential for safe handling. The following diagram outlines the key steps for weighing and preparing a solution of this compound.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
First Aid Measures
In the event of exposure, prompt action is critical:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention[6].
-
After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing[6].
-
After Eye Contact: Rinse the eyes for several minutes with running water. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice[4].
-
After Swallowing: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the incident is recommended[4].
Decontamination and Disposal Plan
A comprehensive decontamination and disposal plan is mandatory to prevent environmental contamination and accidental exposure.
Decontamination:
-
Work Surfaces: All surfaces that may have come into contact with this compound should be wiped down with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol) after each use.
-
Equipment: All non-disposable equipment, such as spatulas and glassware, must be thoroughly decontaminated after use.
Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, must be collected in a clearly labeled hazardous waste container[5].
-
Chemical Waste: this compound and any solutions containing it must not be disposed of with household garbage or into the sewage system. All chemical waste must be disposed of in accordance with local, state, and federal regulations through an approved waste disposal plant[1][4].
-
Contaminated Packaging: Uncleaned packaging should be treated as hazardous waste and disposed of according to official regulations[4].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
